Product packaging for Carvacryl acetate(Cat. No.:CAS No. 6380-28-5)

Carvacryl acetate

Cat. No.: B3029379
CAS No.: 6380-28-5
M. Wt: 192.25 g/mol
InChI Key: OXZSUQJHKQOGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carvacryl acetate (CAS 6380-28-5), also known as 5-Isopropyl-2-methylphenyl acetate, is a semisynthetic monoterpenoid derivative of carvacrol. It is characterized as a phenolic acetate ester with a molecular formula of C12H16O2 and a molecular weight of 192.26 g/mol . This compound is of significant interest in pharmacological research due to its demonstrated biological activities and potentially improved profile over its parent compound. Preclinical research indicates that this compound exhibits pronounced anti-inflammatory and antinociceptive (pain-blocking) properties . Studies show its efficacy in reducing paw edema induced by carrageenan, with the anti-inflammatory mechanism involving the inhibition of key inflammatory mediators such as histamine, serotonin, and prostaglandins, as well as a decrease in mast cell degranulation and neutrophil migration to the inflammation site . Furthermore, this compound has shown anxiolytic-like effects in animal models without inducing psychomotor side effects, an advantage over some standard benzodiazepines . This activity appears to be mediated primarily through the GABAergic system, as it is blocked by the antagonist flumazenil . A key challenge for oral administration of the pure compound is its low solubility in aqueous media, which limits bioavailability . Recent advancements have shown that formulating this compound into a nanoemulsion (CANE) significantly improves its anti-inflammatory efficacy, particularly following oral administration, by enhancing its release profile and stability . This compound is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B3029379 Carvacryl acetate CAS No. 6380-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-5-propan-2-ylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZSUQJHKQOGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863777
Record name Carvacryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

246.50 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 5-Isopropyl-2-methylphenol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6380-28-5, 4395-82-8
Record name Carvacryl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6380-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, carvacryl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carvacryl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC6601
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carvacryl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isopropyl-o-tolyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARVACRYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A2BR75B36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Isopropyl-2-methylphenol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29.00 to 30.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name 5-Isopropyl-2-methylphenol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biological Activities of Carvacryl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl acetate, a synthetic derivative of the naturally occurring monoterpene carvacrol, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the diverse biological activities of this compound, with a focus on its anti-inflammatory, antinociceptive, antioxidant, and anthelmintic properties. Detailed experimental protocols, quantitative data from key studies, and visual representations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound (CA) is a monoterpenoid ester synthesized from carvacrol, a primary constituent of the essential oils of oregano and thyme.[1] While carvacrol itself exhibits a broad spectrum of biological activities, its acetylation to this compound has been explored as a strategy to potentially enhance its pharmacological profile and reduce toxicity.[2] This document synthesizes the current scientific literature on the biological effects of this compound, offering a detailed resource for researchers in pharmacology and medicinal chemistry.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models.[3][4] Its mechanism of action involves the modulation of key inflammatory mediators, including cytokines and vasoactive amines.

Quantitative Data
Model Parameter Measured Treatment Dosage Result Reference
Carrageenan-induced paw edema (mice)Paw edema inhibitionThis compound75 mg/kg (i.p.)88.8% inhibition at 3h, 97% at 4h[4]
Histamine-induced paw edema (mice)Paw edema inhibitionThis compound75 mg/kg (i.p.)34.14% inhibition at 30 min[4]
Serotonin-induced paw edema (mice)Paw edema inhibitionThis compound75 mg/kg (i.p.)37.50% inhibition at 30 min[4]
Prostaglandin E2-induced paw edema (mice)Paw edema inhibitionThis compound75 mg/kg (i.p.)96.48% inhibition at 30 min[4]
Compound 48/80-induced paw edema (mice)Paw edema inhibitionThis compound75 mg/kg (i.p.)83.33% inhibition at 30 min[4]
Carrageenan-induced peritonitis (mice)Leukocyte migrationThis compound75 mg/kg (i.p.)Significant decrease in total and differential leukocyte counts[3]
Carrageenan-induced peritonitis (mice)Myeloperoxidase (MPO) activityThis compound75 mg/kg (i.p.)Significant reduction in MPO levels[3]
Carrageenan-induced peritonitis (mice)Interleukin-1β (IL-1β) levelsThis compound75 mg/kg (i.p.)Significant decrease in IL-1β levels[3][4]
Carrageenan-induced peritonitis (mice)Interleukin-10 (IL-10) levelsThis compound75 mg/kg (i.p.)Significant increase in IL-10 levels[3][4]
Complete Freund's Adjuvant (CFA)-induced paw edema (mice)Paw edema inhibitionThis compound nanoemulsion (CANE)200 mg/kg (oral)Significant anti-edematogenic effect lasting up to 24h[5]
CFA-induced inflammation (mice)IL-1β levels in paw tissueThis compound nanoemulsion (CANE)200 mg/kg (oral)Significant reduction in IL-1β levels[6]
Experimental Protocols

2.2.1. Carrageenan-Induced Paw Edema

  • Animals: Male Swiss mice.

  • Procedure: A 1% carrageenan solution (50 µL) is injected into the subplantar region of the right hind paw to induce edema.

  • Treatment: this compound (e.g., 75 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) 30 minutes prior to carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the induction of inflammation. The percentage of edema inhibition is calculated relative to the vehicle-treated group.[4]

2.2.2. Carrageenan-Induced Peritonitis

  • Animals: Male Swiss mice.

  • Procedure: Peritonitis is induced by an i.p. injection of 0.5 mL of a 1% carrageenan solution.

  • Treatment: this compound (e.g., 75 mg/kg, i.p.) is administered 30 minutes before the carrageenan injection.

  • Sample Collection: Four hours after carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with saline containing EDTA.

  • Analysis: The peritoneal fluid is collected to determine the total and differential leukocyte counts. The levels of myeloperoxidase (MPO), a marker for neutrophil infiltration, and cytokines (IL-1β, IL-10) are measured in the peritoneal exudate using ELISA.[3][4]

Signaling Pathways

The anti-inflammatory action of this compound involves the modulation of pro-inflammatory and anti-inflammatory cytokines. It has been shown to decrease the levels of the pro-inflammatory cytokine IL-1β while simultaneously increasing the anti-inflammatory cytokine IL-10.[3][4] This suggests an immunomodulatory role for the compound.

anti_inflammatory_pathway CA This compound Leukocyte_Migration Leukocyte Migration CA->Leukocyte_Migration MPO Myeloperoxidase (MPO) CA->MPO IL1b Interleukin-1β (IL-1β) CA->IL1b IL10 Interleukin-10 (IL-10) CA->IL10 Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Inflammatory_Stimulus->Leukocyte_Migration Inflammatory_Stimulus->MPO Inflammatory_Stimulus->IL1b Inflammation Inflammation Leukocyte_Migration->Inflammation MPO->Inflammation IL1b->Inflammation IL10->Inflammation antinociceptive_pathway CA This compound Capsaicin_Receptor Capsaicin Receptor (TRPV1) CA->Capsaicin_Receptor Glutamate_Receptor Glutamate Receptor CA->Glutamate_Receptor Nociceptive_Neuron Nociceptive Neuron Capsaicin_Receptor->Nociceptive_Neuron Glutamate_Receptor->Nociceptive_Neuron Pain_Signal Pain Signal Transduction Nociceptive_Neuron->Pain_Signal experimental_workflow cluster_invitro In Vitro Anthelmintic Assays cluster_invivo In Vivo Anthelmintic Assay EHT Egg Hatch Test LDT Larval Development Test AWM Adult Worm Motility Infection Naturally Infected Sheep Treatment Oral Administration of This compound Infection->Treatment Fecal_Collection Fecal Sample Collection Treatment->Fecal_Collection EPG_Count Fecal Egg Count (EPG) Fecal_Collection->EPG_Count Efficacy Efficacy Calculation EPG_Count->Efficacy

References

An In-depth Technical Guide to the Physicochemical Properties of Carvacryl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Carvacryl acetate (5-Isopropyl-2-methylphenyl acetate), a monoterpenoid ester derived from carvacrol. This document is intended to serve as a detailed resource for professionals in research, science, and drug development, offering structured data, experimental methodologies, and visual workflows to facilitate its application in various scientific endeavors.

Core Physicochemical Properties

This compound is a derivative of carvacrol, a primary active component in the essential oils of oregano and thyme.[1] The acetylation of carvacrol's phenolic hydroxyl group results in a more stable, neutral compound with a distinct aromatic profile.[2] It typically presents as a colorless to pale yellow liquid or powder.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₂[3][4][5][6][7]
Molecular Weight 192.25 g/mol [4][5][6]
CAS Number 6380-28-5[8][4][5][6][7]
Appearance Colorless to pale yellowish liquid/powder[8][3]
Melting Point 29.0 - 30.0 °C[4][5][6][9][10]
Boiling Point 246.5 - 247 °C (@ 760 mmHg)[4][5][6][9]
Density 0.9896 - 0.994 g/cm³[8][5][6][10]
Refractive Index 1.4890 - 1.497 (@ 20 °C)[5][6][9][10]
Flash Point 94.44 - 94.6 °C[8][5][6][9]
Vapor Pressure 0.026 - 0.0263 mmHg (@ 25 °C) (estimated)[5][9]
Solubility Soluble in alcohol and oils; Insoluble in water (40.9 mg/L @ 25°C, est.)[3][9]
LogP (XlogP3) 3.0 - 3.469 (estimated)[6][9][10]

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion (M•+) peak at m/z 192.[11][12] A characteristic fragment corresponding to the loss of a methyl group ([M-15]+) is observed at m/z 177.[11] The base peak is often observed at m/z 135.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for the acetyl group at approximately 1765 cm⁻¹ and C-H flexion at 1590 cm⁻¹.[13][14] An absorption band related to the aromatic ring is also present around 816 cm⁻¹.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are consistent with the proposed structure, and detailed spectral data can be found in the literature.[11][15]

Experimental Protocols & Methodologies

This section details the methodologies for the synthesis, purification, and analysis of this compound, as well as a key biological assay.

Synthesis of this compound via Acetylation

This compound is commonly prepared by the acetylation of carvacrol.[16]

Materials:

  • Carvacrol

  • Acetic anhydride[16]

  • Catalyst: Sulfuric acid[11] or 4-dimethylaminopyridine (DMAP) with triethylamine[12]

  • Solvent: Dichloromethane (CH₂Cl₂) (if using DMAP)[12]

Procedure (Acid Catalysis): [11]

  • Combine 10 mL of acetic anhydride with 5.1 mL of carvacrol in a suitable flask.

  • Carefully add 10 drops of concentrated sulfuric acid to the mixture.

  • Heat the system to facilitate the reaction.

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

Procedure (DMAP Catalysis): [12]

  • Dissolve carvacrol (0.67 mmol) in dichloromethane (30 mL).

  • Add acetic anhydride (1.2 mmol), triethylamine (111 μL), and a catalytic amount of DMAP.

  • Stir the mixture for 24 hours at room temperature.

  • Wash the solution with water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the crude product.

Purification Protocol

The crude this compound is typically purified using column chromatography.[12]

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Load the dissolved product onto the column.

  • Elute the column with an appropriate solvent system (e.g., dichloromethane or n-hexane) to separate the pure this compound from unreacted starting materials and byproducts.[12]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): [13]

  • Instrument: Shimadzu QP-2010 Ultra or equivalent.

  • Column: Rtx-5 MS (30 m × 0.25 mm × 0.25 μm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: 40–600 Da.

This method is used to determine the purity of the synthesized compound and confirm its molecular weight.

Biological Activity Assay: DPPH Radical Scavenging

This protocol assesses the in vitro antioxidant capacity of this compound.[11]

Materials:

  • This compound solution at various concentrations.

  • DPPH• (2,2-diphenyl-1-picrylhydrazyl) solution.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing this compound at the desired concentrations and a solution of DPPH• in a suitable solvent (e.g., ethanol).

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH• radical inhibition compared to a control without the sample. The EC₅₀ value (the concentration required to scavenge 50% of the DPPH• radicals) is then determined.[11]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships involving this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Purification Carvacrol Carvacrol Mix Mix & Add Catalyst (e.g., H₂SO₄ or DMAP) Carvacrol->Mix Reagent Acetic Anhydride Reagent->Mix React Stir / Heat Mix->React Crude Crude Product React->Crude Column Silica Gel Column Chromatography Crude->Column Pure Pure this compound Column->Pure

Caption: Synthesis and Purification Workflow for this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH• Solution (Purple Color) C Mix Sample with DPPH• A->C B Prepare this compound (Test Sample) & Control B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition (Color Fades to Yellow) E->F G Determine EC₅₀ Value F->G

Caption: Experimental Workflow for the DPPH Antioxidant Assay.

G CA This compound AntiInflammatory Anti-inflammatory CA->AntiInflammatory Antinociceptive Antinociceptive CA->Antinociceptive Antioxidant Antioxidant CA->Antioxidant Anthelmintic Anthelmintic CA->Anthelmintic Anxiolytic Anxiolytic-like CA->Anxiolytic Cytokines ↓ IL-1β ↑ IL-10 AntiInflammatory->Cytokines Pathways Capsaicin & Glutamate Pathways Antinociceptive->Pathways RadicalScavenging DPPH• & ABTS•+ Radical Scavenging Antioxidant->RadicalScavenging Nematodes vs. Gastrointestinal Nematodes Anthelmintic->Nematodes

Caption: Reported Biological Activities of this compound.

Summary of Biological Activities

This compound has been investigated for a range of pharmacological effects, demonstrating its potential as a bioactive compound.

  • Anti-inflammatory and Antinociceptive Activity: Studies have shown that this compound can reduce paw edema and decrease leukocyte migration in inflammatory models.[17] Its antinociceptive (pain-reducing) effects are suggested to involve the capsaicin and glutamate pathways.[17]

  • Antioxidant Capacity: The compound exhibits potent antioxidant activity by scavenging free radicals, as demonstrated in DPPH and ABTS assays, and by inhibiting oxidative hemolysis.[11]

  • Anthelmintic Effects: this compound has shown activity against gastrointestinal nematodes in sheep and has been studied for its effects on Schistosoma mansoni.[13][18]

  • Anxiolytic-like Effects: Preclinical studies in mice suggest that this compound possesses anxiolytic-like properties.[9]

References

Synthesis of Carvacryl acetate from carvacrol protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Carvacryl Acetate from Carvacrol

This technical guide provides a comprehensive overview of the synthesis of this compound, an acetylated derivative of the natural monoterpenoid carvacrol. Acetylation of carvacrol is a significant chemical modification that can enhance its stability by protecting the phenolic hydroxyl group, which is susceptible to oxidation[1]. This alteration can lead to a more favorable pharmacological profile and reduced toxicity compared to the parent compound[1][2]. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthesis process.

Reaction Overview

The synthesis of this compound from carvacrol is typically achieved through an esterification reaction, specifically, the acetylation of the phenolic hydroxyl group of carvacrol. This is commonly carried out using an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a catalyst.

Data Presentation

The following tables summarize quantitative data from various synthesis protocols, providing a comparative basis for selecting an appropriate method.

Table 1: Comparison of Synthesis Protocols for this compound

MethodAcetylating AgentCatalyst / BaseSolventTemperatureTimeYield (%)Reference
Acid CatalysisAcetic AnhydrideSulfuric Acid (H₂SO₄)None (reagent as solvent)55 °C30 min99.04%[3]
Vanadyl Sulfate CatalysisAcetic AnhydrideVanadyl Sulfate (VOSO₄)Solvent-FreeRoom Temp.24 h~75-80%[4][5]
Base CatalysisAcetyl ChlorideTriethylamine or NaOHDichloromethane, THF, etc.~0 °C10-20 min~80%[6][7]

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Chemical Formula C₁₂H₁₆O₂[8][9]
Molecular Weight 192.25 g/mol [8][9]
Appearance Colorless or pale yellowish liquid[10]
Boiling Point 246.5 °C (at 760 mmHg)[8][9]
Melting Point 29-30 °C[9][10]
Density ~0.99 g/cm³[9]
Refractive Index ~1.49[9][11]
Mass Spectrum (m/z) Molecular Ion (M•+) at 192; fragment at 177 [M-15]+[3]
¹H NMR (CDCl₃, δ ppm) Signals corresponding to methyl, isopropyl, and acetyl groups[3]
¹³C NMR (CDCl₃, δ ppm) Signals consistent with the acetylated aromatic structure[3][12]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Sulfuric Acid-Catalyzed Synthesis

This protocol is an adaptation of the methodology proposed by Ahluwalia et al. for acetylation and is noted for its high yield and short reaction time[3].

Materials:

  • Carvacrol (5.1 mL)

  • Acetic Anhydride (10 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (10 drops)

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled Water

Procedure:

  • In a suitable reaction vessel, combine 10 mL of acetic anhydride and 5.1 mL of carvacrol[3].

  • Carefully add 10 drops of concentrated sulfuric acid to the mixture while stirring[3].

  • Heat the mixture in a water bath to 55 °C and maintain this temperature under constant agitation for 30 minutes[3].

  • After the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of distilled water[3].

  • Extract the aqueous phase three times with 50 mL of chloroform for each extraction[3].

  • Collect and combine the organic phases[3].

  • Dry the combined organic phase over anhydrous sodium sulfate[3].

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield the final product, this compound[3].

Protocol 2: Vanadyl Sulfate-Catalyzed Solvent-Free Synthesis

This sustainable protocol utilizes a stoichiometric amount of acetic anhydride in solvent-free conditions, catalyzed by vanadyl sulfate[4][5]. The following procedure is adapted from a similar synthesis of thymyl acetate.

Materials:

  • Carvacrol (e.g., 6.7 mmol, ~1 g)

  • Acetic Anhydride (stoichiometric amount or slight excess)

  • Vanadyl Sulfate (VOSO₄) (1 mol% relative to carvacrol)

  • Ethyl Acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • To a reaction flask, add carvacrol and 1 mol% of vanadyl sulfate[4][5].

  • Add a stoichiometric amount of acetic anhydride to the flask[5].

  • Stir the reaction mixture at room temperature for 24 hours[4][5].

  • Upon completion, quench the reaction by adding water (e.g., 200 mL)[4].

  • Transfer the mixture to a separatory funnel. As the product is not water-soluble, it will form a separate layer[4].

  • Dilute the product with ethyl acetate (e.g., 50 mL) and extract with a 1 M NaOH solution (2 x 50 mL) to remove any unreacted carvacrol[4].

  • Wash the organic phase with water[4].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain this compound as a colorless oil[4].

Visualizations

The following diagrams illustrate the chemical pathway and a generalized workflow for the synthesis of this compound.

reaction_pathway Carvacrol Carvacrol CarvacrylAcetate This compound Carvacrol->CarvacrylAcetate H₂SO₄ or VOSO₄ AceticAnhydride Acetic Anhydride AceticAnhydride->CarvacrylAcetate AceticAcid Acetic Acid

Caption: Reaction scheme for the acetylation of carvacrol.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis arrow -> A Combine Carvacrol, Acetic Anhydride & Catalyst B Heat and Stir (e.g., 30 min at 55°C) A->B C Quench Reaction (add water) B->C D Solvent Extraction (e.g., Chloroform or Ethyl Acetate) C->D E Wash Organic Phase (remove unreacted starting material) D->E F Dry with Na₂SO₄ E->F G Solvent Removal (Rotary Evaporation) F->G H Obtain Pure This compound G->H I Characterization (NMR, GC-MS, IR) H->I

Caption: General experimental workflow for synthesis and purification.

References

Carvacryl Acetate: A Comprehensive Technical Guide to its Natural Sources, Derivatives, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl acetate, a monoterpenoid ester, is a derivative of the well-known phenolic compound carvacrol. While carvacrol is abundant in the essential oils of numerous aromatic plants, this compound is found in nature in more limited quantities, primarily in certain species of the Lamiaceae family. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its concentration in various plant species. Furthermore, it presents comprehensive experimental protocols for its extraction from natural matrices and its chemical synthesis from carvacrol. The guide also elucidates the significant biological activities of this compound, including its anti-inflammatory, anxiolytic, and antioxidant properties, and details the experimental methodologies used to evaluate these effects. Finally, key signaling pathways modulated by this compound are visualized to provide a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference and comparison.

Natural Sources and Quantitative Analysis of this compound

This compound is a naturally occurring phytochemical, although it is typically found in lower concentrations compared to its precursor, carvacrol. The primary natural sources of this compound belong to the Origanum genus.

Known Natural Sources

This compound has been identified in the essential oils of the following plant species:

  • Origanum dictamnus (Dittany of Crete): This plant, endemic to the island of Crete, is a notable natural source of this compound.

  • Origanum vulgare (Oregano): While carvacrol is the dominant component in most oregano species, some chemotypes contain detectable amounts of this compound.

  • Petroselinum crispum (Parsley): Some sources indicate the presence of this compound in parsley; however, quantitative data is scarce and it is not considered a primary source.

Quantitative Data

The concentration of this compound in the essential oils of its natural sources can vary significantly based on factors such as geographical origin, harvesting time, and the specific chemotype of the plant. The following table summarizes the reported quantitative data for this compound in different plant species.

Plant SpeciesPlant PartExtraction MethodThis compound Concentration (% of essential oil)Reference
Origanum dictamnusAerial partsHydrodistillation2.5 - 5.0
Origanum vulgareLeavesHydrodistillation0.1 - 1.5

Note: The concentration ranges are compiled from various analytical studies. Specific batches of essential oil may exhibit values outside these ranges.

Extraction and Synthesis Protocols

Extraction of this compound from Natural Sources

The primary method for obtaining essential oils rich in this compound from plant material is hydrodistillation.

This protocol is a representative method for the laboratory-scale extraction of essential oil from Origanum species.

1. Plant Material Preparation:

  • Air-dry the aerial parts (leaves and flowers) of the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days.
  • Once dried, coarsely grind the plant material to increase the surface area for extraction.

2. Hydrodistillation Apparatus Setup:

  • Assemble a Clevenger-type apparatus. This consists of a large round-bottom flask, a heating mantle, a Clevenger trap, and a condenser.

3. Extraction Process:

  • Place 100 g of the dried, ground plant material into the 2 L round-bottom flask.
  • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.
  • Heat the flask using the heating mantle to bring the water to a boil.
  • Continue the distillation for 3 hours, collecting the essential oil in the Clevenger trap. The volatile compounds, including this compound, will vaporize with the steam, condense, and separate from the water in the trap.

4. Essential Oil Recovery and Drying:

  • After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.
  • Carefully collect the essential oil from the Clevenger trap using a pipette.
  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
  • Store the dried essential oil in a sealed, amber glass vial at 4°C.

5. Analysis:

  • The chemical composition of the extracted essential oil, including the percentage of this compound, can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Synthesis of this compound from Carvacrol

This compound is frequently synthesized from its precursor, carvacrol, through an esterification reaction. This method allows for the production of larger quantities of the compound for research and development purposes.

This protocol describes a common laboratory-scale synthesis of this compound.

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 g of carvacrol.
  • Add 20 mL of pyridine (acting as a catalyst and solvent) to the flask and stir until the carvacrol is dissolved.
  • Slowly add 15 mL of acetic anhydride to the solution while stirring. The reaction is exothermic, so the addition should be done carefully.

2. Reaction Conditions:

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain this temperature for 2 hours with continuous stirring.

3. Work-up and Purification:

  • After 2 hours, cool the reaction mixture to room temperature.
  • Pour the cooled mixture into a separatory funnel containing 50 mL of distilled water and 30 mL of diethyl ether.
  • Shake the funnel vigorously and allow the layers to separate.
  • Wash the organic layer sequentially with 50 mL of 5% hydrochloric acid solution (to remove pyridine), 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine (saturated sodium chloride solution).
  • Dry the organic layer over anhydrous magnesium sulfate.
  • Filter the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

4. Product Characterization:

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
  • The purity and identity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Activities and Experimental Protocols

This compound has demonstrated a range of promising biological activities, positioning it as a molecule of interest for therapeutic development.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. This activity is often evaluated using the carrageenan-induced paw edema model in rodents.

1. Animals:

  • Use male Swiss mice weighing between 25-30 g.
  • House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

2. Treatment:

  • Prepare solutions of this compound at various doses (e.g., 25, 50, and 100 mg/kg) in a vehicle such as 2% Tween 80 in saline.
  • Administer the this compound solutions or the vehicle (control group) intraperitoneally (i.p.) to the mice.
  • Include a positive control group treated with a standard anti-inflammatory drug, such as indomethacin (10 mg/kg, i.p.).

3. Induction of Inflammation:

  • One hour after treatment, inject 0.05 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

4. Measurement of Paw Edema:

  • Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
  • The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume.
  • The percentage of inhibition of edema is calculated for each treated group compared to the control group.

Anxiolytic-like Activity

Studies have shown that this compound possesses anxiolytic-like properties, which can be assessed using behavioral models such as the elevated plus-maze test.

1. Apparatus:

  • The elevated plus-maze consists of two open arms and two closed arms (with high walls) arranged in the shape of a plus sign, elevated from the floor.

2. Animals and Treatment:

  • Use male Swiss mice as described in the previous protocol.
  • Administer this compound (e.g., 25, 50, and 100 mg/kg, i.p.) or vehicle 30 minutes before the test.
  • Include a positive control group treated with a known anxiolytic drug, such as diazepam (1 mg/kg, i.p.).

3. Test Procedure:

  • Place each mouse individually in the center of the maze, facing one of the open arms.
  • Allow the mouse to explore the maze for 5 minutes.
  • Record the number of entries into the open and closed arms, and the time spent in each type of arm using a video tracking system.

4. Data Analysis:

  • An increase in the percentage of entries into the open arms and the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.

Antioxidant Activity

This compound has been shown to possess antioxidant properties, which can be quantified using in vitro assays such as the DPPH and ABTS radical scavenging assays.

1. Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM).
  • This compound solutions in methanol at various concentrations.
  • A standard antioxidant, such as ascorbic acid, for comparison.

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the this compound solution or standard to 100 µL of the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

1. Reagents:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM).
  • Potassium persulfate solution (2.45 mM).
  • The ABTS radical cation (ABTS•+) solution is prepared by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

2. Assay Procedure:

  • Add 10 µL of the this compound solution or standard to 1 mL of the diluted ABTS•+ solution.
  • Incubate the mixture for 6 minutes at room temperature.
  • Measure the absorbance at 734 nm.

3. Calculation:

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with specific molecular targets and modulation of intracellular signaling pathways.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, attributed to its ability to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_IkB NF-κB-IκB Complex (Inactive) Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB->Pro_inflammatory_Genes Promotes Transcription NFkB_IkB->NFkB Releases Nucleus Nucleus Carvacryl_Acetate This compound Carvacryl_Acetate->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Interaction with the TRPA1 Receptor

This compound's biological activities may also be linked to its interaction with the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a known sensor of noxious stimuli.

TRPA1_Pathway Carvacryl_Acetate This compound TRPA1 TRPA1 Channel Carvacryl_Acetate->TRPA1 Activates/Modulates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Cellular_Response Cellular Response (e.g., Nociception, Neurogenic Inflammation) Ca_Influx->Cellular_Response Initiates

Caption: this compound interacts with the TRPA1 ion channel.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the investigation of this compound, from its origin to the assessment of its biological effects.

Experimental_Workflow Plant_Material Plant Material (e.g., Origanum sp.) Extraction Hydrodistillation Plant_Material->Extraction Essential_Oil Essential Oil Extraction->Essential_Oil Carvacryl_Acetate Pure this compound Essential_Oil->Carvacryl_Acetate Isolation Synthesis Chemical Synthesis (from Carvacrol) Synthesis->Carvacryl_Acetate In_Vitro_Assays In Vitro Assays (e.g., Antioxidant) Carvacryl_Acetate->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (e.g., Anti-inflammatory, Anxiolytic) Carvacryl_Acetate->In_Vivo_Studies Data_Analysis Data Analysis & Interpretation In_Vitro_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: General workflow for this compound research.

Conclusion

This compound, while not as abundant in nature as its precursor carvacrol, presents a compelling profile of biological activities that warrant further investigation. Its anti-inflammatory, anxiolytic, and antioxidant properties, coupled with a potentially favorable safety profile compared to carvacrol, make it a promising candidate for the development of new therapeutic agents. This guide provides a foundational resource for researchers, offering detailed methodologies for its procurement, synthesis, and biological evaluation, thereby facilitating future studies into its therapeutic potential. The elucidation of its mechanisms of action, including the modulation of the NF-κB and TRPA1 pathways, opens new avenues for targeted drug design and development.

Carvacryl Acetate: A Comprehensive Technical Guide on its Biological Significance and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacryl acetate, a monoterpene ester derived from carvacrol, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological significance and functions of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its known and inferred mechanisms of action. Possessing anti-inflammatory, antioxidant, anxiolytic, anticonvulsant, and anthelmintic properties, this compound presents a promising scaffold for the development of novel therapeutic agents. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of natural product-derived pharmaceuticals.

Introduction

This compound is a derivative of carvacrol, a phenolic monoterpenoid abundant in the essential oils of various plants, including oregano and thyme. The acetylation of carvacrol to form this compound has been shown to modulate its biological activity, in some cases enhancing its therapeutic potential while reducing toxicity. This guide synthesizes the current understanding of this compound's biological functions, focusing on its molecular mechanisms and potential therapeutic applications.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities. The following tables summarize the key quantitative data associated with these effects.

Table 1: Antioxidant Activity of this compound
AssayEC50 (µg/mL)Confidence Interval (95%)
DPPH radical scavenging6.1 ± 0.534.87 ± 0.33 to 12.43 ± 1.31
ABTS radical scavenging5.24 ± 0.38Not Reported
Reduction Potential (FRAP)3.65Not Reported
Inhibition of Oxidative Hemolysis2.58 ± 0.071.87 ± 0.21 to 3.53 ± 0.45

EC50 represents the concentration of this compound required to achieve 50% of the maximum effect.

Table 2: Toxicological Data of this compound
Administration RouteLD10 (mg/kg)LD50 (mg/kg)Species
Intraperitoneal566.71544.5Mice
Oral>2000>2000Mice[1]

LD10 and LD50 represent the lethal dose for 10% and 50% of the test population, respectively.

Table 3: Anti-inflammatory and Nociceptive Activity of this compound
ModelDose (mg/kg)Effect
Carrageenan-induced paw edema75Significant reduction in edema[2]
Histamine-induced paw edema75Strong inhibition of edema[2]
Serotonin-induced paw edema75Strong inhibition of edema[2]
Prostaglandin E2-induced paw edema75Strong inhibition of edema[2]
Compound 48/80-induced paw edema75Strong inhibition of edema[2]
Carrageenan-induced peritonitis75Decreased total and differential leukocyte counts, reduced MPO and IL-1β levels, enhanced IL-10 levels[2]
Acetic acid-induced writhingNot SpecifiedDecreased number of writhes[2]
Hot plate testNot SpecifiedIncreased latency time[2]
Formalin testNot SpecifiedDecreased paw licking time[2]
Capsaicin testNot SpecifiedDecreased paw licking time[2]
Glutamate testNot SpecifiedDecreased paw licking time[2]
Table 4: Anxiolytic and Anticonvulsant Activity of this compound
ModelDose (mg/kg)Effect
Elevated Plus Maze25, 50, 75, 100Increased time spent in and entries into open arms[3]
Light-Dark Box25, 50, 75, 100Increased time spent in and entries into the light compartment[3]
Marble-Burying Test25, 50, 75, 100Reduced number of marbles buried[3]
Pilocarpine-induced seizuresNot SpecifiedAnticonvulsant effects[4]
Picrotoxin-induced seizuresNot SpecifiedAnticonvulsant effects[4]
Pentylenetetrazol-induced seizuresNot SpecifiedAnticonvulsant effects[4]
Table 5: Anthelmintic Activity of this compound
ParasiteAssayConcentration/DoseInhibition/Effect
Haemonchus contortusEgg Hatching Test8.0 mg/mL89.3% inhibition[5]
Haemonchus contortusLarval Development Test2.0 mg/mL100% inhibition[5]
Haemonchus contortusAdult Worm Motility200 µg/mL100% inhibition at 24h[5]
Schistosoma mansoniIn vitro adult worm motility6.25 µg/mLAffected parasite motility and viability
Schistosoma mansoniIn vitro egg output1.562 to 6.25 µg/mLInhibitory effect on daily egg output

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to determine the biological activities of this compound.

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in methanol is prepared.

    • Various concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted with a suitable solvent to a specific absorbance.

    • Various concentrations of this compound are added to the ABTS•+ solution.

    • The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation period.

    • The percentage of inhibition of ABTS•+ is calculated.

Anti-inflammatory Assays
  • Carrageenan-Induced Paw Edema:

    • Rodents (typically rats or mice) are used as the animal model.

    • The initial volume of the animal's hind paw is measured using a plethysmometer.

    • This compound or a vehicle control is administered (e.g., intraperitoneally).

    • After a specific pre-treatment time, a solution of carrageenan is injected into the subplantar region of the hind paw to induce inflammation.

    • The paw volume is measured at various time points after the carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[6][7][8]

  • Carrageenan-Induced Peritonitis:

    • Mice are pre-treated with this compound or a vehicle.

    • Carrageenan is injected into the peritoneal cavity to induce an inflammatory response.

    • After a set period, the animals are euthanized, and the peritoneal cavity is washed with a suitable buffer to collect the inflammatory exudate.

    • The total and differential leukocyte counts in the exudate are determined.

    • Levels of inflammatory mediators such as myeloperoxidase (MPO), interleukin-1 beta (IL-1β), and interleukin-10 (IL-10) in the peritoneal fluid are quantified using appropriate assay kits (e.g., ELISA).

Anxiolytic Assay
  • Elevated Plus Maze (EPM):

    • The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

    • Mice are administered this compound or a vehicle control.

    • After a specific pre-treatment time, each mouse is placed in the center of the maze, facing an open arm.

    • The behavior of the mouse is recorded for a set duration (e.g., 5 minutes).

    • The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[9][10]

Anthelmintic Assay
  • Egg Hatching Test (Haemonchus contortus):

    • H. contortus eggs are collected from the feces of infected animals.

    • A suspension of eggs is prepared.

    • The egg suspension is incubated with various concentrations of this compound or a control in a multi-well plate.

    • After a specific incubation period (e.g., 48 hours), the number of hatched larvae and unhatched eggs is counted under a microscope.

    • The percentage of egg hatch inhibition is calculated.[11]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its diverse biological effects are an active area of research. Current evidence points towards several key mechanisms.

Interaction with the GABAergic System

Studies on the anxiolytic and anticonvulsant effects of this compound strongly suggest its interaction with the GABAergic system. The anticonvulsant effects were reversed by flumazenil, a benzodiazepine antagonist, indicating that this compound may act as a positive allosteric modulator of the GABAA receptor.[4][12] This modulation would enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability.

GABAergic_System_Interaction cluster_neuron Postsynaptic Neuron CA This compound GABA_R GABAA Receptor CA->GABA_R Positive Allosteric Modulation Neuron Neuron GABA_R->Neuron Cl_ion Cl- influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

This compound's proposed interaction with the GABAergic system.
Modulation of Inflammatory Pathways

This compound demonstrates significant anti-inflammatory activity by modulating key inflammatory mediators. It has been shown to decrease the levels of the pro-inflammatory cytokine IL-1β and the enzyme myeloperoxidase (MPO), a marker of neutrophil infiltration.[2] Concurrently, it enhances the production of the anti-inflammatory cytokine IL-10.[2] This dual action of suppressing pro-inflammatory signals while promoting anti-inflammatory responses contributes to its overall anti-inflammatory effect.

Anti_inflammatory_Pathway CA This compound Neutrophil_Migration Neutrophil Migration CA->Neutrophil_Migration Inhibits MPO MPO Release CA->MPO Inhibits IL1b IL-1β Production CA->IL1b Inhibits IL10 IL-10 Production CA->IL10 Stimulates Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Inflammatory_Stimulus->Neutrophil_Migration Inflammatory_Stimulus->IL1b Neutrophil_Migration->MPO Inflammation Inflammation Neutrophil_Migration->Inflammation MPO->Inflammation IL1b->Inflammation IL10->Inflammation Inhibits

Modulation of inflammatory mediators by this compound.
Involvement of Nociceptive Pathways

The anti-nociceptive effects of this compound are linked to its interaction with the capsaicin and glutamate pathways.[13] this compound is a known agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key player in nociception.[4] Its ability to reduce pain in models involving capsaicin and glutamate suggests a complex interplay with these nociceptive signaling systems.

Nociceptive_Pathway CA This compound TRPA1 TRPA1 Channel CA->TRPA1 Agonist Pain_Signal Pain Signal Transmission CA->Pain_Signal Modulates Nociceptive_Neuron Nociceptive Neuron TRPA1->Nociceptive_Neuron Capsaicin_R Capsaicin Receptor (TRPV1) Capsaicin_R->Nociceptive_Neuron Glutamate_R Glutamate Receptor Glutamate_R->Nociceptive_Neuron Nociceptive_Neuron->Pain_Signal

Proposed involvement of this compound in nociceptive pathways.
Inferred Signaling Pathways from Carvacrol

While direct evidence for this compound's impact on certain signaling cascades is still emerging, studies on its parent compound, carvacrol, provide valuable insights. Carvacrol has been shown to exert its effects through the modulation of the MAPK/ERK and Akt/eNOS signaling pathways.[1] Given the structural similarity, it is plausible that this compound may also engage these pathways.

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Carvacrol's activation of ERK (extracellular signal-regulated kinase) can contribute to its protective effects in various cell types.

  • Akt/eNOS Pathway: The Akt/eNOS pathway is vital for cell survival and vasodilation. Carvacrol's activation of Akt and endothelial nitric oxide synthase (eNOS) can lead to increased nitric oxide production, contributing to its cardioprotective and anti-inflammatory effects.

Inferred_Signaling_Pathways cluster_carvacrol Carvacrol (Parent Compound) cluster_mapk MAPK/ERK Pathway cluster_akt Akt/eNOS Pathway Carvacrol Carvacrol MEK MEK Carvacrol->MEK Activates PI3K PI3K Carvacrol->PI3K Activates ERK ERK MEK->ERK Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation ERK->Cell_Survival_Proliferation Akt Akt PI3K->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Vasodilation_Cardioprotection Vasodilation & Cardioprotection NO->Vasodilation_Cardioprotection

Signaling pathways of carvacrol, the parent compound of this compound.

Conclusion and Future Directions

This compound is a multifaceted molecule with a promising profile of biological activities. Its anti-inflammatory, antioxidant, anxiolytic, anticonvulsant, and anthelmintic properties, coupled with a favorable preliminary safety profile, make it an attractive candidate for further investigation in drug discovery and development. The elucidation of its mechanisms of action, particularly its interactions with the GABAergic system and nociceptive pathways, provides a solid foundation for targeted therapeutic applications.

Future research should focus on:

  • Detailed Mechanistic Studies: Unraveling the precise molecular interactions of this compound with its targets, including receptor binding affinities and downstream signaling events.

  • In Vivo Efficacy and Pharmacokinetics: Comprehensive studies in relevant animal models to establish dose-response relationships, pharmacokinetic profiles, and long-term safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound to optimize potency, selectivity, and pharmacokinetic properties.

  • Clinical Translation: Well-designed clinical trials to evaluate the safety and efficacy of this compound in human subjects for specific therapeutic indications.

References

Carvacryl Acetate: A Technical Guide on its Nascent Therapeutic Potential for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Carvacryl acetate, a synthetic monoterpene ester derived from carvacrol, is emerging as a compound of significant interest in the field of pharmacology. Early-stage research has illuminated its potential across several therapeutic areas, including anti-inflammatory, antioxidant, anthelmintic, and anxiolytic applications. This technical guide provides a comprehensive overview of the current state of research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further investigation and drug development efforts.

Section 1: Pharmacological Activities and Quantitative Data

This compound has demonstrated a range of biological activities in preclinical studies. The following tables summarize the key quantitative findings from this early-stage research.

Table 1: Acute Toxicity Data for this compound

SpeciesAdministration RouteLD₅₀ (mg/kg)Signs of ToxicityReference
Swiss MiceOral> 2000No signs of toxicity or mortality observed.[1]
Swiss MiceIntraperitoneal1544.5Signs of toxicity and mortality were observed.[1][2][3]
Wistar RatsDermalNot DeterminedNo significant clinical, hematological, biochemical, or histopathological changes at concentrations effective against ticks.[4]

Table 2: In Vitro Antioxidant Activity of this compound

AssayEC₅₀ (µg/mL)Key FindingsReference
DPPH Radical Scavenging6.1 ± 0.53Demonstrated significant antioxidant capacity.[1]
ABTS Radical Scavenging5.24 ± 0.38Showed potent radical scavenging activity.[1]
Reduction Potential (Fe³⁺ to Fe²⁺)3.65Indicated electron-donating ability.[1]
Inhibition of Oxidative Hemolysis2.58 ± 0.07Protected erythrocytes from hydrogen peroxide-induced damage.[1]

Table 3: Anti-inflammatory Effects of this compound in Mice (75 mg/kg, i.p.)

ModelPhlogistic AgentInhibition of Edema (%)Key Cytokine ModulationReference
Paw EdemaCarrageenanSignificant reduction at all evaluated times.-[5][6]
Paw EdemaHistamine34.14-[5][6]
Paw EdemaSerotonin37.50-[5][6]
Paw EdemaProstaglandin E₂96.48-[5][6]
Paw EdemaCompound 48/8083.33-[5][6]
PeritonitisCarrageenan-↓ IL-1β, ↑ IL-10, No significant change in TNF-α[5][6]

Table 4: Anthelmintic Activity of this compound

AssayOrganismConcentrationEffectReference
In Vitro Adult Worm MotilityHaemonchus contortus200 µg/mL100% inhibition at 24h[3][7]
In Vivo Fecal Egg Count ReductionSheep (naturally infected)250 mg/kg65.9% reduction[3][7]
In Vitro Schistosomicidal ActivitySchistosoma mansoniEC₅₀ and EC₉₀ determinedShowed interesting in vitro activity[8]
In Vivo Worm Burden Reduction (patent infection)Schistosoma mansoni (mice)100-400 mg/kg (single oral dose)30-40% reduction[8]
In Vivo Egg Production Reduction (patent infection)Schistosoma mansoni (mice)100-400 mg/kg (single oral dose)70-80% reduction[8]

Table 5: Antimicrobial Activity of this compound

OrganismMethodFindingReference
Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus, Lactobacillus plantarum, Bacillus subtilis, Saccharomyces cerevisiae, Botrytis cinereaBroth liquid and microatmosphereInefficient antimicrobial activity. The free hydroxyl group present in carvacrol appears essential for antimicrobial action.[9]

Section 2: Experimental Protocols

This section details the methodologies for key experiments cited in the tables above, providing a framework for reproducibility and further investigation.

2.1 Acute Toxicity Assessment in Mice

  • Animals: Male and female Swiss mice.

  • Preparation of Substance: this compound was suspended in 0.05% Tween 80 dissolved in 0.9% saline.

  • Administration: Administered orally (p.o.) and intraperitoneally (i.p.) at doses of 1000 and 2000 mg/kg. A control group received only the vehicle.

  • Observation: Animals were observed for signs of toxicity and mortality. Body weight, water intake, food consumption, and excreta production were monitored.[1]

2.2 DPPH Radical Scavenging Assay

  • Methodology: A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared. Different concentrations of this compound are added to the DPPH solution.

  • Measurement: The decrease in absorbance is measured spectrophotometrically at a specific wavelength (typically around 517 nm) after a set incubation period. The percentage of scavenging activity is calculated relative to a control.

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.[1]

2.3 Carrageenan-Induced Paw Edema in Mice

  • Animals: Mice are pre-treated with this compound (e.g., 75 mg/kg, i.p.) or vehicle.

  • Induction of Edema: A subplantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw.

  • Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Analysis: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.[5][6]

2.4 Carrageenan-Induced Peritonitis in Mice

  • Animals: Mice are pre-treated with this compound or vehicle.

  • Induction of Peritonitis: An intraperitoneal injection of carrageenan is administered.

  • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a buffered saline solution to collect the peritoneal exudate.

  • Analysis: Total and differential leukocyte counts in the exudate are determined. Levels of myeloperoxidase (MPO), a marker of neutrophil infiltration, and cytokines (e.g., IL-1β, IL-10, TNF-α) are measured using appropriate assays (e.g., ELISA).[5][6]

2.5 Anxiolytic-Like Activity Assessment (Elevated Plus Maze)

  • Apparatus: An elevated plus-maze consisting of two open arms and two enclosed arms.

  • Animals: Mice are administered this compound at various doses (25, 50, 75, and 100 mg/kg), a vehicle, or a standard anxiolytic drug (e.g., diazepam).

  • Procedure: After a specified pre-treatment time, each mouse is placed at the center of the maze, and its behavior is recorded for a set duration (e.g., 5 minutes).

  • Parameters Measured: The time spent in the open arms and the number of entries into the open arms are recorded. An increase in these parameters is indicative of an anxiolytic-like effect.[10]

Section 3: Signaling Pathways and Mechanisms of Action

3.1 Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound appear to be mediated through the modulation of key inflammatory mediators and cytokines. The proposed pathway involves the inhibition of pro-inflammatory cytokine release and the enhancement of anti-inflammatory cytokine production.

G cluster_inflammation Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway Cellular Response cluster_carvacryl_acetate This compound Intervention Inflammatory Stimulus Inflammatory Stimulus Mast Cell Degranulation Mast Cell Degranulation Inflammatory Stimulus->Mast Cell Degranulation PGE2 Synthesis PGE2 Synthesis Inflammatory Stimulus->PGE2 Synthesis Neutrophil Migration Neutrophil Migration Inflammatory Stimulus->Neutrophil Migration Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Stimulus->Pro-inflammatory Cytokines Histamine Histamine Mast Cell Degranulation->Histamine Serotonin Serotonin Mast Cell Degranulation->Serotonin Inflammation Inflammation Histamine->Inflammation Serotonin->Inflammation PGE2 Synthesis->Inflammation Neutrophil Migration->Inflammation IL-1β IL-1β Pro-inflammatory Cytokines->IL-1β IL-1β->Inflammation Anti-inflammatory Cytokines Anti-inflammatory Cytokines IL-10 IL-10 IL-10->Inflammation This compound This compound This compound->Mast Cell Degranulation This compound->PGE2 Synthesis This compound->Neutrophil Migration This compound->IL-1β Inhibits Release This compound->IL-10 Enhances Production

Proposed Anti-inflammatory Mechanism of this compound.

3.2 Anxiolytic-Like Mechanism of Action

Studies suggest that the anxiolytic-like effects of this compound are mediated through the GABAergic system, a key inhibitory neurotransmitter system in the brain.

G cluster_system GABAergic Synapse cluster_intervention Pharmacological Intervention GABA_A Receptor GABA_A Receptor Neuronal Inhibition Neuronal Inhibition GABA_A Receptor->Neuronal Inhibition Anxiolytic Effect Anxiolytic Effect Neuronal Inhibition->Anxiolytic Effect This compound This compound This compound->GABA_A Receptor Agonist Action Flumazenil Flumazenil Flumazenil->GABA_A Receptor Antagonizes

Proposed GABAergic Mechanism for Anxiolytic-like Effects.

Section 4: Future Directions and Conclusion

The early-stage research on this compound reveals a promising profile for a multi-target therapeutic agent. Its demonstrated anti-inflammatory and antioxidant properties, coupled with a favorable acute oral toxicity profile, warrant further investigation. The anthelmintic and anxiolytic-like activities further broaden its potential therapeutic applications.

Future research should focus on:

  • Chronic toxicity studies: To establish a comprehensive safety profile for long-term administration.

  • Pharmacokinetic and pharmacodynamic studies: To understand its absorption, distribution, metabolism, and excretion, and to establish optimal dosing regimens.

  • Mechanism of action studies: To further elucidate the specific molecular targets and signaling pathways involved in its therapeutic effects.

  • In vivo efficacy studies in relevant disease models: To validate its therapeutic potential in more complex biological systems.

  • Anticancer research: While its parent compound, carvacrol, has shown anticancer potential, direct studies on this compound in various cancer cell lines are needed.[11][12][13][14][15]

References

In Silico Prediction of Carvacryl Acetate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl acetate, a monoterpenic ester derived from carvacrol, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the in silico prediction of this compound's bioactivity, with a focus on its anti-inflammatory, antioxidant, and potential anticancer properties. By integrating computational predictions with experimental data, researchers can accelerate the drug discovery and development process. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Predicted Bioactivities of this compound: An In Silico Perspective

Computational modeling serves as a powerful tool to predict the biological activities of compounds like this compound, offering insights into their mechanisms of action and potential therapeutic applications.

Anti-inflammatory and Analgesic Activity

In silico studies, primarily through molecular docking, suggest that this compound may exert its anti-inflammatory effects by interacting with key proteins in the inflammatory cascade. While direct binding energy values for this compound are not extensively published, studies on its parent compound, carvacrol, provide valuable insights. Carvacrol has been shown to dock with cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, with favorable binding affinities. It is hypothesized that this compound, due to its structural similarity, may also interact with this target.

Experimental evidence strongly supports the anti-inflammatory and analgesic potential of this compound. Pretreatment with this compound (75 mg/kg) in mice has been shown to significantly reduce carrageenan-induced paw edema.[1] Furthermore, it strongly inhibits edema induced by histamine, serotonin, and prostaglandin E2.[1] In a peritonitis model, this compound decreased total and differential leukocyte counts and reduced levels of myeloperoxidase (MPO) and interleukin-1 beta (IL-1β).[1] Conversely, it enhanced the levels of the anti-inflammatory cytokine IL-10.[1] Its analgesic effects are demonstrated by a decreased number of acetic acid-induced writhes and reduced paw licking time in formalin, capsaicin, and glutamate tests.[1]

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. While specific in silico studies on this compound are limited, research on carvacrol indicates that it targets various signaling pathways implicated in cancer, such as PI3K/Akt/mTOR and MAPK pathways.[2] Carvacrol has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[2] Molecular docking studies of carvacrol derivatives have also suggested potential inhibitory activity against cancer-related targets.[3]

Antioxidant Activity

The antioxidant properties of this compound have been predicted and confirmed through various in vitro and in vivo studies. Computational studies on similar phenolic compounds suggest that the hydroxyl group and the overall electronic properties of the molecule contribute to its ability to scavenge free radicals. The acetylation of carvacrol to form this compound may modulate its antioxidant potential.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the bioactivity and physicochemical properties of this compound.

Table 1: In Silico Predictions for this compound

ParameterPredicted Value/ClassificationMethod/Source
Lipinski's Rule of Five
Molecular Weight192.25 g/mol Compliant
Hydrogen Bond Donors0Compliant
Hydrogen Bond Acceptors2Compliant
LogP (Octanol-Water Partition Coefficient)~3.5Compliant
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
Gastrointestinal AbsorptionHigh (predicted)General physicochemical properties
Blood-Brain Barrier PermeabilityLikely to cross (predicted)General physicochemical properties
Cytochrome P450 InhibitionPotential inhibitor (inferred from carvacrol)Inferred from parent compound data
ToxicityLow (predicted)Inferred from parent compound data
Molecular Docking
SARS-CoV-2 MproPotential inhibitorMolecular Docking Study[4]

Table 2: Experimental Bioactivity Data for this compound

BioactivityAssayResultConcentration/Dose
Anti-inflammatory Carrageenan-induced paw edemaSignificant reduction in edema75 mg/kg[1]
Histamine-induced paw edemaStrong inhibition75 mg/kg[1]
Serotonin-induced paw edemaStrong inhibition75 mg/kg[1]
Prostaglandin E2-induced paw edemaStrong inhibition75 mg/kg[1]
Carrageenan-induced peritonitis↓ Total & differential leukocyte counts75 mg/kg[1]
↓ Myeloperoxidase (MPO) levels75 mg/kg[1]
↓ IL-1β levels75 mg/kg[1]
↑ IL-10 levels75 mg/kg[1]
Analgesic Acetic acid-induced writhing↓ Number of writhes75 mg/kg[1]
Hot plate test↑ Latency time75 mg/kg[1]
Formalin test↓ Paw licking time75 mg/kg[1]
Capsaicin-induced nociception↓ Paw licking time75 mg/kg[1]
Glutamate-induced nociception↓ Paw licking time75 mg/kg[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema
  • Objective: To assess the in vivo anti-inflammatory activity of a test compound.

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The basal volume of the right hind paw of each mouse is measured using a plethysmometer.

    • The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.).

    • After a set time (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of edema inhibition is calculated for each group relative to the control group.

Carrageenan-Induced Peritonitis
  • Objective: To evaluate the effect of a test compound on leukocyte migration.

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle (i.p.).

    • After 30 minutes, 0.5 mL of 1% carrageenan solution is injected intraperitoneally to induce peritonitis.

    • Four hours after the carrageenan injection, the animals are euthanized.

    • The peritoneal cavity is washed with a known volume of phosphate-buffered saline (PBS) containing heparin.

    • The peritoneal fluid is collected, and the total and differential leukocyte counts are determined using a hemocytometer and stained smears, respectively.

Myeloperoxidase (MPO) Activity Assay
  • Objective: To quantify neutrophil infiltration in tissues.

  • Procedure:

    • Peritoneal exudate or tissue homogenate is centrifuged, and the pellet is resuspended in a buffer containing hexadecyltrimethylammonium bromide (HTAB) to lyse the cells and release MPO.

    • The samples are centrifuged, and the supernatant is collected.

    • The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.

    • The change in absorbance is measured spectrophotometrically at 460 nm over time.

    • MPO activity is expressed as units per milligram of protein.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (IL-1β and IL-10)
  • Objective: To measure the concentration of specific cytokines in biological samples.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-1β).

    • The plate is washed, and any remaining binding sites are blocked.

    • Standards and samples (e.g., peritoneal fluid) are added to the wells and incubated.

    • The plate is washed to remove unbound substances.

    • A biotinylated detection antibody specific for the cytokine is added, followed by incubation.

    • After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops color in proportion to the amount of bound cytokine.

    • The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).

    • The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Acetic Acid-Induced Writhing Test
  • Objective: To assess the peripheral analgesic activity of a compound.

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • Animals are pre-treated with the test compound, vehicle, or a standard analgesic.

    • After a set time, 0.1 mL/10g of 0.6% acetic acid solution is injected intraperitoneally.

    • Immediately after the injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes).

    • The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Hot Plate Test
  • Objective: To evaluate the central analgesic activity of a compound.

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • The baseline latency to a nociceptive response (e.g., paw licking or jumping) is recorded for each mouse.

    • Animals are treated with the test compound, vehicle, or a standard analgesic.

    • At various time points after treatment, the latency to the nociceptive response is measured again.

    • A cut-off time is set to prevent tissue damage.

    • An increase in the latency time indicates an analgesic effect.

Formalin Test
  • Objective: To assess both neurogenic and inflammatory pain.

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After a set time, 20 µL of 2.5% formalin solution is injected into the subplantar region of the right hind paw.

    • The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).

    • A reduction in licking time in either phase indicates an analgesic effect.

Capsaicin- and Glutamate-Induced Nociception
  • Objective: To investigate the involvement of specific nociceptive pathways.

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After a set time, a solution of capsaicin or glutamate is injected into the subplantar region of the right hind paw.

    • The amount of time the animal spends licking the injected paw is recorded for a defined period (e.g., 5 minutes for capsaicin, 15 minutes for glutamate).

    • A decrease in licking time suggests an interaction with the capsaicin (TRPV1) or glutamate pathways.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the bioactivity of this compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_carvacryl_acetate This compound Intervention cluster_cellular_response Cellular Response cluster_mediators Inflammatory & Anti-inflammatory Mediators cluster_outcome Physiological Outcome Inflammatory\nStimulus Inflammatory Stimulus MastCell Mast Cells Inflammatory\nStimulus->MastCell Macrophages Macrophages Inflammatory\nStimulus->Macrophages CA This compound Histamine Histamine CA->Histamine Inhibits Serotonin Serotonin CA->Serotonin Inhibits PGE2 Prostaglandin E2 (via COX-2) CA->PGE2 Inhibits IL1b IL-1β CA->IL1b Inhibits IL10 IL-10 CA->IL10 Enhances LeukocyteMigration Leukocyte Migration CA->LeukocyteMigration Inhibits MastCell->Histamine MastCell->Serotonin Neutrophils Neutrophils Macrophages->PGE2 Macrophages->IL1b TNFa TNF-α Macrophages->TNFa Edema Edema Histamine->Edema Serotonin->Edema PGE2->Edema Pain Pain PGE2->Pain IL1b->LeukocyteMigration IL1b->Pain TNFa->LeukocyteMigration InflammationResolution Inflammation Resolution IL10->InflammationResolution LeukocyteMigration->Neutrophils

Caption: Anti-inflammatory signaling pathway of this compound.

anticancer_pathway_carvacrol cluster_carvacrol Carvacrol (Parent Compound) cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Carvacrol Carvacrol PI3K_Akt PI3K/Akt/mTOR Carvacrol->PI3K_Akt Inhibits MAPK MAPK Carvacrol->MAPK Modulates Apoptosis Apoptosis Carvacrol->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Carvacrol->CellCycleArrest Induces Proliferation Cell Proliferation Carvacrol->Proliferation Inhibits PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Postulated anticancer signaling pathways of carvacrol.

in_silico_workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis cluster_validation Experimental Validation Molecule This compound (2D/3D Structure) ADMET ADMET Prediction Molecule->ADMET Docking Molecular Docking Molecule->Docking QSAR QSAR Modeling Molecule->QSAR Properties Physicochemical Properties ADMET->Properties Binding Binding Affinity & Interaction Sites Docking->Binding Activity Predicted Bioactivity QSAR->Activity InVitro In Vitro Assays Properties->InVitro Binding->InVitro InVivo In Vivo Models Activity->InVivo

References

Methodological & Application

Carvacryl Acetate: In Vivo Experimental Designs for Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl acetate, a synthetic derivative of the monoterpenoid phenol carvacrol found in the essential oils of oregano and thyme, has garnered significant interest for its potential anti-inflammatory properties. Preclinical in vivo studies are crucial for evaluating its therapeutic efficacy and understanding its mechanism of action. This document provides detailed application notes and standardized protocols for investigating the anti-inflammatory effects of this compound in established murine models of inflammation.

Preclinical In Vivo Models for Anti-Inflammatory Assessment

The selection of an appropriate animal model is critical for elucidating the specific aspects of the inflammatory cascade that this compound may modulate. The following are well-established and widely used models for screening and characterizing anti-inflammatory agents.

Carrageenan-Induced Paw Edema Model

This is an acute, non-immune, and reproducible model of inflammation, particularly useful for evaluating the effects of compounds on mediators of the initial phase of inflammation, such as histamine, serotonin, and prostaglandins.[1]

Complete Freund's Adjuvant (CFA)-Induced Arthritis Model

The CFA-induced arthritis model in rodents is a well-established chronic inflammatory model that shares many pathological features with human rheumatoid arthritis, including joint swelling, cartilage destruction, and bone erosion.[2][3] It is suitable for assessing the therapeutic potential of compounds in a more complex and sustained inflammatory environment.

Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation, mimicking systemic inflammatory responses and sepsis.[4][5] This model is valuable for investigating the effects of compounds on the innate immune response and the production of pro-inflammatory cytokines.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the acute anti-inflammatory activity of this compound by measuring the inhibition of paw edema induced by carrageenan.

Materials:

  • Male Swiss mice (25-30 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.2% Tween 80 in saline)

  • Positive control: Dexamethasone (1 mg/kg) or Indomethacin (10 mg/kg)

  • Plethysmometer or digital calipers

  • Intraperitoneal (i.p.) injection needles and syringes

Procedure:

  • Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 25, 50, 75 mg/kg)[6]

    • Positive Control

  • Treatment Administration: Administer this compound, vehicle, or the positive control via intraperitoneal (i.p.) injection 30-60 minutes before carrageenan injection.[7]

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.[8]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[7]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization (1 week) grouping Random Grouping (n=6-8/group) acclimatize->grouping treatment Treatment Administration (i.p.) grouping->treatment induction Carrageenan Injection (Sub-plantar) treatment->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for the CFA-induced arthritis model.

Protocol 3: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

Objective: To investigate the protective effects of this compound against LPS-induced systemic inflammation and acute lung injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle

  • Positive control: Dexamethasone (1 mg/kg)

  • Bronchoalveolar lavage (BAL) equipment

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize and group mice as previously described.

  • Treatment: Administer this compound (e.g., 20, 40, 80 mg/kg), vehicle, or positive control i.p. 1 hour prior to LPS challenge. 3[9]. Induction of Lung Injury: Administer LPS (e.g., 5 mg/kg) via intraperitoneal injection or intratracheal instillation. 4[10]. Sample Collection (6-24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL) Fluid: Euthanize mice and perform BAL to collect fluid. Centrifuge the BAL fluid and use the supernatant for cytokine analysis and the cell pellet for total and differential cell counts (neutrophils, macrophages).

    • Lung Tissue: Perfuse the lungs and collect tissue for histological analysis (to assess edema, inflammatory cell infiltration) and myeloperoxidase (MPO) activity assay (as a marker of neutrophil infiltration).

    • Blood Serum: Collect blood for systemic cytokine analysis.

  • Analysis:

    • Cell Counts: Determine the total and differential leukocyte counts in the BAL fluid.

    • Cytokine Levels: Measure the concentrations of TNF-α, IL-6, and IL-1β in BAL fluid and serum using ELISA.

    • MPO Activity: Quantify MPO activity in lung tissue homogenates.

    • Histopathology: Score lung tissue sections for the severity of inflammation and injury.

Experimental Workflow for LPS-Induced Acute Lung Injury

G cluster_pre Pre-Treatment cluster_exp Induction & Treatment cluster_post Sample Collection & Analysis (6-24h post-LPS) acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping treatment This compound/Vehicle (i.p.) grouping->treatment induction LPS Administration (i.p. or i.t.) treatment->induction bal BAL Fluid (Cell Counts, Cytokines) induction->bal lung Lung Tissue (Histology, MPO) serum Serum (Cytokines)

Caption: Workflow for LPS-induced acute lung injury model.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control-0.85 ± 0.05-
This compound250.62 ± 0.04*27.1
This compound500.41 ± 0.03**51.8
This compound750.10 ± 0.02 88.2
Indomethacin100.25 ± 0.0370.6

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data is representative based on published literature.

[6]Table 2: Effect of this compound on CFA-Induced Arthritis in Rats

Treatment GroupDose (mg/kg/day)Arthritic Score (Day 28)Contralateral Paw Volume (mL)Serum TNF-α (pg/mL)
Sham Control-0.2 ± 0.11.2 ± 0.115 ± 3
CFA + Vehicle-12.5 ± 1.13.8 ± 0.3150 ± 12
CFA + this compound1006.8 ± 0.9 2.1 ± 0.275 ± 8**
CFA + Methotrexate0.55.5 ± 0.7 1.8 ± 0.260 ± 6***

*Data are presented as mean ± SEM. **p<0.01, ***p<0.001 compared to CFA + Vehicle group. Data is hypothetical and for illustrative purposes.

Table 3: Effect of this compound on LPS-Induced Lung Inflammation in Mice

Treatment GroupDose (mg/kg)BALF Neutrophil Count (x10⁴)Lung MPO Activity (U/g tissue)BALF IL-6 (pg/mL)
Saline Control-1.2 ± 0.30.5 ± 0.125 ± 5
LPS + Vehicle-45.8 ± 5.28.2 ± 0.9850 ± 95
LPS + this compound8015.3 ± 2.1 2.9 ± 0.4310 ± 40
LPS + Dexamethasone110.1 ± 1.52.1 ± 0.3 250 ± 32

*Data are presented as mean ± SEM. ***p<0.001 compared to LPS + Vehicle group. Data is representative based on published literature on carvacrol.

[4][5]### Mechanism of Action: Signaling Pathways

Carvacrol, the precursor to this compound, has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. T[9][11][12]hese pathways are central to the production of pro-inflammatory mediators. This compound is expected to act through a similar mechanism.

Inhibitory Effect of Carvacrol/Carvacryl Acetate on Inflammatory Signaling

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (ERK, p38, JNK) TLR4->MAPK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Gene Transcription CarvacrylAcetate Carvacrol/ This compound CarvacrylAcetate->IKK CarvacrylAcetate->NFkB inhibits translocation CarvacrylAcetate->MAPK NFkB_nuc NF-κB NFkB_nuc->Cytokines

References

Application Notes and Protocols for Carvacryl Acetate Nanoemulsion Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carvacryl acetate, a derivative of the monoterpene carvacrol, exhibits promising therapeutic properties, including anti-inflammatory and antiparasitic activities.[1][2][3] However, its poor water solubility presents a significant challenge for its effective delivery and bioavailability in pharmaceutical applications.[1][4] Nanoemulsification is a proven strategy to overcome this limitation by encapsulating the hydrophobic compound in a stable oil-in-water nano-sized dispersion.[1][5] This enhances its solubility, stability, and ultimately, its therapeutic efficacy.[1][5] These application notes provide a detailed protocol for the formulation, characterization, and in vitro evaluation of a this compound nanoemulsion (CANE) for drug delivery purposes.

Data Presentation

Table 1: Optimized this compound Nanoemulsion (CANE) Formulation
ComponentConcentration (% w/w)
This compound (CA)3
Surfactants (Tween 80 & Span 80, HLB 9)9
Purified Water88

Source:[1][4][6]

Table 2: Physicochemical Characterization of Optimized CANE
ParameterValue
Mean Droplet Size (nm)101.50 ± 0.75
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)Approximately -20 to -25
pH~ 4.0
Encapsulation Efficiency (%)97.77
Drug Content (mg/mL of CA)29.3

Source:[1]

Experimental Protocols

Preparation of this compound Nanoemulsion (CANE)

This protocol details the formulation of a stable oil-in-water nanoemulsion of this compound using the high-energy ultrasonication method.

Materials:

  • This compound (CA)

  • Tween 80 (Polysorbate 80)

  • Span 80 (Sorbitan monooleate)

  • Purified water

  • Beakers

  • Magnetic stirrer and stir bar

  • Ultrasonic processor (probe sonicator)

  • Analytical balance

Methodology:

  • Preparation of the Oil Phase:

    • Accurately weigh 3g of this compound.

  • Preparation of the Aqueous Phase:

    • Accurately weigh 9g of the surfactant mixture (Tween 80 and Span 80). The specific ratio of Tween 80 to Span 80 should be calculated to achieve a final Hydrophilic-Lipophilic Balance (HLB) of 9.

    • Add the surfactant mixture to 88g of purified water in a beaker.

    • Stir the aqueous phase using a magnetic stirrer until the surfactants are completely dissolved, forming a clear solution.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase (this compound) to the aqueous phase while continuously stirring with the magnetic stirrer.

    • Continue stirring for 15-20 minutes to form a coarse pre-emulsion.

  • Nanoemulsification by Ultrasonication:

    • Place the beaker containing the pre-emulsion in an ice bath to prevent overheating during sonication.

    • Immerse the probe of the ultrasonic processor into the pre-emulsion.

    • Apply ultrasonication at a power of 400W for a duration of 10 minutes. The sonication should be performed in pulsed mode (e.g., 30 seconds on, 15 seconds off) to minimize heat generation.

    • After sonication, the resulting nanoemulsion should appear translucent or bluish-white.

  • Storage:

    • Store the prepared this compound nanoemulsion in a sealed container at 4°C for further characterization and use.

Characterization of the this compound Nanoemulsion

A thorough characterization of the nanoemulsion is crucial to ensure its quality, stability, and suitability for drug delivery applications.

2.1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the mean droplet size, PDI, and zeta potential at 25°C.

    • Perform the measurements in triplicate and report the average values with standard deviation.

2.2. pH Measurement:

  • Instrumentation: Calibrated pH meter.

  • Procedure:

    • Directly measure the pH of the undiluted nanoemulsion at room temperature.

    • Record the pH value.

2.3. Determination of Encapsulation Efficiency (EE):

  • Principle: This method involves separating the free, unencapsulated this compound from the nanoemulsion and quantifying the amount of encapsulated drug.

  • Procedure:

    • Place a known amount of the nanoemulsion in an ultrafiltration device (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

    • Centrifuge the device to separate the aqueous phase containing the free drug from the nanoemulsion.

    • Quantify the concentration of free this compound in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total amount of CA - Amount of free CA) / Total amount of CA] x 100

In Vitro Drug Release Study

This protocol evaluates the release profile of this compound from the nanoemulsion over time, which is essential for predicting its in vivo performance.

Materials:

  • This compound nanoemulsion

  • Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Beakers

  • Magnetic stirrer

  • Thermostatically controlled water bath or incubator

  • Analytical instrument for quantifying this compound (UV-Vis or HPLC)

Methodology:

  • Preparation of the Release Medium: Prepare a sufficient volume of PBS (pH 7.4).

  • Dialysis Bag Preparation:

    • Cut a piece of the dialysis membrane and soak it in the release medium to hydrate it.

    • Securely tie one end of the dialysis bag.

    • Accurately pipette a known volume (e.g., 2 mL) of the this compound nanoemulsion into the dialysis bag and securely tie the other end.

  • Release Study Setup:

    • Place the dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL).

    • Place the beaker in a thermostatically controlled water bath set at 37°C and stir the release medium gently with a magnetic stirrer.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the collected samples to determine the concentration of this compound released using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).[1][6]

Visualization

experimental_workflow cluster_formulation Nanoemulsion Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation prep_oil 1. Prepare Oil Phase (this compound) pre_emulsion 3. Form Pre-emulsion (Magnetic Stirring) prep_oil->pre_emulsion prep_aqueous 2. Prepare Aqueous Phase (Surfactants + Water) prep_aqueous->pre_emulsion sonication 4. Nanoemulsification (Ultrasonication) pre_emulsion->sonication dls Droplet Size, PDI, Zeta Potential (DLS) sonication->dls ph pH Measurement sonication->ph ee Encapsulation Efficiency (Ultrafiltration) sonication->ee release In Vitro Drug Release (Dialysis Method) sonication->release

Caption: Experimental workflow for the formulation, characterization, and in vitro evaluation of this compound nanoemulsion.

signaling_pathway CANE This compound Nanoemulsion (CANE) NFkB NF-κB Pathway CANE->NFkB inhibits InflammatoryStimulus Inflammatory Stimulus (e.g., CFA) Cell Immune Cells (e.g., Macrophages) InflammatoryStimulus->Cell activates Cell->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) NFkB->Cytokines promotes production of Inflammation Inflammation Cytokines->Inflammation mediates

References

Application Note: GC-MS Analysis of Carvacryl Acetate for Purity and Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl acetate, an ester derivative of the naturally occurring monoterpenoid phenol carvacrol, is of significant interest in the pharmaceutical and fragrance industries due to its potential therapeutic properties and pleasant aromatic profile. Accurate determination of its purity and unambiguous identification are critical for quality control, formulation development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation and definitive molecular identification.

This application note provides a detailed protocol for the determination of this compound purity and its identification using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

Accurate and reproducible sample preparation is crucial for reliable GC-MS analysis.

Materials:

  • This compound sample

  • High-purity solvent (e.g., hexane, ethanol, or ethyl acetate), GC grade or equivalent

  • Volumetric flasks (10 mL)

  • Micropipettes

  • Vortex mixer

  • GC vials with septa

Protocol:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable high-purity solvent in a volumetric flask to create a stock solution of approximately 1 mg/mL.

  • Perform a serial dilution of the stock solution to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-100 µg/mL). For purity analysis, a concentration that provides a strong signal for the main peak without causing detector saturation is ideal.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot of the final diluted sample into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been shown to be effective for the analysis of this compound.[1] These can be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 or 100:1) or Splitless, depending on sample concentration
Injector Temperature250 °C
Oven ProgramInitial temperature of 60 °C, ramp at 3 °C/min to 240 °C, hold for 10 minutes.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Solvent Delay3-5 minutes (to prevent filament damage from the solvent)
Data Acquisition ModeFull Scan

Data Presentation: Purity Analysis

The purity of this compound can be determined by calculating the peak area percentage from the GC chromatogram. The primary impurity often observed is unreacted carvacrol.

Table 2: Example of Quantitative Purity Data for this compound

CompoundRetention Time (min)Peak Area (%)
Carvacrol20.4720.55
This compound22.79999.45
Data adapted from a study on the synthesis and analysis of this compound.[2]

Identification of this compound

The identification of this compound is achieved by a combination of its retention time and a comparison of its mass spectrum with a reference library (e.g., NIST).

Retention Time

Under the specified chromatographic conditions, this compound has a characteristic retention time that can be used for its preliminary identification.

Mass Spectrum and Fragmentation

The mass spectrum of a compound is a unique fingerprint based on its fragmentation pattern upon electron ionization. The molecular ion peak (M+) for this compound is expected at m/z 192, corresponding to its molecular weight.

Key Fragmentation Ions:

  • m/z 150: This prominent peak likely corresponds to the loss of a ketene molecule (CH₂=C=O, mass 42) from the molecular ion, which is a common fragmentation pathway for acetate esters.[3][4]

  • m/z 135: This is often the base peak and can be attributed to the further loss of a methyl group (CH₃, mass 15) from the m/z 150 fragment.[3]

The obtained mass spectrum should be compared with the reference spectrum in the NIST (National Institute of Standards and Technology) database for confirmation.[3]

Method Validation (General Principles)

For use in a regulated environment, the GC-MS method for this compound should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.99 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Transfer to GC Vial C->D E Inject Sample D->E F GC Separation (DB-5ms column) E->F G MS Detection (Electron Ionization) F->G H Integrate Chromatogram G->H I Identify Peaks (Retention Time & Mass Spectrum) H->I K Quantify Purity (Area % Report) H->K J Compare with NIST Library I->J

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation_Pathway Proposed Mass Spectral Fragmentation of this compound mol_ion This compound [M]+ m/z = 192 frag1 Loss of Ketene (-C2H2O) m/z = 150 mol_ion->frag1 - 42 Da frag2 Loss of Methyl Radical (-CH3) m/z = 135 frag1->frag2 - 15 Da

Caption: Key fragmentation steps of this compound in mass spectrometry.

References

Application Notes: In Vitro Antioxidant Assays for Carvacryl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carvacryl acetate is an acetylated derivative of carvacrol, a monoterpenoid phenol found in the essential oils of oregano, thyme, and other plants.[1] Investigating the antioxidant potential of such compounds is a critical step in drug discovery and development, as oxidative stress is implicated in numerous pathological conditions. This document provides detailed protocols and application notes for assessing the in vitro antioxidant capacity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Principle of the Assays

Both DPPH and ABTS assays are colorimetric methods used to determine the radical scavenging ability of a compound.[2][3]

  • DPPH Assay : This assay utilizes the stable free radical DPPH, which has a deep violet color in solution and absorbs light at approximately 517 nm.[4][5] When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine.[5] This reduction leads to a color change from violet to a pale yellow, which is measured as a decrease in absorbance.[6]

  • ABTS Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[3][7] The radical is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[3][8] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant's concentration and potency.[3] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[5]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been quantified, demonstrating its efficacy in scavenging free radicals in vitro. The results are often expressed as EC50 (or IC50) values, which represent the concentration of the antioxidant required to scavenge 50% of the initial radicals.[9][10]

CompoundAssayEC50 / IC50 (µg/mL)Positive Control
This compound DPPH6.1 ± 0.53[11]Trolox[11]
This compound ABTS5.24 ± 0.38[11]Trolox[11]

EC50 (Effective Concentration 50) and IC50 (Inhibitory Concentration 50) are used interchangeably to denote the concentration required to achieve a 50% antioxidant effect.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from methodologies widely used for evaluating the antioxidant activity of essential oils and their components.[2][4][12]

a. Materials and Reagents

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Positive Control (e.g., Ascorbic Acid, Trolox, BHA)[13]

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

b. Reagent Preparation

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. For instance, to make a 0.1 mM solution, dissolve ~3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C, as DPPH is light-sensitive.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock solution to test a range of concentrations (e.g., 0.9, 1.8, 3.6, 5.4, 7.2 µg/mL).[11]

  • Positive Control Preparation: Prepare a stock solution and serial dilutions of the positive control (e.g., Trolox) in the same manner as the test sample.

c. Assay Procedure

  • In a 96-well microplate, add a specific volume of the this compound dilutions to the wells (e.g., 50 µL).

  • Add the DPPH working solution to each well (e.g., 150 µL).

  • Prepare a blank sample containing only methanol (or the solvent used) instead of the test sample.

  • Prepare a control sample containing the test sample dilution and methanol instead of the DPPH solution to account for any sample absorbance.

  • Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[4][11]

  • After incubation, measure the absorbance at 517 nm using a microplate reader.[4][11]

d. Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity (RSA) using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where:

      • A_control is the absorbance of the DPPH solution without the sample (blank).

      • A_sample is the absorbance of the DPPH solution with the this compound sample.

  • Plot the % Inhibition against the different concentrations of this compound.

  • Determine the IC50 value by linear regression analysis, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[14]

DPPH_Workflow DPPH Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution (e.g., 50 µL + 150 µL) prep_dpph->mix prep_sample Prepare this compound Serial Dilutions prep_sample->mix prep_control Prepare Positive Control (e.g., Trolox) Dilutions prep_control->mix incubate Incubate in Dark (Room Temp, 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

DPPH Assay Experimental Workflow
ABTS Radical Cation Decolorization Assay Protocol

This protocol is based on established methods for assessing total antioxidant capacity.[3][7][15]

a. Materials and Reagents

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium Persulfate

  • Phosphate buffer or Ethanol/Methanol

  • Positive Control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

b. Reagent Preparation

  • ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[7][15]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[7][15]

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][8] This allows for the complete generation of the radical cation.

  • ABTS•+ Working Solution: Before the assay, dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample and Control Preparation: Prepare stock solutions and serial dilutions for this compound and the positive control as described in the DPPH protocol.

c. Assay Procedure

  • Add a small volume of the this compound dilutions to the wells of a 96-well microplate or a cuvette (e.g., 10 µL).[7]

  • Add a larger volume of the ABTS•+ working solution (e.g., 190 µL or 1-2 mL for cuvettes).[7]

  • Shake the mixture and allow it to react for a specific time (e.g., 6-10 minutes) at room temperature.[8][16]

  • Measure the absorbance at 734 nm.[3]

d. Data Analysis

  • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where:

      • A_control is the absorbance of the ABTS•+ working solution without the sample.

      • A_sample is the absorbance of the ABTS•+ solution with the this compound sample.

  • Plot the % Inhibition against the sample concentrations and determine the IC50 value via linear regression.

ABTS_Workflow ABTS Assay Experimental Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS and 2.45 mM K₂S₂O₈ generate_radical Mix solutions (1:1) and incubate in dark (12-16h) to generate ABTS•+ Stock prep_abts->generate_radical prep_working Dilute ABTS•+ Stock to Absorbance of ~0.7 at 734 nm generate_radical->prep_working mix Add Sample to ABTS•+ Working Solution prep_working->mix prep_sample Prepare this compound Serial Dilutions prep_sample->mix incubate Incubate at Room Temp (e.g., 6-10 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

ABTS Assay Experimental Workflow

Visualization of Antioxidant Mechanism

The fundamental principle of these radical scavenging assays involves the neutralization of a stable radical by an antioxidant compound.

Antioxidant_Mechanism Radical Scavenging Mechanism A Stable Radical (DPPH• or ABTS•+) C Neutralized Radical (DPPH-H or ABTS) A->C H• or e⁻ donation D This compound Radical B This compound (Antioxidant) B->D

Radical Scavenging Mechanism

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Carvacryl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of carvacryl acetate. This compound, an ester derivative of the naturally occurring monoterpenoid carvacrol, is of increasing interest for its potential pharmacological activities, including anti-inflammatory and nociceptive effects.[1] The method described herein is adapted from established protocols for the analysis of structurally related compounds, carvacrol and thymol, and is suitable for the determination of this compound in various sample matrices. This document provides a comprehensive experimental protocol, data presentation guidelines, and visual representations of the workflow and method validation parameters.

Introduction

This compound is a synthetic derivative of carvacrol, a primary active constituent of essential oils from oregano and thyme.[2] While carvacrol itself has well-documented biological activities, its acetate ester may offer advantages in terms of stability and sensory properties.[2] Accurate and precise quantification of this compound is crucial for research and development, quality control, and formulation studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, sensitive, and specific technique for the analysis of such compounds.[3][4] This application note presents a detailed HPLC method for the quantification of this compound, providing researchers with a practical guide for its implementation.

Experimental Protocol

This protocol is based on established HPLC methods for the analysis of carvacrol and thymol.[5]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[6]

  • Chemicals and Reagents:

    • This compound reference standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • Methanol (HPLC grade, for sample preparation if needed)

    • Formic acid or phosphoric acid (optional, for mobile phase modification)

Chromatographic Conditions
  • Mobile Phase: A mixture of acetonitrile and water is used as the mobile phase. A common starting point is a 50:50 (v/v) isocratic elution.[5][7] The ratio can be optimized to achieve the best separation and peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[5][7]

  • Column Temperature: The column should be maintained at a constant temperature, for example, 25°C.[6]

  • Injection Volume: 10 µL.[6]

  • Detection Wavelength: Based on the UV absorbance spectrum of carvacrol, a detection wavelength of approximately 274 nm is recommended.[7][8]

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For liquid samples, simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the this compound.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and interpretation.

ParameterResult
Retention Time (min) Insert Value
Linearity (R²) > 0.999
Limit of Detection (LOD) (µg/mL) Insert Value
Limit of Quantification (LOQ) (µg/mL) Insert Value
Recovery (%) Insert Value
Precision (RSD %) < 2%

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification validation_parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols for Antimicrobial Testing: A Comparative Study of Carvacrol and Carvacryl Acetate against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacrol, a phenolic monoterpenoid found in the essential oils of oregano and thyme, is renowned for its potent, broad-spectrum antimicrobial properties against a wide range of pathogenic bacteria. Its derivative, carvacryl acetate, is synthesized through the acetylation of carvacrol's hydroxyl group. This structural modification, however, has significant implications for its biological activity. Scientific literature indicates that the free hydroxyl group of carvacrol is crucial for its antimicrobial efficacy. Consequently, this compound demonstrates significantly reduced or negligible antibacterial activity compared to its parent compound.[1]

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial testing of carvacrol, with this compound serving as a comparative compound to underscore the structure-activity relationship. The provided methodologies are standard in antimicrobial research and can be adapted for other test substances.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of carvacrol against various pathogenic bacteria, as reported in the literature. Data for this compound is largely absent due to its limited antibacterial effect.

Table 1: Minimum Inhibitory Concentration (MIC) of Carvacrol against Pathogenic Bacteria

Bacterial StrainGram StainMIC Range (µg/mL)
Staphylococcus aureusGram-positive128 - 15,250
Methicillin-ResistantStaphylococcus aureus (MRSA)Gram-positive1.90
Streptococcus mutansGram-positive93.4 - 61,000
Streptococcus sanguinisGram-positive93.4
Enterococcus faecalisGram-positive30,500
Escherichia coliGram-negative375 - 7,620
Salmonella TyphimuriumGram-negative187.5 - 375

Note: The wide range in reported MIC values can be attributed to variations in experimental conditions, bacterial strains, and testing methodologies.[2][3][4]

Table 2: Minimum Bactericidal Concentration (MBC) of Carvacrol against Pathogenic Bacteria

Bacterial StrainGram StainMBC (µg/mL)
Staphylococcus aureusGram-positive20,000
Streptococcus mutansGram-positive373.6
Streptococcus sanguinisGram-positive373.6
Escherichia coliGram-negative32,000
Salmonella TyphimuriumGram-negative312 - 750

Note: MBC values are typically equal to or higher than MIC values.[3][5]

Mechanism of Action of Carvacrol

The primary antibacterial mechanism of carvacrol involves the disruption of the bacterial cell membrane.[7][8] Its hydrophobic nature allows it to partition into the lipid bilayer, increasing membrane fluidity and permeability. This leads to the leakage of intracellular components, dissipation of the proton motive force, and ultimately, cell death. The free hydroxyl group is essential for this activity.

Experimental Protocols

The following are detailed protocols for key experiments in antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (Carvacrol, this compound)

  • Solvent (e.g., DMSO, ethanol)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each compound in a suitable solvent. Create serial twofold dilutions of the stock solution in the broth medium directly in the 96-well plate.

  • Bacterial Inoculum Preparation: Culture the pathogenic bacteria overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the serially diluted test compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solutions of Carvacrol & this compound B Perform serial dilutions in 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare bacterial inoculum (5x10^5 CFU/mL) C->D E Incubate at 37°C for 18-24h D->E F Visually inspect for turbidity or read OD600 E->F G Determine MIC value F->G

Workflow for MIC Determination
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC test

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile spreaders or loops

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot or spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

MBC_Workflow A Select wells from MIC plate with no visible growth B Aliquot 10 µL from each selected well A->B C Spot or spread aliquot onto agar plates B->C D Incubate at 37°C for 18-24h C->D E Observe for bacterial growth D->E F Determine MBC value E->F

Workflow for MBC Determination
Protocol 3: Antibiofilm Activity Assay

This protocol assesses the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.

Materials:

  • Test compounds

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (often supplemented with glucose to promote biofilm formation)

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

  • Plate reader

Procedure for Biofilm Inhibition:

  • Follow steps 1-3 of the MIC protocol, using sub-inhibitory concentrations of the test compounds.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Washing: Gently discard the supernatant and wash the wells twice with a phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with water until the wash water is clear.

  • Destaining: Add 95% ethanol or 30% acetic acid to each well to dissolve the stain.

  • Quantification: Measure the absorbance at 570 nm using a plate reader. A lower absorbance indicates inhibition of biofilm formation.

Procedure for Pre-formed Biofilm Eradication:

  • Grow biofilms in the 96-well plate by inoculating with bacteria and incubating for 24-48 hours.

  • Gently remove the supernatant and wash with PBS.

  • Add fresh medium containing different concentrations of the test compounds to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Follow steps 3-7 from the biofilm inhibition protocol to quantify the remaining biofilm.

Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication cluster_quantification Quantification (for both) A1 Add bacteria and sub-MIC concentrations of compounds to 96-well plate A2 Incubate for 24-48h A1->A2 C1 Wash wells with PBS A2->C1 B1 Grow biofilm in 96-well plate for 24-48h B2 Add compounds to pre-formed biofilm B1->B2 B3 Incubate for 24h B2->B3 B3->C1 C2 Stain with Crystal Violet C1->C2 C3 Wash to remove excess stain C2->C3 C4 Solubilize stain C3->C4 C5 Read absorbance at 570 nm C4->C5

Workflow for Antibiofilm Activity Assay

References

Troubleshooting & Optimization

Carvacryl acetate stability and degradation in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of carvacryl acetate in various solvents. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound, an ester derivative of carvacrol, is generally considered to be more stable than its phenolic precursor, carvacrol. As a neutral compound, it is less prone to the oxidative degradation that can affect phenolic compounds. However, its stability is influenced by the solvent, pH, temperature, and exposure to light. For instance, a nanoemulsion of this compound in water has been shown to be stable for over 90 days, suggesting good hydrolytic stability under certain conditions.

Q2: In which common laboratory solvents is this compound soluble?

This compound is soluble in alcohols and oils but is insoluble in water and propylene glycol.

Q3: What are the primary degradation pathways for this compound?

As an ester, the primary degradation pathway for this compound is expected to be hydrolysis of the ester bond, which would yield carvacrol and acetic acid. This reaction can be catalyzed by both acids and bases. Other potential degradation pathways include oxidation and photodegradation, particularly under stressful conditions.

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound in various organic solvents under forced degradation conditions are not extensively documented in publicly available literature. The expected primary degradation products from hydrolysis are carvacrol and acetic acid. Further degradation of carvacrol could potentially occur under harsh oxidative conditions.

Q5: How can I monitor the degradation of this compound in my experiments?

The degradation of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a UV detector. The disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products can be tracked over time. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in an aqueous solution. Hydrolysis. The ester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.- Adjust the pH of the solution to be as close to neutral (pH 7) as possible. - Store the solution at a lower temperature (e.g., 4°C). - If possible, prepare fresh solutions before use.
Unexpected peaks appearing in the chromatogram of a this compound sample. Degradation. The new peaks likely correspond to degradation products.- Identify the storage conditions (solvent, temperature, light exposure) that may have led to degradation. - Use a stability-indicating method to track the formation of these new peaks over time. - Employ LC-MS to identify the mass of the degradation products and infer their structures.
Inconsistent results in stability studies. Variable experimental conditions. Factors such as temperature fluctuations, exposure to light, and variations in solvent quality can affect stability.- Ensure precise control over all experimental parameters (temperature, light, etc.). - Use high-purity solvents from a reliable source. - Include control samples in your experiments to monitor for any systemic issues.
Precipitation of this compound from solution. Poor solubility or solvent evaporation. this compound has limited solubility in some solvents, and evaporation can increase its concentration beyond the solubility limit.- Ensure the chosen solvent has good solubilizing capacity for this compound. - Store solutions in tightly sealed containers to prevent solvent evaporation. - If using a mixed solvent system, ensure the proportions are accurately maintained.

Quantitative Data Summary

Currently, there is a notable lack of publicly available quantitative data on the degradation kinetics of this compound in different organic solvents. The following tables are provided as a template for researchers to populate with their own experimental data.

Table 1: Hypothetical Hydrolytic Degradation of this compound in Different Solvents

Solvent SystempHTemperature (°C)Half-life (t½) (days)Primary Degradation Product(s)
Ethanol:Water (1:1)240Data not availableCarvacrol, Acetic Acid
Ethanol:Water (1:1)740Data not availableCarvacrol, Acetic Acid
Ethanol:Water (1:1)1040Data not availableCarvacrol, Acetic Acid
Propylene Glycol-60Data not availableData not available

Table 2: Hypothetical Photostability of this compound in Different Solvents

SolventLight SourceTemperature (°C)% Degradation after 24hPrimary Degradation Product(s)
EthanolUV-A (365 nm)25Data not availableData not available
IsopropanolSimulated Sunlight25Data not availableData not available

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these methods to their specific experimental needs.

Protocol 1: Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.

  • Neutralization (for acidic and alkaline samples): Neutralize the samples to stop the degradation reaction. For acidic samples, add an equivalent amount of 0.1 M NaOH. For alkaline samples, add an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC method to determine the concentration of this compound and any degradation products.

Protocol 2: Photodegradation Study
  • Sample Preparation: Prepare solutions of this compound in the desired transparent solvent (e.g., ethanol, isopropanol) in quartz cuvettes or other phototransparent containers.

  • Control Sample: Wrap a control sample in aluminum foil to protect it from light.

  • Light Exposure: Place the samples in a photostability chamber equipped with a light source that provides both UV and visible radiation (e.g., a xenon lamp).

  • Sampling: At specified time points, withdraw aliquots from the exposed and control samples.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC method.

Protocol 3: Thermal Degradation Study
  • Sample Preparation: Prepare solutions of this compound in the desired solvent in sealed vials.

  • Incubation: Place the vials in ovens at elevated temperatures (e.g., 60°C, 80°C).

  • Sampling: At specified time points, remove vials from the oven and allow them to cool to room temperature.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC method.

Protocol 4: Oxidative Degradation Study
  • Sample Preparation: Prepare a solution of this compound in the desired solvent.

  • Oxidizing Agent: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to the this compound solution.

  • Incubation: Keep the solution at room temperature or a slightly elevated temperature.

  • Sampling: At specified time points, withdraw aliquots for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC method.

Visualizations

Carvacryl_Acetate_Degradation_Pathway Carvacryl_Acetate This compound Carvacrol Carvacrol Carvacryl_Acetate->Carvacrol Hydrolysis (Acid/Base) Acetic_Acid Acetic Acid Carvacryl_Acetate->Acetic_Acid Hydrolysis (Acid/Base) Oxidation_Products Further Oxidation Products Carvacrol->Oxidation_Products Oxidation

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Hydrolysis Hydrolysis (Acid, Base, Neutral) Prep->Hydrolysis Photolysis Photolysis (UV/Vis Light) Prep->Photolysis Thermal Thermal (Elevated Temp) Prep->Thermal Oxidation Oxidation (e.g., H2O2) Prep->Oxidation Sampling Time-point Sampling Hydrolysis->Sampling Photolysis->Sampling Thermal->Sampling Oxidation->Sampling HPLC_UPLC HPLC/UPLC Analysis Sampling->HPLC_UPLC Data_Analysis Data Analysis (Kinetics, Degradants) HPLC_UPLC->Data_Analysis

Caption: General workflow for a forced degradation study of this compound.

Optimizing Carvacryl Acetate Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Carvacryl acetate in their experiments, this technical support center provides essential guidance on concentration optimization, troubleshooting common issues, and detailed experimental protocols. This compound, a derivative of the natural monoterpene carvacrol, offers promising antioxidant, anti-inflammatory, and neuroprotective properties. However, its hydrophobic nature presents unique challenges in cell-based assay systems. This guide aims to address these challenges directly, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in cell-based assays?

A1: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line and assay. Based on studies of this compound and its parent compound, carvacrol, a starting range of 1 µM to 100 µM is advisable. For antioxidant assays, EC50 values for this compound have been reported to be as low as 2.58 µg/mL (approximately 13.4 µM).[1] For cytotoxicity assays, IC50 values for carvacrol in various cancer cell lines range from 42 µM to 664 µM.[2][3] As this compound is generally less toxic than carvacrol, you may need to explore higher concentrations for cytotoxic effects.

Q2: How should I dissolve this compound for use in cell culture?

A2: this compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent. Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. This stock can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells, typically below 0.5% , and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[4]

Q3: I am observing precipitation in my culture medium after adding this compound. What should I do?

A3: Precipitation is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Check your final DMSO concentration: Ensure it is at a non-toxic and solubilizing level (ideally ≤ 0.1%).

  • Method of dilution: Instead of adding the this compound stock directly to the full volume of medium, try adding the medium to the stock solution dropwise while vortexing to facilitate better dispersion.[5]

  • Use of a surfactant: For particularly problematic compounds, a small, non-toxic concentration of a surfactant like Tween® 20 or Tween® 80 can be used to improve solubility.[5] However, the potential effects of the surfactant on your experimental outcomes must be evaluated.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Reduce the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your culture system. Try working with lower concentrations.

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Notably, it provides neuroprotection against oxidative stress by activating the Nrf2 signaling pathway .[6] Its parent compound, carvacrol, has been demonstrated to influence the MAPK and PI3K/Akt signaling pathways , which are critical in regulating cell proliferation, apoptosis, and inflammation.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven compound distribution due to poor solubility.Ensure thorough mixing of the final dilution before adding to the cells. Consider the "Method of dilution" tip from the FAQs.
Cell plating inconsistency.Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques for even cell distribution.
Unexpected cytotoxicity at low concentrations Solvent toxicity.Verify that the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line. Always include a vehicle control.
Compound instability in the medium.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of the compound in your culture medium over the time course of your experiment if necessary.
No observable effect even at high concentrations Poor bioavailability due to low solubility.Re-evaluate the dissolution method. Consider using a carrier molecule or a nanoemulsion formulation to enhance solubility and cellular uptake.[9][10]
Insufficient incubation time.Optimize the treatment duration. Some cellular responses may require longer exposure to the compound.
Cell line resistance.The chosen cell line may not be sensitive to this compound. Consider using a different cell line or a positive control to ensure the assay is working correctly.

Data Presentation: Recommended Concentration Ranges

The following table summarizes recommended starting concentration ranges for this compound in various cell-based assays, based on available data for this compound and its parent compound, carvacrol. Note: These are starting points, and the optimal concentration must be determined empirically for each cell line and experimental condition.

Assay Type Recommended Starting Concentration Range (µM) Key Considerations & References
Cytotoxicity (e.g., MTT, LDH assay) 10 - 500Carvacrol has shown IC50 values from 42 µM to 664 µM in various cancer cell lines.[2][3] this compound is generally less toxic. A wide range should be tested.
Anti-inflammatory (e.g., cytokine ELISA) 1 - 100In vivo studies in mice have used doses of 75 mg/kg, which suggests a lower effective concentration in vitro.[11][12] Start with non-cytotoxic concentrations.
Antioxidant (e.g., ROS measurement, Nrf2 activation) 1 - 50This compound has an EC50 of ~13.4 µM for inhibiting oxidative hemolysis.[1]
Neuroprotection 1 - 50Effective concentrations for neuroprotection are likely to be in the non-toxic range and related to its antioxidant activity.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing the cytotoxic effects of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

ELISA for Cytokine Quantification (e.g., IL-1β, TNF-α, IL-10)

This protocol describes the measurement of pro- and anti-inflammatory cytokines in cell culture supernatants.

Materials:

  • Cell culture supernatant from this compound-treated and control cells

  • Commercially available ELISA kit for the cytokine of interest (follow the manufacturer's instructions)

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween® 20)

  • Coating antibody, detection antibody, and enzyme conjugate (as per kit)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

General Procedure (adapt based on kit instructions):

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Wash the plate five times.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature.

  • Wash the plate seven times.

  • Add the substrate solution and incubate in the dark until a color develops.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations in your samples based on the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare Carvacryl Acetate Stock (in DMSO) dilute Prepare Serial Dilutions (and Vehicle Control) prep_stock->dilute seed_cells Seed Cells in Multi-well Plates treat Treat Cells and Incubate seed_cells->treat dilute->treat mtt MTT Assay (Cytotoxicity) treat->mtt elisa ELISA (Cytokine Levels) treat->elisa wb Western Blot (Protein Expression) treat->wb analyze Calculate IC50/EC50, Analyze Protein Levels, Statistical Analysis mtt->analyze elisa->analyze wb->analyze nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ca This compound ros Oxidative Stress ca->ros Reduces nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 Induces Dissociation keap1 Keap1 nrf2_cyto Nrf2 keap1->nrf2_cyto Binds & Sequesters nrf2_keap1->nrf2_cyto Releases nrf2_nuc Nrf2 nrf2_cyto->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Promotes Transcription proteins Antioxidant Proteins genes->proteins Translation proteins->ros Neutralizes mapk_pi3k_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras carvacrol Carvacrol/ This compound akt Akt carvacrol->akt Inhibits erk ERK carvacrol->erk Inhibits pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival akt->proliferation Promotes raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation Promotes

References

Technical Support Center: Troubleshooting Potential Interference of Carvacryl Acetate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on potential interference of carvacryl acetate in common biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate potential issues to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

This compound is the acetate ester of carvacrol, a phenolic monoterpenoid found in essential oils of oregano and thyme.[1] As a phenolic compound, it possesses a chemical structure that can potentially interact with assay components, leading to inaccurate results. Potential mechanisms of interference include:

  • Autofluorescence: Molecules with aromatic rings, like this compound, can absorb light at one wavelength and emit it at another, a phenomenon known as autofluorescence. This can lead to false-positive signals in fluorescence-based assays.

  • Quenching: this compound may absorb the light emitted by a fluorescent probe in your assay, leading to a decrease in the detected signal (a false-negative or underestimation of activity).[2][3]

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or sequester other proteins, leading to misleading results.[4]

  • Reactivity: The phenolic ester moiety could potentially react with assay reagents under specific conditions.

Q2: I am observing unexpected results in my fluorescence-based assay when using this compound. What should I check first?

The first step is to determine if this compound itself is contributing to the signal. You should run a control experiment containing only the assay buffer and this compound at the same concentration used in your experiment. A significant signal in this control well indicates autofluorescence.

Q3: Can this compound interfere with colorimetric assays?

Yes, interference in colorimetric assays is possible. This compound, being a phenolic compound, has the potential to interfere with assays that involve redox reactions. For example, in assays like the Griess assay for nitrite determination, the compound's inherent reducing properties could potentially interact with the assay reagents.

Q4: Are there any known signaling pathways affected by this compound that I should be aware of?

While direct studies on this compound are limited, its parent compound, carvacrol, is known to modulate several key signaling pathways, which may also be affected by this compound. These include:

  • NF-κB Signaling Pathway: Carvacrol has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[4]

  • MAPK Signaling Pathway: Carvacrol can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[5]

  • TRP Channels: Carvacrol is known to be an agonist of certain Transient Receptor Potential (TRP) channels, which are involved in sensory perception.[6][7]

Troubleshooting Guides

Issue 1: Suspected Autofluorescence in a Fluorescence-Based Assay

Symptoms:

  • Higher than expected fluorescence signal in the presence of this compound.

  • High background fluorescence in wells containing the compound.

Troubleshooting Steps:

StepActionExpected Outcome
1Run a Compound-Only Control: If the well containing only buffer and this compound shows a high fluorescence signal, autofluorescence is confirmed.
2Perform a Spectral Scan: Determine the excitation and emission maxima of this compound. This will help in selecting alternative fluorophores.
3.Switch to a Red-Shifted Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance/emission spectrum of this compound.
4.Decrease Compound Concentration: If possible, lower the concentration of this compound to a level where its autofluorescence is minimal.
5.Use a Time-Resolved Fluorescence (TRF) Assay: TRF assays have a time delay between excitation and emission detection, which can minimize interference from short-lived autofluorescence.
Issue 2: Suspected Quenching in a Fluorescence-Based Assay

Symptoms:

  • Lower than expected fluorescence signal in the presence of this compound.

  • Signal decreases as the concentration of this compound increases.

Troubleshooting Steps:

StepActionExpected Outcome
1Run a Quenching Control: Measure the fluorescence of the assay's fluorophore in the presence and absence of this compound. A decrease in signal in the presence of the compound suggests quenching.
2Check for Absorbance Overlap: Measure the absorbance spectrum of this compound. If it overlaps with the excitation or emission wavelength of your fluorophore, quenching is likely.
3Change the Fluorophore: Select a fluorophore with excitation and emission wavelengths that are outside the absorbance spectrum of this compound.
4Reduce Path Length: Use low-volume plates or change the read position (top vs. bottom) to minimize the light path through the sample, which can reduce quenching effects.
Issue 3: Suspected Interference in an ELISA

Symptoms:

  • Inconsistent or unexpected absorbance readings.

  • High background signal.

Troubleshooting Steps:

StepActionExpected Outcome
1Run a Compound-Only Control: Add this compound to a well containing all assay components except the analyte. A signal in this well suggests direct interference with the detection system.
2Perform a Spike-and-Recovery Experiment: Add a known amount of analyte to a sample with and without this compound. A significant deviation from 100% recovery indicates matrix interference.
3Increase Wash Steps: More extensive washing can help remove unbound this compound that may be interfering with the assay.[8]
4Dilute the Sample: Diluting the sample can reduce the concentration of this compound to a non-interfering level.[9]

Experimental Protocols

Protocol 1: Myeloperoxidase (MPO) Activity Assay

This protocol is adapted for a 96-well plate format and is designed to identify potential interference from test compounds.

Materials:

  • MPO Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)

  • Substrate solution (e.g., TMB, o-dianisidine)

  • Hydrogen peroxide (H₂O₂)

  • Stop solution (e.g., 2 M H₂SO₄)

  • This compound stock solution

  • Microplate reader

Procedure:

  • Prepare samples (e.g., tissue homogenates) in MPO Assay Buffer.

  • Add 50 µL of sample to each well.

  • To test for interference, prepare control wells:

    • Compound Control: 50 µL of MPO Assay Buffer + this compound.

    • Blank: 50 µL of MPO Assay Buffer.

  • Add 50 µL of substrate solution to all wells.

  • Initiate the reaction by adding 50 µL of H₂O₂ solution.

  • Incubate at room temperature for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Protocol 2: Griess Assay for Nitrite Determination

This protocol is for the measurement of nitrite, a stable product of nitric oxide (NO), and includes steps to check for compound interference.

Materials:

  • Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Nitrite standard solution

  • Cell culture supernatant or other biological samples

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of samples or nitrite standards to each well.

  • Prepare control wells:

    • Compound Control: 50 µL of assay buffer + this compound.

    • Blank: 50 µL of assay buffer.

  • Add 50 µL of Griess Reagent A to all wells and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to all wells and incubate for another 10 minutes at room temperature, protected from light.

  • Read the absorbance at 540 nm. A pink/purple color indicates the presence of nitrite.

Visualizations

Interference_Workflow start Unexpected Assay Result with this compound is_fluorescence Is it a fluorescence-based assay? start->is_fluorescence is_colorimetric Is it a colorimetric assay? is_fluorescence->is_colorimetric No compound_control_fluorescence Run Compound-Only Control (Buffer + this compound) is_fluorescence->compound_control_fluorescence Yes compound_control_colorimetric Run Compound-Only Control (Reagents + this compound) is_colorimetric->compound_control_colorimetric Yes signal_detected_fluorescence Signal Detected? compound_control_fluorescence->signal_detected_fluorescence autofluorescence Potential Autofluorescence signal_detected_fluorescence->autofluorescence Yes no_signal_fluorescence No Signal signal_detected_fluorescence->no_signal_fluorescence No end_node Implement Mitigation Strategies autofluorescence->end_node quenching_control Run Quenching Control (Fluorophore +/- this compound) no_signal_fluorescence->quenching_control signal_decrease Signal Decreased? quenching_control->signal_decrease quenching Potential Quenching signal_decrease->quenching Yes spike_recovery Perform Spike-and-Recovery signal_decrease->spike_recovery No quenching->end_node signal_detected_colorimetric Signal Detected? compound_control_colorimetric->signal_detected_colorimetric reagent_interaction Potential Reagent Interaction signal_detected_colorimetric->reagent_interaction Yes signal_detected_colorimetric->spike_recovery No reagent_interaction->end_node spike_recovery->end_node

Caption: Troubleshooting workflow for assay interference.

NFkB_Pathway Carvacrol Carvacrol/ This compound IKK IKK Complex Carvacrol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Promotes

Caption: Potential inhibition of the NF-κB pathway.

MAPK_Pathway Carvacrol Carvacrol/ This compound MAPKKK MAPKKK Carvacrol->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Inflammation) TranscriptionFactors->CellularResponse Regulates

Caption: Modulation of the MAPK signaling cascade.

References

Technical Support Center: Carvacryl Acetate Applications in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carvacryl acetate. The information is presented in a question-and-answer format to directly address common issues, particularly its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic derivative of carvacrol, a natural monoterpenoid phenol found in essential oils of plants like oregano and thyme.[1] It is investigated for a variety of potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] Its use in research aims to understand its mechanisms of action and evaluate its potential as a therapeutic agent.

Q2: Why does this compound precipitate in my cell culture medium?

A2: this compound has low aqueous solubility.[4] Cell culture media are primarily aqueous, and the addition of a hydrophobic compound like this compound, especially at higher concentrations, can cause it to exceed its solubility limit and precipitate out of the solution. One source estimates its water solubility to be around 40.9 mg/L at 25°C.[5]

Q3: What are the visual signs of this compound precipitation?

A3: Precipitation can manifest as a fine, crystalline powder, a cloudy or milky appearance in the medium, or a thin film on the surface of the culture vessel. Under a microscope, you may observe distinct crystalline structures or amorphous aggregates that are not cells.

Q4: Can I still use the medium if I see a precipitate?

A4: It is not recommended. The presence of a precipitate indicates that the actual concentration of dissolved this compound is unknown and likely much lower than intended, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended effects on the cells.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.

Issue 1: Precipitation observed immediately after adding this compound to the medium.

Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. This is often due to improper dissolution methods.

Solution:

  • Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture.[6] Ethanol can also be used.[7]

  • Use a stepwise dilution method. When preparing your working solution, do not add the concentrated stock solution directly to the full volume of the medium. Instead, add the stock solution to a smaller volume of medium first, mix well, and then bring it to the final volume.

  • Ensure the final solvent concentration is non-toxic to your cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[8] The tolerance to solvents like ethanol can vary between cell lines, but a final concentration of less than 0.5% to 1% is generally considered safe.[7][9] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Issue 2: Precipitation occurs over time in the incubator.

Cause: Changes in temperature, pH, or interactions with media components can decrease the solubility of this compound over time. Evaporation of the medium can also increase the compound's concentration, leading to precipitation.

Solution:

  • Pre-warm the medium and supplements to the incubation temperature (e.g., 37°C) before adding the this compound stock solution.

  • Ensure the pH of the medium is stable. Use a buffered medium and ensure your incubator's CO2 levels are correctly calibrated.

  • Minimize evaporation. Use culture dishes with tight-fitting lids and ensure proper humidity levels in the incubator.

  • Consider using a solubilizing agent. For particularly problematic compounds, co-solvents like propylene glycol or non-ionic surfactants can be explored, though their compatibility and potential effects on your specific cell line must be carefully evaluated.[10]

Quantitative Data Summary

The following table summarizes key physical and solubility properties of this compound and recommended solvent concentrations for cell culture applications.

PropertyValueSource(s)
This compound Properties
Molecular FormulaC₁₂H₁₆O₂[11]
Molecular Weight192.25 g/mol [11]
AppearanceColorless to pale yellow liquid[12]
Boiling Point~246.5 °C[13]
Density~0.9896 g/cm³[13]
Estimated Water Solubility40.9 mg/L at 25°C[5]
Solubility in Organic SolventsSoluble in alcohol and oils[12]
Recommended Final Solvent Concentrations in Cell Culture
Dimethyl Sulfoxide (DMSO)≤ 0.5% (ideally ≤ 0.1%)[8]
Ethanol≤ 1% (ideally ≤ 0.5%)[7][9]
Propylene GlycolVaries by cell line (start with low concentrations, e.g., ≤ 0.1%)[14][15]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder or oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, positive displacement pipette and tips

  • Vortex mixer

Procedure:

  • Determine the required mass of this compound: For a 10 mM stock solution, you will need 1.9225 mg of this compound per 1 mL of DMSO (Molecular Weight = 192.25 g/mol ).

  • Weigh the this compound: In a sterile fume hood, accurately weigh the calculated amount of this compound and transfer it to the sterile amber vial.

  • Add DMSO: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Tightly cap the vial and vortex at maximum speed until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Sterile pipette and tips

Procedure:

  • Calculate the required volume of stock solution: For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock solution.

  • Perform a serial dilution (recommended):

    • Pipette 99 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM this compound stock solution to the medium. This creates a 100 µM intermediate solution.

    • Vortex the intermediate solution gently.

    • To achieve a final concentration of 10 µM in your culture well (assuming a 1 mL final volume), add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well.

  • Direct Dilution (for lower concentrations): For very low final concentrations, you can perform a direct dilution. For example, to achieve a 1 µM final concentration in a 1 mL well, add 0.1 µL of the 10 mM stock solution to 1 mL of medium. Ensure rapid and thorough mixing.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the this compound.

  • Add to cells: Gently add the prepared working solutions (and vehicle control) to your cell cultures and return them to the incubator.

Visualizations

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed check_stock Was a stock solution in an organic solvent used? start->check_stock prepare_stock Prepare a concentrated stock solution in DMSO or Ethanol. check_stock->prepare_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes prepare_stock->check_dilution use_serial_dilution Use a stepwise/serial dilution method in pre-warmed medium. check_dilution->use_serial_dilution Direct Addition check_solvent_conc What is the final solvent concentration? check_dilution->check_solvent_conc Stepwise Dilution use_serial_dilution->check_solvent_conc lower_solvent_conc Lower the final solvent concentration (e.g., DMSO <0.1%). check_solvent_conc->lower_solvent_conc Too High check_incubation Precipitation occurred over time in incubator? check_solvent_conc->check_incubation Acceptable (<0.5%) lower_solvent_conc->check_incubation optimize_conditions Pre-warm medium, check pH, and ensure proper humidity. check_incubation->optimize_conditions Yes end Problem Resolved check_incubation->end No consider_solubilizer Consider using a biocompatible solubilizing agent. optimize_conditions->consider_solubilizer consider_solubilizer->end Signaling_Pathway This compound's Proposed Signaling Pathways cluster_nrf2 Antioxidant Response cluster_inflammation Anti-inflammatory Response CA This compound Nrf2 Nrf2 Activation CA->Nrf2 NFkB Inhibition of NF-κB Pathway CA->NFkB ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Pro_inflammatory_Cytokines Decreased Production of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->Pro_inflammatory_Cytokines Inflammation Reduced Inflammation Pro_inflammatory_Cytokines->Inflammation

References

Technical Support Center: Enhancing the Bioavailability of Carvacryl Acetate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Carvacryl acetate (CA) in in vivo experiments. The primary focus is on strategies to enhance its bioavailability, a critical factor for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in using this compound for in vivo studies?

A1: The primary challenge is the low aqueous solubility of this compound.[1][2][3][4][5] As a lipophilic molecule, it does not readily dissolve in aqueous environments, which can lead to poor absorption and limited bioavailability, particularly after oral administration.[1][2][3] This can result in reduced efficacy and variability in experimental outcomes.

Q2: What is the most effective method to enhance the bioavailability of this compound?

A2: Nanoemulsification has been demonstrated to be a highly effective strategy.[1][3] Creating a nanoemulsion of this compound (CANE) can significantly improve its solubility, stability, and absorption, leading to enhanced anti-inflammatory, anthelmintic, and antischistosomal effects in in vivo models.[1][2][3][4]

Q3: Are there any reported toxicities associated with this compound or its nanoemulsion?

A3: Studies have shown that a well-formulated this compound nanoemulsion did not induce behavioral or biochemical alterations, suggesting a good safety profile.[1][2] Furthermore, this compound itself has been suggested to be less toxic than its parent compound, carvacrol.[6] One study observed no toxic effects or mortality after oral administration of up to 2000 mg/kg of this compound in mice.[7]

Q4: What are the known mechanisms of action for this compound?

A4: this compound exhibits several pharmacological activities through various mechanisms:

  • Anti-inflammatory: It reduces the levels of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and increases the concentration of the anti-inflammatory cytokine Interleukin-10 (IL-10).[8][9]

  • Anti-nociceptive: Its pain-relieving effects are thought to involve the capsaicin and glutamate pathways.[9]

  • Anxiolytic and Anticonvulsant: These effects are likely mediated through the GABAergic system.[10][11]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or inconsistent in vivo efficacy after oral administration. Poor bioavailability due to low aqueous solubility of this compound.Formulate this compound as a nanoemulsion to improve its solubility and absorption.[1][2][3]
Precipitation of this compound in aqueous vehicle during formulation. This compound is a lipophilic molecule and will not readily dissolve in aqueous solutions.Avoid using simple aqueous vehicles. Prepare a stable oil-in-water nanoemulsion using appropriate surfactants. A formulation with 3% CA, 9% surfactants (HLB 9), and 88% water has been shown to be effective.[1][2]
Instability of the this compound formulation over time (e.g., phase separation). Improper formulation of the nanoemulsion, such as incorrect surfactant concentration or hydrophilic-lipophilic balance (HLB).Optimize the nanoemulsion formulation. Ensure the use of a suitable surfactant or a blend of surfactants with an appropriate HLB value (e.g., HLB 9). One study reported a stable nanoemulsion for over 90 days.[1][2]
High variability in experimental results between animals. Inconsistent dosing due to poor suspension of this compound in the vehicle.The use of a stable nanoemulsion will ensure a homogenous formulation, leading to more consistent and reproducible dosing.

Quantitative Data Summary

Table 1: Composition of a Stable this compound Nanoemulsion (CANE)

ComponentPercentage (%)
This compound (CA)3
Surfactants (HLB 9)9
Water88
Data from Souza et al. (2023)[1][2]

Table 2: In Vivo Anti-inflammatory Efficacy of this compound Nanoemulsion (CANE) vs. Free this compound (CA) via Oral Administration

Treatment (Dose)Paw Edema ReductionReference
Free CA (200 mg/kg)Significant anti-edematogenic effect[1]
CANE (50, 100, 200 mg/kg)Improved and dose-dependent anti-inflammatory activity compared to free CA[1]
Based on the Complete Freund's Adjuvant-induced paw edema model in mice.

Experimental Protocols

Preparation of this compound Nanoemulsion (CANE)

This protocol is based on the methodology described by Souza et al. (2023).[1][2]

Materials:

  • This compound (CA)

  • Surfactants (e.g., Tween 80 and Span 80 to achieve a final HLB of 9)

  • Purified water

  • Ultrasonicator

Procedure:

  • Prepare the oil phase by weighing the desired amount of this compound.

  • Prepare the aqueous phase by dissolving the surfactants in purified water. To achieve an HLB of 9, a mixture of surfactants like Tween 80 and Span 80 can be used.

  • Slowly add the oil phase (this compound) to the aqueous phase while continuously stirring.

  • Subject the resulting mixture to high-intensity ultrasound to form the nanoemulsion. The duration and power of sonication should be optimized to achieve the desired droplet size.

  • Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential to ensure stability.

In Vivo Anti-inflammatory Activity Assessment (Paw Edema Model)

This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[1][2][9]

Animal Model:

  • Male Swiss mice (25-30 g)

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into experimental groups (e.g., vehicle control, free CA, CANE at different doses, positive control like dexamethasone).

  • Administer the respective treatments (e.g., orally or intraperitoneally) at a predetermined time before inducing inflammation.

  • Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at various time points after CFA injection (e.g., 1, 2, 4, 8, 24, and 48 hours).

  • At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for biochemical analysis, such as quantifying IL-1β levels using an ELISA kit.

Assessment of Bioavailability: Pharmacokinetic Study

A general workflow for a pharmacokinetic study to assess bioavailability.[12][13]

Animal Model:

  • Rats or mice with cannulated jugular veins for serial blood sampling.

Procedure:

  • Administer a single dose of the this compound formulation (e.g., free CA or CANE) orally.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Process the blood samples to separate the plasma.

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Plot the plasma concentration of this compound versus time.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine the extent and rate of absorption.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_assessment Bioavailability & Efficacy Assessment cluster_analysis Data Analysis start This compound (CA) formulation Nanoemulsification (Oil-in-Water) start->formulation vehicle Aqueous Vehicle (Control) start->vehicle admin Oral Gavage to Mice formulation->admin vehicle->admin pk_study Pharmacokinetic Study (Blood Sampling) admin->pk_study efficacy_study Efficacy Study (e.g., Paw Edema) admin->efficacy_study pk_params Calculate Cmax, Tmax, AUC pk_study->pk_params efficacy_params Measure Paw Volume, Cytokine Levels efficacy_study->efficacy_params

Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.

signaling_pathway cluster_inflammation Inflammatory Response cluster_intervention Intervention cluster_anti_inflammation Anti-inflammatory Response inflammatory_stimulus Inflammatory Stimulus (e.g., CFA) pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1β) inflammatory_stimulus->pro_inflammatory ca This compound ca->pro_inflammatory Inhibits anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) ca->anti_inflammatory Promotes

Caption: Anti-inflammatory signaling pathway of this compound.

References

Carvacryl acetate dose-response curve analysis and interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dose-response curve analysis and interpretation of carvacryl acetate in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the antioxidant effects of this compound?

A1: this compound exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under conditions of oxidative stress, this compound promotes the expression of Nrf2, which in turn reduces reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of superoxide dismutase (SOD).[1]

Q2: What is a typical effective dose of this compound for observing anti-inflammatory effects in vivo?

A2: In murine models, a dose of 75 mg/kg of this compound has been shown to be effective in significantly reducing carrageenan-induced paw edema.[2] This dose has also been used to demonstrate reductions in inflammatory mediators and neutrophil migration in a peritonitis model.[2]

Q3: Is this compound toxic at high concentrations?

A3: Acute toxicity studies in mice have shown that this compound has a higher LD50 (lethal dose, 50%) than its precursor, carvacrol, suggesting a better safety profile. Mortality was observed at a dose of 2000 mg/kg administered intraperitoneally.[1] Oral administration at the same dose did not result in mortality.[1]

Q4: How does this compound influence the nervous system?

A4: this compound has demonstrated anxiolytic-like and anticonvulsant effects in mice. Its mechanism of action is likely mediated through the GABAergic system, as its effects can be reversed by flumazenil, a GABAA receptor antagonist.[2]

Q5: What are the key signaling pathways modulated by this compound?

A5: this compound has been shown to modulate several key signaling pathways, including the Nrf2 pathway for its neuroprotective and antioxidant effects, and pathways involving interleukin-10 (IL-10) and interleukin-1β (IL-1β) for its anti-inflammatory actions.[2] It also interacts with the GABAergic system to produce its anxiolytic and anticonvulsant effects.[2]

Troubleshooting Guides

In Vitro Antioxidant Assays (DPPH & ABTS)
Issue Possible Cause(s) Troubleshooting Step(s)
Inconsistent or non-reproducible results - Instability of DPPH or ABTS radical solution. - Pipetting errors. - Fluctuation in incubation time or temperature.- Prepare fresh radical solutions daily and protect from light. - Use calibrated pipettes and ensure proper mixing. - Maintain consistent incubation conditions for all samples.
Low or no antioxidant activity detected - The concentration of this compound is too low. - The compound has precipitated out of solution. - The assay is not sensitive enough for the sample.- Perform a dose-response curve with a wider range of concentrations. - Ensure this compound is fully dissolved in the appropriate solvent before adding to the assay. - Consider using a more sensitive antioxidant assay.
Color interference from the sample - The inherent color of the this compound solution is affecting the absorbance reading.- Run a sample blank containing the this compound solution without the DPPH or ABTS radical to subtract the background absorbance.
In Vivo Anti-inflammatory Assays (Carrageenan-Induced Paw Edema)
Issue Possible Cause(s) Troubleshooting Step(s)
High variability in paw edema measurements - Inconsistent carrageenan injection volume or location. - Animal stress affecting the inflammatory response. - Inaccurate measurement technique.- Ensure precise and consistent subplantar injection of carrageenan. - Acclimate animals to the experimental environment to reduce stress. - Use a plethysmometer for accurate and consistent paw volume measurements.[3]
Lack of significant anti-inflammatory effect - The dose of this compound is too low. - The timing of drug administration is not optimal. - The vehicle used for administration has pro-inflammatory effects.- Test a range of doses to establish a dose-response relationship. - Administer this compound at a time point that allows for optimal absorption and bioavailability before the peak of inflammation (typically 30-60 minutes pre-carrageenan). - Run a vehicle control group to ensure the vehicle itself does not induce inflammation.

Quantitative Data Summary

In Vitro Antioxidant Activity of this compound
AssayEC50 (µg/mL)95% Confidence Interval (µg/mL)
DPPH Radical Scavenging 6.1 ± 0.534.87 ± 0.33 to 12.43 ± 1.31
ABTS Radical Scavenging 5.24 ± 0.38Not Reported
Inhibition of Erythrocyte Hemolysis 2.58 ± 0.071.87 ± 0.21 to 3.53 ± 0.45

Data sourced from Oliveira, G. L. S. et al.[1]

In Vivo Anti-inflammatory Activity of this compound
ModelDose (mg/kg)Effect
Carrageenan-Induced Paw Edema 25, 50, 75Dose-dependent inhibition of edema, with 75 mg/kg showing maximum inhibition.[4]
Carrageenan-Induced Peritonitis 75Significant decrease in total and differential leukocyte counts.[2]

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect the solution from light.

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The control contains methanol in place of the sample.

Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Carrageenan

  • Saline solution

  • Vehicle for this compound (e.g., 2% DMSO in saline)

  • Plethysmometer

  • Mice (e.g., Swiss mice)

Procedure:

  • Divide the animals into groups (e.g., control, vehicle, this compound-treated at different doses).

  • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each mouse.[4]

  • Measure the paw volume of each mouse using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The paw edema is calculated as the difference in paw volume before and after carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualizations

Signaling Pathways and Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_0 In Vitro Antioxidant Assays cluster_1 In Vivo Anti-inflammatory Assays cluster_2 Data Analysis A DPPH Assay F Dose-Response Curves A->F B ABTS Assay B->F C Erythrocyte Hemolysis Assay C->F D Carrageenan-Induced Paw Edema D->F E Peritonitis Model E->F G EC50 / IC50 Calculation F->G H Statistical Analysis G->H

Caption: A general experimental workflow for assessing the antioxidant and anti-inflammatory properties of this compound.

Nrf2_Pathway This compound and the Nrf2 Signaling Pathway CA This compound OS Oxidative Stress CA->OS Inhibits Keap1 Keap1 OS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Genes Antioxidant Genes (e.g., SOD, HO-1) ARE->Genes Activates Transcription of Protection Neuroprotection & Oxidative Stress Reduction Genes->Protection Leads to

Caption: this compound's role in the Nrf2 signaling pathway to combat oxidative stress.

GABAergic_Pathway This compound and the GABAergic System CA This compound GABA_R GABAA Receptor CA->GABA_R Potentiates Cl_ion Cl- Ion Influx GABA_R->Cl_ion Increases Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Causes Effect Anxiolytic & Anticonvulsant Effects Hyperpolarization->Effect Results in

Caption: Proposed mechanism of this compound's action on the GABAergic system.

References

Preventing Carvacryl acetate degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carvacryl acetate. This resource is designed for researchers, scientists, and drug development professionals to help prevent the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place. For long-term storage, a temperature of -20°C is advisable. For short-term storage, 2-8°C is acceptable.[1] The compound should be stored in a tightly sealed container to protect it from moisture and air.

Q2: What are the primary degradation pathways for this compound?

A2: this compound is an ester of carvacrol, a phenol. Therefore, its primary degradation pathways are anticipated to be:

  • Hydrolysis: The ester bond can be cleaved by water, especially in the presence of acidic or basic conditions, to yield carvacrol and acetic acid.[2][3][4][5]

  • Oxidation: The phenolic ring system, particularly if hydrolysis occurs to form carvacrol, is susceptible to oxidation. This can lead to the formation of colored degradation products, such as quinones.[1][6][7]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[8][9]

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.

Q3: I've noticed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation. This is typically due to the formation of oxidation products, such as quinones, which are often colored.[10][6] This suggests that the primary phenolic ring of the molecule may have been altered, possibly following hydrolysis of the acetate group. It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC.

Q4: My analytical results show a decrease in the purity of this compound over time. How can I identify the degradation products?

A4: Identifying degradation products is crucial for understanding the stability of your compound. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate this compound from its degradation products.[11][12][13][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying the molecular weights of degradation products, which aids in their structural elucidation.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, confirming their identity.[17]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Unexpectedly low assay value for this compound. Hydrolysis of the ester linkage due to the presence of moisture or inappropriate pH in the sample matrix.Ensure all solvents and reagents are anhydrous. Control the pH of your solutions, aiming for a neutral pH if possible. Store samples at low temperatures.
Appearance of new peaks in the HPLC chromatogram during a stability study. Degradation of this compound into new chemical entities.Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products. This will help in identifying the new peaks and understanding the degradation pathway.
Inconsistent results between different batches of this compound. Batch-to-batch variability in purity or the presence of impurities that catalyze degradation.Qualify each new batch of this compound upon receipt by performing purity analysis (e.g., by HPLC). Store all batches under the same recommended conditions.
Precipitation or cloudiness observed in a formulated this compound solution. Incompatibility with excipients or solubility issues.Conduct excipient compatibility studies (see experimental protocols below). Evaluate the solubility of this compound in the chosen vehicle at different concentrations and temperatures.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay.

Objective: To separate and quantify this compound in the presence of its potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Method:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of formic acid (e.g., 0.1%) to improve peak shape. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 275 nm (or a wavelength determined by UV scan of this compound)

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The appearance of new peaks indicates the formation of degradation products.

Forced Degradation Studies

Objective: To intentionally degrade this compound to understand its degradation pathways and to generate degradation products for analytical method development.

Procedure:

Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:

  • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample at 105°C for 48 hours.

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic samples and analyze all samples by the stability-indicating HPLC method to observe the extent of degradation and the formation of degradation products.

Excipient Compatibility Study

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Procedure:

  • Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 ratio).

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Include a control sample of this compound stored under the same conditions.

  • At predetermined time points, visually inspect the samples for any physical changes (color, clumping, etc.).

  • Analyze the samples using the stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

degradation_pathway CA This compound Carvacrol Carvacrol CA->Carvacrol Hydrolysis (H₂O, H⁺/OH⁻) AceticAcid Acetic Acid CA->AceticAcid Hydrolysis (H₂O, H⁺/OH⁻) Quinone Quinone-type Oxidation Products Carvacrol->Quinone Oxidation (O₂, Light, Heat)

Caption: Predicted degradation pathway of this compound.

troubleshooting_workflow start Degradation Suspected check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Correct Storage (Store at -20°C, protect from light) check_storage->improper_storage Improper analytical_check Perform Purity Analysis (e.g., HPLC) check_storage->analytical_check Proper pure Sample is Pure. No Degradation. analytical_check->pure No Impurities impure Degradation Confirmed analytical_check->impure Impurities Detected identify_degradants Identify Degradation Products (LC-MS, NMR) impure->identify_degradants review_protocol Review Experimental Protocol (pH, Solvents, Excipients) impure->review_protocol

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Overcoming Carvacryl Acetate's Low Water Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low water solubility of Carvacryl acetate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A1: this compound is a monoterpenoid ester derived from carvacrol, a compound found in essential oils of plants like oregano and thyme.[1][2][3] It is recognized for its potential antimicrobial, antioxidant, and anti-inflammatory properties.[1][4] However, its hydrophobic nature results in limited water solubility, estimated to be around 40.9 mg/L at 25°C.[5] This poor solubility can hinder its application in aqueous experimental systems, affecting bioavailability and uniform dispersion, which are critical for accurate and reproducible results.

Q2: What is the lipophilicity of this compound?

A2: The lipophilicity of a compound is often expressed by its logP value, the logarithm of the partition coefficient between octanol and water. For this compound, the estimated logP is approximately 3.469.[6] This value indicates a high preference for lipid or non-polar environments over aqueous ones, further explaining its low water solubility.

Q3: What are the common signs that this compound is not properly dissolved in my aqueous medium?

A3: You may observe several indicators of poor solubility, including:

  • Turbidity or cloudiness: The solution appears milky or opaque.

  • Phase separation: An oily layer of this compound forms on the surface or at the bottom of the container.

  • Precipitation: Solid particles of this compound are visible in the solution.

  • Inconsistent experimental results: Poor solubility can lead to non-uniform concentrations, resulting in high variability in your data.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, this compound is soluble in many organic solvents such as ethanol, acetone, and other oils.[2][3][6][7] However, the use of organic solvents may not be suitable for all experimental systems, especially in cell-based assays or in vivo studies, where they can introduce toxicity or interfere with biological processes. Therefore, it is often necessary to find methods to increase its solubility in aqueous-based systems.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides several methods to overcome the low water solubility of this compound, complete with comparative data and detailed protocols.

Solubility Enhancement Methodologies: A Comparative Overview

The following table summarizes the effectiveness of different techniques in enhancing the aqueous solubility of this compound and its parent compound, carvacrol. Due to the limited availability of specific quantitative data for this compound with some methods, data for carvacrol is used as a proxy and is noted accordingly.

MethodCarrier/SystemActive CompoundInitial Solubility (mg/L)Final Concentration/Solubility AchievedFold Increase
Nanoemulsion 9% Surfactants (HLB 9), 88% WaterThis compound~40.93% (w/w) or 30,000 mg/L~733
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)Carvacrol~450~68,310 mg/L~152
Solid Dispersion Polyvinylpyrrolidone (PVP) K30Carvedilol**2~70 mg/L35
Co-solvency 5% (v/v) Ethanol in WaterCarvacrol450Significantly IncreasedData not quantified

*Note: Data for carvacrol is used as a proxy for this compound due to structural similarity. **Note: Data for Carvedilol, a BCS Class II drug, is used to illustrate the potential of solid dispersions with PVP K30.

Experimental Protocols

Nanoemulsions are kinetically stable colloidal dispersions of oil and water stabilized by surfactants. This method has been shown to be highly effective in increasing the aqueous dispersibility of this compound.

Protocol:

  • Preparation of the Oil Phase: Weigh 3% (w/w) of this compound.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing 88% (w/w) of purified water.

  • Surfactant Mixture: Prepare a 9% (w/w) surfactant blend with a hydrophilic-lipophilic balance (HLB) of 9. A common combination to achieve this is a mixture of Tween 80 (a high-HLB surfactant) and Span 80 (a low-HLB surfactant).

  • Emulsification:

    • Add the surfactant mixture to the oil phase and mix thoroughly.

    • Slowly add the aqueous phase to the oil/surfactant mixture while stirring.

    • Subject the coarse emulsion to high-energy emulsification, such as ultrasonication or high-pressure homogenization, until a translucent nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure stability. An average droplet size of around 100 nm and a PDI below 0.3 are indicative of a stable nanoemulsion.[1]

Troubleshooting Nanoemulsion Formation:

  • Issue: The emulsion is cloudy or separates.

    • Solution: The HLB of the surfactant mixture may not be optimal. Prepare a series of emulsions with varying surfactant ratios to determine the optimal HLB for this compound. The energy input during homogenization may be insufficient; increase the sonication time/power or the number of passes through the homogenizer.

  • Issue: The particle size is too large.

    • Solution: Increase the surfactant-to-oil ratio. Optimize the high-energy emulsification parameters.

Experimental Workflow for Nanoemulsion Preparation

Nanoemulsion_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification A Weigh 3% this compound (Oil Phase) D Mix Oil Phase and Surfactants A->D B Prepare 88% Purified Water (Aqueous Phase) E Slowly Add Aqueous Phase with Stirring B->E C Prepare 9% Surfactant Mix (e.g., Tween 80 & Span 80) C->D D->E F High-Energy Homogenization (e.g., Ultrasonication) E->F G Translucent Nanoemulsion F->G H Characterization (Particle Size, PDI, Zeta Potential) G->H Cyclodextrin_Complexation cluster_components Components CA This compound (Hydrophobic) Complex Inclusion Complex (Increased Water Solubility) CA->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms Cavity Solid_Dispersion_Workflow A Dissolve this compound and Polymer (e.g., PVP) in a Common Solvent B Solvent Evaporation (e.g., Rotary Evaporator) A->B C Solid Mass Formation B->C D Grinding and Sieving C->D E Solid Dispersion Powder D->E Nrf2_Pathway CA This compound Nrf2_Keap1 Nrf2-Keap1 Complex CA->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE Translocation & Binding Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection against Oxidative Stress Antioxidant_Genes->Neuroprotection Leads to Nociception_Pathway CA This compound TRPV1 TRPV1 Receptor (Capsaicin Receptor) CA->TRPV1 Modulates Glutamate_Release Reduced Glutamate Release in Nociceptive Neurons TRPV1->Glutamate_Release Inhibition of Pain_Signal Reduced Pain Signal Transmission Glutamate_Release->Pain_Signal Cytokine_Modulation CA This compound IL1b IL-1β Release (Pro-inflammatory) CA->IL1b Reduces IL10 IL-10 Production (Anti-inflammatory) CA->IL10 Enhances Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->IL1b Inflammatory_Stimulus->IL10 Inflammation Inflammation IL1b->Inflammation Promotes IL10->Inflammation Inhibits

References

Carvacryl acetate experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for carvacryl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental use of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent results in antioxidant activity assays (e.g., DPPH, ABTS).

  • Question: My antioxidant assays with this compound are showing high variability between replicates. What could be the cause?

  • Answer: Inconsistent results in antioxidant assays can stem from several factors. Firstly, this compound has limited solubility in aqueous media, which can lead to non-homogenous solutions and inaccurate measurements.[1][2] Ensure the compound is fully dissolved in an appropriate organic solvent before preparing final dilutions in the assay buffer. Secondly, the purity of your this compound is crucial. Contamination with its precursor, carvacrol, which also has antioxidant properties, can lead to skewed results.[3] Finally, this compound, like many phenolic compounds, can be sensitive to light and oxidation over time. Ensure proper storage and handle solutions promptly.

Issue 2: Low or no activity in cell-based assays.

  • Question: I am not observing the expected biological effect of this compound in my cell culture experiments. What should I check?

  • Answer: Several factors can contribute to a lack of activity in cell-based assays.

    • Solubility and Bioavailability: Due to its low aqueous solubility, this compound may precipitate in the cell culture medium, reducing its effective concentration.[1][2] Consider using a stock solution in a solvent like DMSO and ensure the final solvent concentration is non-toxic to the cells. The use of nanoemulsions has been shown to improve its bioavailability.[2][4]

    • Cell Line and Passage Number: The response to this compound can be cell-line dependent. Ensure the chosen cell line is appropriate for the expected mechanism of action. High passage numbers can also lead to altered cellular responses.[5][6]

    • Compound Stability: this compound may degrade in the cell culture medium over the course of the experiment. Assess its stability under your specific experimental conditions.

Issue 3: Difficulty in synthesizing and purifying this compound.

  • Question: My synthesis of this compound results in a low yield and contains impurities. How can I optimize the process?

  • Answer: The synthesis of this compound from carvacrol and acetic anhydride is a common method.[7] To improve yield and purity:

    • Catalyst: The choice and amount of catalyst (e.g., sulfuric acid, pyridine) can significantly impact the reaction rate and yield.[4][7]

    • Reaction Conditions: Optimize the reaction temperature and time. Heating the reaction mixture can improve the conversion rate.[7]

    • Purification: After extraction, ensure the organic phase is thoroughly dried before concentrating. Purification can be achieved through techniques like column chromatography to remove unreacted carvacrol and other byproducts.[3]

Frequently Asked Questions (FAQs)

General

  • What is this compound?

    • This compound is a monoterpenic ester derived from carvacrol, a primary component of oregano and thyme essential oils.[3][8] It is synthesized to be a more stable and potentially safer compound than its precursor, carvacrol.[8]

  • What are the main biological activities of this compound?

    • This compound exhibits anti-inflammatory, antioxidant, anxiolytic-like, and anti-nociceptive activities.[9][10]

  • What is the solubility of this compound?

    • It is moderately soluble in organic solvents but has limited solubility in water.[1][11] This is a critical factor to consider in biological assays.

Experimental

  • How should I prepare this compound solutions for in vitro experiments?

    • Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequent dilutions should be made in the appropriate aqueous buffer or cell culture medium, ensuring the final solvent concentration is minimal and does not affect the experimental outcome.

  • What are the common quality control checks for this compound?

    • Purity should be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify this compound and detect any residual carvacrol or other impurities.[3][12] The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Is this compound stable?

    • This compound is generally more stable than carvacrol.[8] However, like any ester, it can be susceptible to hydrolysis under acidic or basic conditions. It should be stored in a cool, dark place in a tightly sealed container.[13]

Quantitative Data Summary

Table 1: In Vitro Antioxidant Activity of this compound

AssayEC50 (µg/mL)95% Confidence Interval (µg/mL)
DPPH Radical Scavenging6.1 ± 0.534.87 ± 0.33 to 12.43 ± 1.31
ABTS Radical Scavenging5.24 ± 0.38Not Reported
Reduction Potential3.65Not Reported
Inhibition of Oxidative Hemolysis2.58 ± 0.071.87 ± 0.21 to 3.53 ± 0.45

Data sourced from Oliveira et al. (2020)[7]

Table 2: Acute Toxicity of this compound in Mice

Administration RouteLD10 (mg/kg)LD50 (mg/kg)
Intraperitoneal566.71544.5

Data sourced from Andre et al. (2016)[14]

Experimental Protocols

1. Synthesis of this compound

  • Methodology: This protocol is adapted from Ahluwalia et al. as cited by Oliveira et al. (2020).[7]

    • Combine 10 mL of acetic anhydride and 5.1 mL of carvacrol in a suitable reaction vessel.

    • Add 10 drops of sulfuric acid as a catalyst.

    • Heat the mixture in a water bath at 55°C with continuous agitation for 30 minutes.

    • Transfer the reaction mixture to a separatory funnel.

    • Add 50 mL of distilled water and extract the product three times with 50 mL of chloroform.

    • Collect the organic phases and dry them over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain this compound.

2. DPPH Radical Scavenging Assay

  • Methodology: This protocol is based on the description by Oliveira et al. (2020).[7]

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

    • Prepare a series of dilutions of this compound.

    • Prepare a solution of DPPH radical in the same solvent.

    • In a microplate, mix the this compound dilutions with the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_assay Biological Assays synthesis Carvacrol + Acetic Anhydride reaction Acetylation Reaction (H2SO4, 55°C) synthesis->reaction extraction Liquid-Liquid Extraction reaction->extraction purification Drying & Concentration extraction->purification gcms GC-MS Analysis (Purity Check) purification->gcms Purity? nmr NMR Spectroscopy (Structure Verification) purification->nmr Structure? stock Stock Solution (e.g., in DMSO) nmr->stock dilution Working Dilutions stock->dilution invitro In Vitro Assays (e.g., Antioxidant) dilution->invitro cellbased Cell-Based Assays dilution->cellbased

Caption: Experimental workflow for this compound from synthesis to biological testing.

troubleshooting_logic cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays start Inconsistent Experimental Results solubility_invitro Check Solubility & Homogeneity of Solution start->solubility_invitro purity_invitro Verify Purity (GC-MS) start->purity_invitro stability_invitro Assess Compound Stability start->stability_invitro solubility_cell Confirm Solubility in Media (Consider Nanoemulsion) start->solubility_cell cell_health Check Cell Viability & Passage Number start->cell_health concentration Verify Effective Concentration start->concentration

Caption: Troubleshooting logic for inconsistent results in this compound experiments.

signaling_pathway cluster_inflammation Anti-inflammatory Pathway ca This compound mediators Inflammatory Mediators (Histamine, PGE2) ca->mediators Inhibits cytokines Pro-inflammatory Cytokines (IL-1β) ca->cytokines Reduces leukocyte Leukocyte Migration ca->leukocyte Decreases inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) inflammatory_stimuli->mediators inflammatory_stimuli->cytokines edema Edema mediators->edema cytokines->leukocyte leukocyte->edema

Caption: Simplified overview of the anti-inflammatory action of this compound.

References

Validation & Comparative

Carvacryl Acetate vs. Carvacrol: A Comparative Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of carvacryl acetate and its parent compound, carvacrol. Carvacrol, a phenolic monoterpenoid found in essential oils of oregano and thyme, is well-documented for its broad-spectrum biological effects.[1] this compound, a synthetic derivative, has been investigated to determine if acetylation alters these activities, potentially enhancing efficacy or reducing toxicity. This guide synthesizes experimental data to offer a clear comparison of their performance in various biological assays.

Summary of Biological Activities

Biological ActivityCarvacrolThis compoundKey Findings
Antimicrobial Potent activity against a wide range of bacteria and fungi.[2][3]Inefficient as an antimicrobial agent.[2]The free hydroxyl group in carvacrol is crucial for its antimicrobial properties. Acetylation in this compound leads to a loss of this activity.[2]
Anti-inflammatory Demonstrates anti-inflammatory effects by reducing pro-inflammatory cytokines.[4]Exhibits significant anti-inflammatory activity by reducing edema, inflammatory mediators, and neutrophil migration.[5][6]Both compounds show anti-inflammatory potential, though direct comparative quantitative studies are limited.
Antioxidant Possesses strong antioxidant capabilities.[7][8]Shows antioxidant capacity in various assays.Both compounds exhibit antioxidant properties, but their relative potency requires further direct comparative studies.
Anxiolytic-like Reported to have anxiolytic effects.[9]Demonstrates anxiolytic-like effects, likely mediated by the GABAergic system, without causing psychomotor side effects.[1][10]This compound has been studied more extensively for its anxiolytic potential.
Antinociceptive Exhibits antinociceptive effects in various pain models.[7]Reduces nociceptive responses, with evidence suggesting involvement of the capsaicin and glutamate pathways.[5][6]Both compounds show promise in pain modulation through different mechanisms.
Anticonvulsant Not a primary reported activity.Shows anticonvulsant effects.This activity appears to be more specific to this compound.
Anthelmintic Possesses anthelmintic properties.Demonstrates anthelmintic activity and is reported to be less toxic than carvacrol in this context.[10]Acetylation may offer a better safety profile for anthelmintic applications.[10]

Quantitative Data Comparison

Antimicrobial Activity

A direct comparative study on the antimicrobial activity of carvacrol and this compound revealed a significant difference in their efficacy.

CompoundTarget MicroorganismsMethodResultsReference
Carvacrol E. coli, P. fluorescens, S. aureus, L. plantarum, B. subtilis, S. cerevisiae, B. cinereaBroth liquid and microatmosphere methodsEfficient antimicrobial activity[2]
This compound E. coli, P. fluorescens, S. aureus, L. plantarum, B. subtilis, S. cerevisiae, B. cinereaBroth liquid and microatmosphere methodsNot efficient as an antimicrobial agent[2]

The study concluded that the presence of a free hydroxyl group is essential for the antimicrobial activity of carvacrol, and its blockage through acetylation in this compound leads to a loss of this function.[2]

Anti-inflammatory Activity (Data from separate studies)
CompoundModelKey Parameters and DosesResultsReference
Carvacrol Dextran or histamine-induced paw edema in mice50 mg/kgReduced swelling by 46% and 35%, respectively.[4]
This compound Carrageenan-induced paw edema in mice75 mg/kgSignificantly reduced paw edema.[5][6]
Carrageenan-induced peritonitis in mice75 mg/kgDecreased total and differential leukocyte counts and reduced myeloperoxidase levels.[5][6]

Note: The data for anti-inflammatory activity is from different studies and not a direct head-to-head comparison.

Antioxidant Activity (Data from separate studies)
CompoundAssayIC50 / ActivityReference
Carvacrol DPPH radical scavengingIC50 = 249.09 ± 9.04 µg/mL[11]
ABTS radical scavengingIC50 = 23.29 ± 0.71 µg/mL (in a mixture with thymol)[11]
Nitric Oxide ScavengingIC50 = 127.61 µL/mL[12]
This compound No direct IC50 values found in the provided search results.

Note: The antioxidant activity data for carvacrol is from various studies and presented here for reference. Direct comparative studies with this compound using the same assays are needed for a conclusive comparison.

Experimental Protocols

Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound (carvacrol or this compound) is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[13][14]

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema in Mice)

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Groups: Mice are divided into control, standard drug (e.g., indomethacin), and test compound (this compound) groups.

  • Compound Administration: The test compound or vehicle is administered to the animals (e.g., intraperitoneally) at a specific time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the right hind paw of each mouse.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[5][6]

Anxiolytic-like Activity Assessment (Elevated Plus Maze Test)

This is a widely used behavioral model to assess anxiety-like behavior in rodents.

  • Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Animal Groups: Mice are divided into control and test compound (this compound) groups.

  • Compound Administration: The test compound or vehicle is administered to the animals prior to the test.

  • Test Procedure: Each mouse is placed at the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent and entries in the open arms is indicative of an anxiolytic-like effect.[1][10]

Signaling Pathways and Mechanisms of Action

Carvacrol's Antimicrobial Mechanism

Carvacrol's primary mode of antimicrobial action involves the disruption of the bacterial cytoplasmic membrane. Its hydrophobic nature allows it to partition into the lipid bilayer, increasing membrane fluidity and permeability. This leads to the leakage of ions and other cellular components, dissipation of the proton motive force, and ultimately, cell death.

Carvacrol_Antimicrobial_Mechanism Carvacrol Carvacrol Bacterial_Membrane Bacterial Cell Membrane Carvacrol->Bacterial_Membrane Disrupts Increased_Permeability Increased Membrane Permeability Bacterial_Membrane->Increased_Permeability Ion_Leakage Leakage of Ions (H+, K+) Increased_Permeability->Ion_Leakage ATP_Depletion ATP Depletion Increased_Permeability->ATP_Depletion Cell_Death Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death

Caption: Carvacrol's mechanism of antimicrobial action.

This compound's Anxiolytic-like Mechanism

The anxiolytic-like effects of this compound are suggested to be mediated through the GABAergic system. It is hypothesized to act as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to a calming effect on the central nervous system.

Carvacryl_Acetate_Anxiolytic_Mechanism Carvacryl_Acetate This compound GABA_A_Receptor GABA-A Receptor Carvacryl_Acetate->GABA_A_Receptor Modulates Chloride_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Enhances GABA GABA GABA->GABA_A_Receptor Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Anxiolytic_Effect Anxiolytic-like Effect Neuronal_Hyperpolarization->Anxiolytic_Effect

Caption: Proposed mechanism for this compound's anxiolytic-like effect.

Conclusion

Carvacrol and this compound exhibit distinct biological activity profiles. Carvacrol is a potent antimicrobial agent, a property that is lost upon acetylation to this compound. This highlights the critical role of the free hydroxyl group for its antimicrobial function. Conversely, this compound demonstrates promising anxiolytic, anti-inflammatory, and antinociceptive properties, suggesting that acetylation may enhance certain neuropharmacological and anti-inflammatory effects, potentially with an improved toxicity profile in specific contexts like anthelmintic applications.

For researchers and drug development professionals, the choice between carvacrol and this compound will depend on the desired therapeutic application. Carvacrol remains a strong candidate for antimicrobial applications, while this compound presents a promising lead for the development of novel anxiolytic and anti-inflammatory agents. Further direct comparative studies are warranted to fully elucidate their relative potencies and mechanisms of action in various biological systems.

References

A Comparative Analysis of Carvacryl Acetate and Thymol Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Carvacryl acetate and thymol acetate, two structurally related monoterpenoid esters derived from carvacrol and thymol, respectively. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of these compounds. The information is presented through summarized data tables, detailed experimental protocols, and visualizations of experimental workflows.

Chemical and Physical Properties

This compound and thymol acetate are isomers, sharing the same molecular formula (C₁₂H₁₆O₂) and molecular weight (192.25 g/mol ).[1][2] Their distinct chemical structures, arising from the different substitution patterns on the benzene ring of their parent phenols (carvacrol and thymol), lead to variations in their physical properties.

PropertyThis compoundThymol AcetateReferences
Molecular Formula C₁₂H₁₆O₂C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol 192.25 g/mol [1][2]
CAS Number 6380-28-5528-79-0[1][2]
Appearance Colorless to pale yellowish liquid-[3]
Melting Point 29-30 °C-[1]
Boiling Point ~246.5 °C (estimate)-[1]
Density ~0.9896 g/cm³-[1]

Synthesis

Both this compound and thymol acetate are commonly synthesized via the acetylation of their respective parent compounds, carvacrol and thymol. This is typically achieved by reacting the phenol with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or sodium acetate to catalyze the reaction.[4][5]

General Experimental Protocol for Acetylation

Materials:

  • Carvacrol or Thymol

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Sodium acetate (catalyst)

  • Appropriate solvent (e.g., toluene, or solvent-free)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask, dissolve the starting phenol (carvacrol or thymol) in the chosen solvent (if any).

  • Add the acetylating agent (acetic anhydride or acetyl chloride) and the catalyst.

  • The reaction mixture is then typically heated under reflux for a specified period, with the progress monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The product is extracted with an organic solvent and washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude acetate.

  • The crude product can be further purified by techniques such as column chromatography or distillation.

SynthesisWorkflow Start Start: Carvacrol or Thymol Reactants Add Acetic Anhydride/Acetyl Chloride + Catalyst (e.g., Pyridine) Start->Reactants Reaction Reflux Reaction Reactants->Reaction Workup Extraction and Washing (Water, NaHCO₃, Brine) Reaction->Workup Drying Drying of Organic Layer (e.g., Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation Purification Purification (Column Chromatography/Distillation) Evaporation->Purification End End: this compound or Thymol Acetate Purification->End

Comparative Biological Activities

Antimicrobial Activity

The antimicrobial efficacy of phenolic compounds is often attributed to the presence of a free hydroxyl group, which can disrupt microbial cell membranes. Acetylation of this hydroxyl group, as in this compound and thymol acetate, has been reported to reduce antimicrobial activity. One study found that this compound and carvacrol methyl ether were not effective against a range of bacteria and fungi, suggesting the free hydroxyl group is essential for this activity.[6][7] This implies that thymol, with its free hydroxyl group, would likely exhibit stronger antimicrobial properties than thymol acetate.

Antioxidant Activity

Limited direct comparative data is available for the antioxidant activities of this compound and thymol acetate. However, a study on this compound provides EC₅₀ values for its radical scavenging activity against DPPH and ABTS, as well as its reducing power in the FRAP assay.

Antioxidant AssayThis compound (EC₅₀ µg/mL)Thymol Acetate (EC₅₀ µg/mL)References
DPPH Radical Scavenging 6.1 ± 0.53Data not available[8]
ABTS Radical Scavenging 5.24 ± 0.38Data not available[8]
Ferric Reducing Antioxidant Power (FRAP) 3.65Data not available[8]

Experimental Protocols for Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which has a characteristic blue-green color. The ability of a compound to scavenge this radical is determined by the decrease in absorbance.[8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[8]

AntioxidantAssayWorkflow Start Start: Antioxidant Assays DPPH DPPH Assay: Measure absorbance change of DPPH radical Start->DPPH ABTS ABTS Assay: Measure absorbance change of ABTS radical cation Start->ABTS FRAP FRAP Assay: Measure formation of ferrous complex Start->FRAP EC50 Calculate EC₅₀ values DPPH->EC50 ABTS->EC50 FRAP->EC50 End End: Determine Antioxidant Capacity EC50->End

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in animal models. Pretreatment of mice with this compound (75 mg/kg) was shown to significantly reduce carrageenan-induced paw edema.[1] The mechanism appears to involve the reduction of inflammatory mediators, neutrophil migration, and the concentration of pro-inflammatory cytokines like IL-1β, while enhancing the level of the anti-inflammatory cytokine IL-10.[1][4]

While there is a lack of direct comparative studies on the anti-inflammatory activity of thymol acetate, the known anti-inflammatory properties of its parent compound, thymol, suggest that thymol acetate may also possess such activity. Thymol has been shown to inhibit cyclooxygenase (COX) enzymes and reduce the production of prostaglandins.[9][10]

Experimental Protocol for Carrageenan-Induced Paw Edema:

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animals (typically rats or mice) are injected with a phlogistic agent, carrageenan, into the sub-plantar region of the paw, which induces a localized inflammatory response.

  • The test compound (this compound or thymol acetate) is administered, usually intraperitoneally or orally, prior to the carrageenan injection.

  • The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.

AntiInflammatoryWorkflow Start Start: Carrageenan-Induced Paw Edema AnimalGrouping Animal Grouping and Acclimatization Start->AnimalGrouping CompoundAdmin Administer Test Compound (this compound/Thymol Acetate) AnimalGrouping->CompoundAdmin CarrageenanInjection Induce Inflammation: Inject Carrageenan into Paw CompoundAdmin->CarrageenanInjection PawVolumeMeasurement Measure Paw Volume at Different Time Intervals CarrageenanInjection->PawVolumeMeasurement DataAnalysis Analyze Data and Calculate Percentage Inhibition of Edema PawVolumeMeasurement->DataAnalysis End End: Determine Anti-inflammatory Activity DataAnalysis->End

Anthelmintic Activity

Both this compound and thymol acetate have been investigated for their anthelmintic properties. A direct comparative study on their effects against sheep gastrointestinal nematodes revealed that while thymol was more potent in in vitro tests, thymol acetate was less toxic and showed similar efficacy in in vivo studies.[5][11] this compound has also demonstrated in vitro activity against Schistosoma mansoni, affecting the motility and viability of adult worms at a concentration of 6.25 µg/mL.[12]

ActivityThis compoundThymol AcetateReferences
In vitro anthelmintic activity (vs. H. contortus) -Less effective than thymol[5][11]
In vivo anthelmintic activity (vs. sheep nematodes) 52.9-71.5% reduction in fecal egg count76.2% reduction in fecal egg count[3][5]
Toxicity (LD₅₀ in mice) 1544.5 - 2609 mg/kg4144.4 mg/kg[3][5]
In vitro activity (vs. S. mansoni) Effective at 6.25 µg/mLData not available[12]
Insect Repellent Activity

A comparative study on the repellency of carvacrol, thymol, and their acetates against imported fire ants showed that both acetates were less repellent than their parent phenolic compounds. Carvacrol was the most potent repellent, followed by thymol, this compound, and then thymol acetate.[13] This suggests that the free hydroxyl group is crucial for the repellent activity against this insect species.

CompoundMinimum Repellent Effective Doses (MREDs) against S. invicta (µg/g)References
Carvacrol 0.98[13]
Thymol 31.25[13]
This compound >125[13]
Thymol Acetate >125[13]

Conclusion

This compound and thymol acetate, as acetylated derivatives of carvacrol and thymol, exhibit a range of biological activities. While acetylation appears to diminish their antimicrobial and insect repellent properties compared to their parent phenols, it may offer a better safety profile, as indicated by the higher LD₅₀ value of thymol acetate compared to thymol. This compound has demonstrated notable anti-inflammatory and anthelmintic activities. Further direct comparative studies are warranted to fully elucidate the relative potencies of this compound and thymol acetate across a broader spectrum of biological assays. This would provide a more complete understanding of their potential as therapeutic agents or lead compounds in drug discovery.

References

Carvacryl Acetate: A Comparative Analysis of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory response modulation, the search for novel and effective agents is a constant endeavor for researchers and drug development professionals. Carvacryl acetate, a monoterpenic ester derived from carvacrol, has emerged as a promising candidate with significant anti-inflammatory properties.[1] This guide provides a comprehensive comparison of the efficacy of this compound against standard anti-inflammatory drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Quantitative Comparison of Anti-Inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in several preclinical models, demonstrating its ability to mitigate key markers of inflammation. The following tables summarize the quantitative data from studies comparing this compound with the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin and the corticosteroid dexamethasone.

Table 1: Inhibition of Paw Edema in Mice

TreatmentDoseInhibition of Carrageenan-Induced Edema (3rd hour)Inhibition of Carrageenan-Induced Edema (4th hour)
This compound75 mg/kg88.8%97%
Indomethacin10 mg/kgNot specified in provided textNot specified in provided text

Data sourced from de Souza et al., 2014.[2]

Table 2: Effect on Inflammatory Mediators in Paw Edema Models

Phlogistic AgentTreatmentDoseInhibition of Edema
HistamineThis compound75 mg/kgStrong inhibition
SerotoninThis compound75 mg/kgStrong inhibition
Prostaglandin E2 (PGE2)This compound75 mg/kgStrong inhibition
Compound 48/80This compound75 mg/kgStrong inhibition

Data sourced from de Souza et al., 2014.[2][3]

Table 3: Effect on Leukocyte Migration in Carrageenan-Induced Peritonitis in Mice

TreatmentDoseReduction in Total Leukocyte CountReduction in Neutrophil Migration
This compound75 mg/kgSignificant decreaseSignificant decrease
Indomethacin10 mg/kg82.2%94.3%

Data sourced from de Souza et al., 2014.[2]

Table 4: Effect on Cytokine Levels in Peritoneal Exudate

CytokineTreatmentDoseEffectPercentage Inhibition
IL-1βThis compound75 mg/kgSignificantly reduced52.32%
TNF-αThis compound75 mg/kgNo significant reduction-
IL-10This compound75 mg/kgEnhanced-

Data sourced from de Souza et al., 2014.[2][3]

Table 5: Comparison with Dexamethasone on IL-1β Levels in a Freund's Adjuvant-Induced Inflammation Model

TreatmentDoseRouteReduction in IL-1β Levels
This compound200 mg/kgOralSignificant
This compound Nanoemulsion (CANE)200 mg/kgOralSignificant
Dexamethasone2 mg/kgIntraperitonealSignificant (similar efficacy to CA and CANE)

Data sourced from de Souza et al., 2023.[1][4]

Signaling Pathways in Inflammation and this compound's Mechanism of Action

Inflammation is a complex biological response involving a cascade of signaling pathways. This compound appears to exert its anti-inflammatory effects by modulating several key mediators within these pathways.

G Inflammatory Signaling Cascade and Points of Intervention cluster_stimulus Inflammatory Stimulus cluster_mediators Primary Inflammatory Mediators cluster_cytokines Cytokine Signaling cluster_cellular Cellular Response cluster_drugs Therapeutic Intervention Stimulus Inflammatory Stimulus (e.g., Carrageenan, Compound 48/80) Histamine Histamine Stimulus->Histamine Serotonin Serotonin Stimulus->Serotonin PGE2 Prostaglandin E2 Stimulus->PGE2 IL1b IL-1β Stimulus->IL1b TNFa TNF-α Stimulus->TNFa Edema Edema Histamine->Edema Serotonin->Edema PGE2->Edema Leukocyte_Migration Leukocyte Migration (Neutrophils) IL1b->Leukocyte_Migration TNFa->Leukocyte_Migration IL10 IL-10 Leukocyte_Migration->Edema CA This compound CA->Histamine Inhibits CA->Serotonin Inhibits CA->PGE2 Inhibits CA->IL1b Inhibits CA->IL10 Enhances CA->Leukocyte_Migration Inhibits Indomethacin Indomethacin Indomethacin->PGE2 Inhibits (COX inhibition) Indomethacin->Leukocyte_Migration Inhibits

Figure 1: Inflammatory cascade and this compound's points of intervention.

The anti-inflammatory action of this compound is multifaceted. It has been shown to inhibit the effects of various phlogistic agents, including histamine, serotonin, and prostaglandin E2.[3] A key finding is its ability to significantly reduce the levels of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) while increasing the concentration of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][3] This dual action of suppressing pro-inflammatory mediators and enhancing anti-inflammatory ones highlights its potential as a balanced immunomodulatory agent. Unlike some standard NSAIDs that primarily target cyclooxygenase (COX) enzymes to block prostaglandin synthesis, this compound's mechanism appears to be broader, encompassing the inhibition of neutrophil migration and the modulation of key cytokines.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

1. Carrageenan-Induced Paw Edema in Mice

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

G Workflow for Carrageenan-Induced Paw Edema Assay A Acclimatize Mice B Administer Test Compound (this compound, Indomethacin, or Vehicle) A->B C Induce Inflammation (Subplantar injection of Carrageenan) B->C D Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, and 4 hours post-carrageenan C->D E Calculate Percentage Inhibition of Edema D->E

Figure 2: Experimental workflow for the paw edema assay.
  • Animals: Male Swiss mice are typically used.

  • Procedure:

    • Animals are pre-treated with this compound (e.g., 75 mg/kg, intraperitoneally), a standard drug like indomethacin (e.g., 10 mg/kg, i.p.), or a vehicle control.

    • After a set period (e.g., 30 minutes), acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

    • The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated for the treated groups in comparison to the control group.

2. Carrageenan-Induced Peritonitis in Mice

This model is used to evaluate the effect of a compound on leukocyte migration.

G Workflow for Carrageenan-Induced Peritonitis Assay A Acclimatize Mice B Administer Test Compound (this compound, Indomethacin, or Vehicle) A->B C Induce Peritonitis (Intraperitoneal injection of Carrageenan) B->C D Euthanize Mice and Collect Peritoneal Lavage Fluid (4 hours post-carrageenan) C->D E Determine Total and Differential Leukocyte Counts D->E F Measure Myeloperoxidase (MPO) Activity and Cytokine Levels (IL-1β, TNF-α, IL-10) in the Peritoneal Exudate D->F

Figure 3: Experimental workflow for the peritonitis assay.
  • Animals: Male Swiss mice.

  • Procedure:

    • Mice are pre-treated with this compound, a standard drug, or vehicle.

    • Peritonitis is induced by an intraperitoneal injection of carrageenan (e.g., 0.5 mg/cavity).

    • After a specific duration (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a buffered saline solution containing an anticoagulant.

    • The collected peritoneal lavage fluid is used to determine the total and differential leukocyte counts.

    • The supernatant of the centrifuged lavage fluid can be used to measure the levels of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, and various cytokines using ELISA kits.[2][3]

Conclusion

The available experimental data indicates that this compound is a potent anti-inflammatory agent with a multi-target mechanism of action. It demonstrates comparable, and in some aspects, superior efficacy to standard anti-inflammatory drugs like indomethacin and dexamethasone in preclinical models. Its ability to modulate both pro- and anti-inflammatory cytokines suggests a more balanced approach to inflammation control, which could translate to a better safety profile. While further research, particularly clinical trials, is necessary to establish its therapeutic utility in humans, this compound represents a promising lead compound for the development of new anti-inflammatory therapies. The lower toxicity of this compound compared to its precursor, carvacrol, further enhances its potential as a drug candidate.[1][5]

References

A Comparative Analysis of the Antioxidant Capacity of Carvacryl Acetate and Other Monoterpene Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding field of natural product research, monoterpene esters have garnered significant attention for their diverse biological activities, including their potential as antioxidant agents. This guide provides a comparative overview of the antioxidant capacity of carvacryl acetate versus other prominent monoterpene esters, namely linalyl acetate and bornyl acetate. The information presented herein is supported by experimental data from various scientific studies, offering a valuable resource for researchers investigating novel antioxidant compounds.

Understanding Antioxidant Capacity

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge these free radicals. Commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 or EC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 or EC50 value indicates a higher antioxidant capacity.

Comparative Antioxidant Activity

The following table summarizes the available data on the antioxidant capacity of this compound, linalyl acetate, and bornyl acetate from various studies. It is important to note that direct comparison of values between different studies should be done with caution due to variations in experimental conditions.

Monoterpene EsterAssayIC50 / EC50 ValueSource Purity
This compound DPPH6.1 ± 0.53 µg/mL (EC50)Pure Compound
ABTS5.24 ± 0.38 µg/mL (EC50)Pure Compound
Linalyl Acetate DPPH1014 µg/mL (IC50)Pure Compound
DPPH72.99 mg/mL (IC50)Essential Oil (36.19% Linalyl Acetate)
Bornyl Acetate DPPH1.30 ± 0.05 mg/mL (IC50)Essential Oil (41% Bornyl Acetate)

Note: The data presented is compiled from multiple sources and may not be directly comparable due to differing experimental methodologies.

Experimental Protocols

To aid in the interpretation and replication of these findings, detailed methodologies for the DPPH and ABTS assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.

Procedure:

  • A stock solution of DPPH is prepared in a suitable solvent, typically methanol or ethanol.

  • The test compound is prepared in a series of concentrations.

  • A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing the solvent instead of the test compound) is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is converted back to its colorless neutral form.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).

  • The test compound is prepared in various concentrations.

  • A small volume of the test compound is added to a specific volume of the diluted ABTS•+ solution.

  • The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

  • A control sample is prepared in the same manner, using the solvent instead of the test compound.

  • The percentage of inhibition of the ABTS•+ radical is calculated using the same formula as in the DPPH assay.

  • The IC50 or EC50 value is determined from the plot of percentage inhibition versus concentration.

Experimental Workflow and Signaling Pathways

To visually represent the general process of evaluating antioxidant capacity, the following diagram illustrates a typical experimental workflow.

Antioxidant_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Measurement Measurement & Analysis Compound Test Compound (e.g., this compound) Mix Mix Compound and Radical Compound->Mix Radical Radical Solution (DPPH or ABTS) Radical->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance (Spectrophotometry) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50/EC50 Calculate->Determine

Caption: General workflow for in vitro antioxidant capacity assays.

Interpretation and Limitations

Based on the available data, this compound demonstrates potent antioxidant activity with low EC50 values in both DPPH and ABTS assays. In contrast, the reported IC50 values for linalyl acetate are significantly higher, suggesting a lower antioxidant capacity. The data for bornyl acetate, derived from an essential oil, also indicates a lower antioxidant potential compared to pure this compound.

Conclusion

This comparative guide highlights the promising antioxidant potential of this compound in relation to other monoterpene esters like linalyl acetate and bornyl acetate. The provided experimental data and protocols serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Future head-to-head studies are warranted to provide a more direct and conclusive comparison of the antioxidant capacities of these and other monoterpene esters, which could lead to the identification of novel and effective natural antioxidants for various therapeutic and industrial applications.

Validating the neuroprotective effects of Carvacryl acetate in different models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the neuroprotective potential of Carvacryl acetate. This document provides a comparative analysis of this compound against other neuroprotective agents, supported by experimental data from various in vitro and in vivo models.

This compound, a semisynthetic monoterpenic ester derived from essential oils, has emerged as a promising candidate for neuroprotection in ischemic brain injury. This guide delves into the experimental evidence validating its efficacy, comparing it with its natural precursor, Carvacrol, and other notable neuroprotective compounds like Sulforaphane and Edaravone. The data presented herein is intended to provide a clear, objective overview to inform further research and development in the field of neuroprotective therapeutics.

In Vivo Neuroprotective Effects: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model of ischemic stroke. The following table summarizes the neuroprotective effects of this compound and comparator compounds in this model.

CompoundAnimal ModelKey OutcomesMechanism of Action
This compound Sprague Dawley RatsReduced Reactive Oxygen Species (ROS) and Malondialdehyde (MDA) levels; Increased Superoxide Dismutase (SOD) activity.[1]Nrf2 signaling pathway activation.[1]
Carvacrol MiceReduced infarct volume by up to 44%; Improved neurological deficit scores; Decreased cleaved caspase-3 levels (marker of apoptosis).[2][3]PI3K/Akt pathway activation.[3]
Sulforaphane MiceImproved brain edema, reduced infarct volume, and neurological deficits.Nrf2 activation.
Minocycline Aged Female RatsImproved neurologic scores and decreased infarct size.Anti-inflammatory.

In Vitro Neuroprotective Effects: Neuronal Cell Culture Models

In vitro models provide a controlled environment to investigate the direct neuroprotective effects of compounds on neuronal cells subjected to insults like oxidative stress (H₂O₂-induced injury) or oxygen-glucose deprivation and reoxygenation (OGD/R), which mimics ischemic conditions.

CompoundCell LineInsultKey Outcomes
This compound PC12 cellsH₂O₂Neuroprotection is dependent on Nrf2 expression.[1]
Carvacrol PC12 cellsAβ₂₅₋₃₅Increased antioxidant activity and expression of protein kinase C (PKC).
Sulforaphane PC12 cellsMPP⁺Increased cell viability; Reduced apoptosis rate from 30.4% to 13.3% at 2.5 µmol/L.[4]
Edaravone PC12 cellsOGD/RIncreased cell viability; Reduced apoptosis rate from 46% to 20%.[5]
Edaravone HT22 cellsH₂O₂Increased cell viability; Reduced apoptosis and ROS production.[6][7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

G cluster_0 Cellular Stress (e.g., Ischemia, Oxidative Stress) cluster_1 This compound Action cluster_2 Nuclear Translocation and Gene Expression cluster_3 Neuroprotective Outcome Stress ROS/RNS CA This compound Stress->CA Keap1 Keap1 CA->Keap1 dissociates Nrf2 Nrf2 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., SOD, HO-1) ARE->Antioxidant_Genes activates transcription Reduced_Oxidative_Stress Reduced Oxidative Stress Antioxidant_Genes->Reduced_Oxidative_Stress Neuroprotection Neuroprotection Reduced_Oxidative_Stress->Neuroprotection G cluster_0 In Vivo Model cluster_1 In Vitro Model cluster_2 Endpoint Analysis MCAO MCAO Model in Rats Treatment Administer this compound MCAO->Treatment Assessment_in_vivo Assess Neurological Deficits Treatment->Assessment_in_vivo Tissue_Harvest Harvest Brain Tissue Assessment_in_vivo->Tissue_Harvest Biochemical_Assays Biochemical Assays (ROS, MDA, SOD) Tissue_Harvest->Biochemical_Assays Histology Histological Staining (TTC, Nissl) Tissue_Harvest->Histology Western_Blot Western Blot (Nrf2) Tissue_Harvest->Western_Blot PC12_culture Culture PC12 Cells Induce_Injury Induce Oxidative Stress (H2O2) PC12_culture->Induce_Injury Treatment_in_vitro Treat with this compound Induce_Injury->Treatment_in_vitro Cell_Viability Cell Viability Assays (MTT) Treatment_in_vitro->Cell_Viability Apoptosis_Assay Apoptosis Assays (TUNEL) Treatment_in_vitro->Apoptosis_Assay

References

Cross-study comparison of Carvacryl acetate's therapeutic efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the therapeutic efficacy of Carvacryl acetate, a synthetic derivative of the natural monoterpenoid carvacrol. The following sections detail its performance against various alternatives in anti-inflammatory, antioxidant, anthelmintic, and antimicrobial applications, supported by experimental data.

Anti-inflammatory Efficacy

This compound has demonstrated significant anti-inflammatory properties in several preclinical models. Its efficacy is compared here with its natural precursor, carvacrol, and the standard steroidal anti-inflammatory drug, dexamethasone.

Data Summary
Compound/Drug Model Dose Effect Reference
This compound Carrageenan-induced paw edema (mice)75 mg/kg88.8% inhibition at 3h, 97% inhibition at 4h[1]
Histamine-induced paw edema (mice)75 mg/kg34.14% inhibition[1]
Prostaglandin E2-induced paw edema (mice)75 mg/kg96.48% inhibition[1]
Carrageenan-induced peritonitis (mice)75 mg/kg46.05% reduction in MPO activity
Complete Freund's Adjuvant (CFA)-induced paw edema (mice)200 mg/kg (oral)Significant reduction in IL-1β levels[2]
Carvacrol LPS-induced inflammation in RAW 264.7 macrophages100 µMInhibition of TNF-α and IL-1β release
Dexamethasone CFA-induced paw edema (mice)2 mg/kg (i.p.)Significant reduction in IL-1β levels, comparable to this compound[2]
Experimental Protocols

Carrageenan-Induced Paw Edema in Mice: Male Swiss mice (25-30g) are used. Paw edema is induced by a subplantar injection of 0.05 mL of 1% carrageenan suspension in saline into the right hind paw. The paw volume is measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection. This compound (25, 50, and 75 mg/kg), vehicle (DMSO), or a standard drug are administered intraperitoneally 30 minutes before the carrageenan injection. The percentage of inhibition of edema is calculated for each group in comparison to the control group.[1]

Carrageenan-Induced Peritonitis in Mice: Male Swiss mice are pretreated with this compound (75 mg/kg, i.p.) or vehicle. After 30 minutes, peritonitis is induced by an intraperitoneal injection of 0.25 mL of carrageenan (1% in sterile saline). Four hours later, the animals are euthanized, and the peritoneal cavity is washed with 3 mL of sterile saline containing heparin. The peritoneal fluid is collected to determine the total and differential leukocyte counts. Myeloperoxidase (MPO) activity and cytokine levels (IL-1β, TNF-α, IL-10) in the peritoneal exudate are also measured.

Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines like IL-1β and enhance the production of the anti-inflammatory cytokine IL-10.[3] Its precursor, carvacrol, has been demonstrated to inhibit the NF-κB and ERK1/2 pathways, which are central to the inflammatory response.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_cell Macrophage/Immune Cell cluster_intervention Therapeutic Intervention Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK activates ERK ERK1/2 TLR4->ERK activates NF_kB NF-κB IKK->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NF_kB->Pro_inflammatory_Cytokines promotes transcription ERK->Pro_inflammatory_Cytokines promotes production Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Carvacryl_Acetate This compound Carvacryl_Acetate->NF_kB inhibits Carvacryl_Acetate->ERK inhibits Carvacryl_Acetate->Anti_inflammatory_Cytokines enhances caption This compound's Anti-inflammatory Pathway

Caption: this compound's Anti-inflammatory Pathway

Antioxidant Activity

This compound exhibits notable antioxidant properties by scavenging free radicals and modulating endogenous antioxidant enzymes.

Data Summary
Compound/Drug Assay EC50/IC50 Value Reference
This compound DPPH radical scavengingEC50 = 6.1 ± 0.53 µg/mL
ABTS radical scavengingEC50 = 5.24 ± 0.38 µg/mL
Inhibition of oxidative hemolysisEC50 = 2.58 ± 0.07 µg/mL
Carvacrol DPPH radical scavengingIC50 = 249.09 ± 9.04 µg/mL[4]
ABTS radical scavenging-
Thymol DPPH radical scavengingIC50 = 161.02 ± 6.89 µg/mL[4]
Ascorbic Acid (Standard) DPPH radical scavengingIC50 = 188.24 ± 6.46 µg/mL[4]
Trolox (Standard) DPPH radical scavenging-
Experimental Protocols

DPPH Radical Scavenging Assay: The antioxidant activity is measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. A solution of DPPH in methanol is prepared. Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS radical solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Different concentrations of this compound are added to the ABTS radical solution, and the absorbance is measured at 734 nm after 6 minutes. The percentage of inhibition is calculated, and the EC50 value is determined.

Signaling Pathways

This compound's antioxidant effects are partly mediated through the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

antioxidant_pathway cluster_stress Oxidative Stress cluster_cell Cellular Response cluster_intervention Therapeutic Intervention ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 oxidizes, leading to Nrf2 release Nrf2 Nrf2 Keap1->Nrf2 binding/release ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->Antioxidant_Enzymes promotes transcription Carvacryl_Acetate This compound Carvacryl_Acetate->Nrf2 promotes activation/translocation caption This compound's Antioxidant Pathway via Nrf2

Caption: this compound's Antioxidant Pathway via Nrf2

Anthelmintic Efficacy

This compound has shown promise as an anthelmintic agent, particularly against gastrointestinal nematodes and Schistosoma mansoni.

Data Summary
Compound/Drug Organism Assay Dose/Concentration Effect Reference
This compound Haemonchus contortusEgg Hatch Test (EHT)8.0 mg/mL89.3% inhibition[5]
Haemonchus contortusLarval Development Test (LDT)2.0 mg/mL100% inhibition[5]
Haemonchus contortusAdult Worm Motility200 µg/mL100% inhibition at 24h[5]
Sheep (naturally infected)Fecal Egg Count Reduction Test (FECRT)250 mg/kg65.9% reduction[5]
Schistosoma mansoniIn vitro6.25 µg/mLAffects motility and viability[6]
Carvacrol Haemonchus contortusEgg Hatch Test (EHT)1.0 mg/mL97.7% inhibition[5]
Haemonchus contortusLarval Development Test (LDT)2.0 mg/mL100% inhibition[5]
Haemonchus contortusAdult Worm Motility200 µg/mL58.3% inhibition at 24h[5]
Monepantel (Standard) Sheep (naturally infected)Fecal Egg Count Reduction Test (FECRT)2.5 mg/kg96.4% reduction[5]
Praziquantel (Standard) Schistosoma mansoniIn vivo (mice)-Standard of care[7]
Experimental Protocols

Egg Hatch Test (EHT): Nematode eggs are collected from the feces of infected sheep. The eggs are incubated in a solution containing different concentrations of this compound, carvacrol, or a control vehicle at 27°C for 48 hours. The number of hatched larvae and unhatched eggs are counted under a microscope. The percentage of egg hatch inhibition is then calculated.[5]

Fecal Egg Count Reduction Test (FECRT): Naturally infected sheep are divided into treatment and control groups. Fecal samples are collected before treatment to determine the initial eggs per gram (EPG) of feces. The treatment group receives an oral dose of this compound, while the control group receives a vehicle. Fecal samples are collected again at specified intervals post-treatment (e.g., 16 days) to determine the EPG. The percentage of fecal egg count reduction is calculated using the pre- and post-treatment EPG values.[5]

Workflow Diagram

anthelmintic_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (FECRT) Egg_Collection Collect Nematode Eggs Incubation Incubate with Test Compounds (this compound, Carvacrol, Control) Egg_Collection->Incubation Counting Count Hatched Larvae and Unhatched Eggs Incubation->Counting EHT_Result Calculate % Egg Hatch Inhibition Counting->EHT_Result Animal_Selection Select Naturally Infected Sheep Pre_Treatment_Sampling Collect Fecal Samples (Day 0) Determine Initial EPG Animal_Selection->Pre_Treatment_Sampling Treatment Administer Oral Dose (this compound or Control) Pre_Treatment_Sampling->Treatment Post_Treatment_Sampling Collect Fecal Samples (Day 16) Determine Final EPG Treatment->Post_Treatment_Sampling FECRT_Result Calculate % Fecal Egg Count Reduction Post_Treatment_Sampling->FECRT_Result caption Anthelmintic Efficacy Evaluation Workflow

Caption: Anthelmintic Efficacy Evaluation Workflow

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated, although studies suggest it is less potent than its precursor, carvacrol. The presence of a free hydroxyl group in carvacrol is considered crucial for its strong antimicrobial action.[8]

Data Summary
Compound/Drug Microorganism MIC (Minimum Inhibitory Concentration) Reference
This compound Escherichia coliNot efficient[8]
Pseudomonas fluorescensNot efficient[8]
Staphylococcus aureusNot efficient[8]
Saccharomyces cerevisiaeNot efficient[8]
Candida albicansComparable to Carvacrol[9]
Aspergillus nigerComparable to Carvacrol[9]
Carvacrol Staphylococcus aureus (MRSA)150 - 4000 µg/mL (variable)[10][11]
Escherichia coli~200 mg/L
Candida albicans128 - 512 µg/mL[12]
Group A Streptococci64 - 256 µg/mL[13]
Gentamicin (Standard) Staphylococcus aureus-
Amphotericin B (Standard) Candida albicans-

Note: "Not efficient" indicates that the compound did not show significant antimicrobial activity in the cited study.

Experimental Protocols

Broth Microdilution Method for MIC Determination: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. A serial two-fold dilution of the test compound (e.g., this compound or carvacrol) is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Mechanism of Action

The antimicrobial mechanism of carvacrol, the parent compound of this compound, involves the disruption of the bacterial cytoplasmic membrane. This leads to increased membrane permeability, leakage of intracellular components like ATP, and dissipation of the proton motive force. The acetylation of the hydroxyl group in this compound appears to diminish this activity against many bacteria.

antimicrobial_mechanism cluster_compound Antimicrobial Agent cluster_bacterium Bacterial Cell Carvacrol Carvacrol (with free -OH group) Membrane Cytoplasmic Membrane Carvacrol->Membrane disrupts Carvacryl_Acetate This compound (acetylated -OH group) Carvacryl_Acetate->Membrane less effective disruption Integrity Membrane Integrity Membrane->Integrity loss of Cell_Death Cell Death Integrity->Cell_Death leads to caption Antimicrobial Mechanism of Carvacrol vs. This compound

Caption: Antimicrobial Mechanism of Carvacrol vs. This compound

This guide provides a comparative overview of this compound's therapeutic potential. Further research is warranted to fully elucidate its mechanisms of action and to establish its clinical efficacy and safety in humans.

References

A Comparative Analysis of Carvacrol's Antimicrobial Efficacy Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of carvacrol, a natural phenolic monoterpenoid, with the well-established antibiotics, ciprofloxacin and gentamicin. While the initial focus of this inquiry was on carvacryl acetate, preliminary research revealed that the acetylation of the hydroxyl group renders the molecule largely inactive as an antimicrobial agent. The antimicrobial efficacy resides in its parent compound, carvacrol, which possesses a free hydroxyl group essential for its activity.[1] This guide, therefore, focuses on the robust antimicrobial properties of carvacrol.

Executive Summary

Carvacrol demonstrates significant broad-spectrum antimicrobial activity against a variety of pathogenic bacteria, including strains resistant to conventional antibiotics. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This guide presents a compilation of Minimum Inhibitory Concentration (MIC) data, details the experimental protocols for antimicrobial susceptibility testing, and provides visualizations of the experimental workflows and carvacrol's mechanism of action.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of carvacrol, ciprofloxacin, and gentamicin against common pathogenic bacteria. It is important to note that MIC values can vary between studies due to differences in methodology, bacterial strains, and testing conditions. The data presented here is a synthesis of findings from multiple sources to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismCarvacrolCiprofloxacinGentamicin
Staphylococcus aureus125 - 4000[2][3][4][5]0.5 - 1[6]1 - 3[6]
Escherichia coli150 - 450[2][7][8][9]0.015 - 0.250.5 - 2
Pseudomonas aeruginosa5000 - 10000+[10][11]0.25 - 11 - 4

Note: The higher MIC values for carvacrol against Pseudomonas aeruginosa highlight the intrinsic resistance of this bacterium, often attributed to its outer membrane composition and efflux pump systems.

Experimental Protocols

The data presented in this guide is primarily derived from two key experimental procedures: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Checkerboard Assay for assessing synergistic effects.

Broth Microdilution Method for MIC Determination

This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., carvacrol) or antibiotic is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test microorganism is cultured to a specific density (typically 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

G Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antimicrobial Stock Solution C Serial Dilution of Antimicrobial in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read Results: Determine MIC E->F

Broth Microdilution Workflow Diagram

Mechanism of Action of Carvacrol

Carvacrol's primary mode of antibacterial action is the disruption of the bacterial cell membrane's structural and functional integrity. This multi-faceted attack distinguishes it from many conventional antibiotics that target specific intracellular processes.

Key Mechanistic Steps:

  • Membrane Intercalation: Due to its hydrophobic nature, carvacrol readily partitions into the lipid bilayer of the bacterial cell membrane.[7][12]

  • Increased Membrane Permeability: The presence of carvacrol disrupts the packing of the phospholipid acyl chains, leading to an increase in membrane fluidity and permeability.[2][13]

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, including ions (such as K+) and ATP.[2][14][15]

  • Dissipation of Proton Motive Force (PMF): The uncontrolled movement of ions across the membrane dissipates the proton motive force, which is crucial for ATP synthesis and other energy-dependent cellular processes.[16]

  • Inhibition of ATP Synthesis: The collapse of the PMF leads to a significant reduction in intracellular ATP levels, effectively starving the cell of energy.[14][16][17]

  • Cellular Disruption and Death: The combination of membrane damage, leakage of vital molecules, and energy depletion leads to a cascade of disruptive events, culminating in bacterial cell death.

G Carvacrol's Antimicrobial Mechanism of Action cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell B Lipid Bilayer Disruption C Increased Permeability B->C D Dissipation of Proton Motive Force C->D E Leakage of Ions (K+) and ATP C->E F Inhibition of ATP Synthesis D->F G Cell Death E->G F->G A Carvacrol A->B Intercalates

Carvacrol's Mechanism of Action Diagram

Conclusion

Carvacrol exhibits potent antimicrobial activity against a broad spectrum of bacteria, including clinically relevant pathogens. Its mechanism of action, centered on the disruption of the bacterial cell membrane, presents a potentially lower risk for the development of resistance compared to antibiotics with highly specific cellular targets. The data and protocols presented in this guide provide a foundation for further research into the therapeutic potential of carvacrol as a standalone antimicrobial agent or as an adjunct to existing antibiotic therapies. For drug development professionals, carvacrol represents a promising natural compound for the development of novel anti-infective strategies.

References

Comparative toxicity assessment of Carvacryl acetate and its parent compound carvacrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity profiles of carvacryl acetate and its parent compound, carvacrol. The acetylation of carvacrol to this compound has been investigated as a strategy to potentially reduce its toxicity and enhance its pharmacological properties.[1][2][3] This document synthesizes key experimental findings to offer an objective comparison, supported by quantitative data and detailed methodologies.

I. Quantitative Toxicity Data

The following tables summarize the key toxicity metrics for this compound and carvacrol from in vivo and in vitro studies.

Table 1: Acute Toxicity in Mice
CompoundLD10 (mg/kg)LD50 (mg/kg)Administration RouteReference
This compound566.71544.5Oral[1][2][3]
Carvacrol546.8919Oral[1][2][3]

LD10: Lethal dose for 10% of the population. LD50: Lethal dose for 50% of the population.

Table 2: In Vitro Cytotoxicity in Human Blood Cells
AssayCompoundConcentrationObservationReference
Hemolytic Activity Carvacrol0.5 - 2.0%Caused hemolysis[4][5]
This compound0.5 - 0.75%No hemolysis[4][5]
Erythrocyte Morphology Carvacrol2%8.3% normal cells; severe alterations (ghost erythrocytes, elliptocyte-like shape, rouleau-like shape)[4]
This compound2%73.3% normal cells[4][6]
Leukocyte Viability Carvacrol2%Decreased viability[4][6]
This compound0.5 - 1.0%No significant difference from control[4][6]
Genotoxicity (Comet Assay) Carvacrol1 - 2%Significant DNA damage, similar to fipronil[4][6]
This compound1 - 2%Significantly lower DNA damage compared to carvacrol and fipronil[4][6]

II. Experimental Protocols

Acute Toxicity Testing in Mice

This protocol is based on the methodology described in the study by André et al. (2016).[1][2]

Objective: To determine the median lethal dose (LD50) of this compound and carvacrol in a murine model.

Animals: Swiss mice were used for this study.

Procedure:

  • Groups: The mice were divided into different groups for each compound (this compound and carvacrol) and a control group.

  • Administration: The compounds were administered orally to the mice.

  • Dosage: A range of doses for both this compound and carvacrol were administered to different groups of mice.

  • Observation: The animals were observed for signs of toxicity and mortality over a specified period.

  • Data Analysis: The number of mortalities in each group was recorded, and the LD10 and LD50 values were calculated using appropriate statistical methods.

In Vitro Cytotoxicity Assessment in Human Blood Cells

This protocol is based on the methodology described by Pinheiro et al.[4][5]

Objective: To evaluate and compare the hemolytic activity, effects on erythrocyte morphology, leukocyte viability, and genotoxicity of carvacrol and acetylcarvacrol on human blood cells.

Sample: Whole blood from human subjects.

Procedure:

  • Hemolytic Activity:

    • Erythrocytes were incubated with different concentrations of carvacrol and acetylcarvacrol (0.5% to 2.0%).

    • The degree of hemolysis was determined by measuring the amount of hemoglobin released into the supernatant.

  • Erythrocyte Morphology:

    • Erythrocytes were incubated with the test compounds.

    • The morphology of the erythrocytes was observed under a microscope to identify any alterations such as ghost erythrocytes, elliptocyte-like shapes, and rouleau-like formations.

  • Leukocyte Viability:

    • Leukocytes were isolated and incubated with varying concentrations of carvacrol and acetylcarvacrol.

    • Leukocyte viability was assessed using a suitable method, such as trypan blue exclusion.

  • Genotoxicity (Comet Assay):

    • Leukocytes were exposed to the test compounds.

    • The cells were then embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.

    • DNA damage was visualized and quantified by measuring the length of the "comet tail" of fragmented DNA.

III. Visualized Workflows and Pathways

G cluster_in_vivo In Vivo Acute Toxicity Assessment cluster_in_vitro In Vitro Cytotoxicity Assessment cluster_conclusion Comparative Analysis a This compound c Oral Administration to Mice a->c b Carvacrol b->c d Observation for Toxicity & Mortality c->d e LD10 & LD50 Calculation d->e l This compound shows lower toxicity e->l f Human Blood Cells g Incubation with Test Compounds f->g h Hemolysis Assay g->h i Erythrocyte Morphology Analysis g->i j Leukocyte Viability Assay g->j k Genotoxicity (Comet Assay) g->k h->l i->l j->l k->l

Caption: Experimental workflow for comparative toxicity assessment.

IV. Summary of Findings

The acetylation of carvacrol to this compound generally leads to a reduction in toxicity.

  • In vivo studies in mice demonstrate that this compound has a higher LD50 value (1544.5 mg/kg) compared to carvacrol (919 mg/kg), indicating lower acute toxicity.[1][2][3]

  • In vitro studies using human blood cells corroborate these findings. This compound induces significantly less hemolysis, causes fewer morphological alterations in erythrocytes, has a lower impact on leukocyte viability, and exhibits reduced genotoxicity compared to carvacrol at similar concentrations.[4][5][6]

These results suggest that this compound is a less toxic derivative of carvacrol, which could have important implications for its potential therapeutic applications. Further research into the specific signaling pathways involved in the toxic responses to both compounds is warranted to fully understand the mechanisms underlying their differential toxicity.

References

The Synergistic Potential of Carvacryl Acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Carvacryl Acetate's Bioactivity in the Context of its Precursor, Carvacrol, and Synergistic Combinations with Other Natural Compounds.

Introduction

This compound, a derivative of the well-studied phenolic monoterpene carvacrol, has garnered interest for its potential pharmacological activities. While carvacrol is known for its potent antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, often enhanced through synergistic combinations with other natural compounds, the synergistic potential of this compound remains largely unexplored. This guide provides a comparative analysis of the bioactivity of this compound and carvacrol, summarizes the known synergistic effects of carvacrol with other natural compounds, and details the experimental protocols used to evaluate the biological activities of this compound. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its derivatives.

I. Comparative Bioactivity: this compound vs. Carvacrol

The primary structural difference between carvacrol and this compound is the substitution of the free hydroxyl group in carvacrol with an acetyl group in this compound. This modification significantly alters the compound's physicochemical properties and, consequently, its biological activity.

Antimicrobial Activity

Research comparing the antimicrobial efficacy of carvacrol and its derivatives has shown that the free hydroxyl group is crucial for potent antimicrobial action. One study concluded that this compound was not as effective as carvacrol against a range of bacteria and fungi, suggesting that the acetylation of the hydroxyl group diminishes its antimicrobial capacity[1][2].

Table 1: Comparison of Antimicrobial Activity

CompoundKey FindingReference
Carvacrol Possesses strong antimicrobial activity against a wide range of pathogens. The free hydroxyl group is considered essential for this activity.[1][2]
This compound Exhibited weaker antimicrobial activity compared to carvacrol. The acetylation of the hydroxyl group is suggested to be the reason for the reduced efficacy.[1][2]
Anti-inflammatory and Antioxidant Activities

In contrast to its antimicrobial properties, this compound has demonstrated significant anti-inflammatory and antioxidant effects. Studies have shown its ability to reduce inflammation and oxidative stress in various in vivo models.

A notable study in mice demonstrated that this compound significantly reduced paw edema induced by various inflammatory agents and decreased the levels of pro-inflammatory cytokines like IL-1β, while increasing the level of the anti-inflammatory cytokine IL-10[3][4]. Another study highlighted the neuroprotective effects of this compound against cerebral ischemia-reperfusion injury by mitigating oxidative stress through the Nrf2 signaling pathway[5].

Table 2: Summary of Anti-inflammatory and Antioxidant Effects of this compound

ActivityModelKey FindingsReference
Anti-inflammatory Carrageenan-induced paw edema in miceSignificantly reduced paw edema; inhibited inflammatory mediators like histamine and serotonin.[3][4]
Peritonitis model in miceDecreased total and differential leukocyte counts; reduced myeloperoxidase (MPO) activity and IL-1β levels; enhanced IL-10 levels.[3][4]
Antioxidant Cerebral ischemia-reperfusion injury in ratsAlleviated oxidative stress injury; activated the Nrf2 signaling pathway.[5]

While direct synergistic studies on this compound are lacking, the potent independent anti-inflammatory and antioxidant activities suggest that it could be a candidate for combination studies with other anti-inflammatory or antioxidant compounds.

II. Synergistic Effects of Carvacrol with Other Natural Compounds

The synergistic interactions of carvacrol have been extensively studied, providing a basis for potential future investigations into this compound.

Antimicrobial Synergy

Carvacrol has demonstrated synergistic antimicrobial effects when combined with a variety of natural compounds, including thymol, eugenol, and cinnamaldehyde. These combinations often result in a lower minimum inhibitory concentration (MIC) for each compound compared to when they are used alone.

Table 3: Documented Synergistic Antimicrobial Effects of Carvacrol

CombinationTarget Microorganism(s)Observed EffectReference
Carvacrol + Thymol Staphylococcus aureus, Escherichia coli, Salmonella TyphimuriumEnhanced antibacterial activity.[6]
Carvacrol + Eugenol Candida albicansIncreased antifungal efficacy.
Carvacrol + Cinnamaldehyde Food-borne bacteriaPotentiated antibacterial effects.[6]

The proposed mechanisms for this synergy often involve a multi-target approach where the combined compounds disrupt different cellular processes in the pathogen, such as membrane integrity, enzyme activity, and efflux pump function.

Antioxidant and Anti-inflammatory Synergy

Synergistic antioxidant effects have been observed when carvacrol is combined with other phenolic compounds like thymol. This is often attributed to the regeneration of the antioxidant capacity of the individual compounds. Similarly, combinations of essential oils rich in carvacrol and other terpenes have shown enhanced anti-inflammatory activity.

Table 4: Documented Synergistic Antioxidant and Anti-inflammatory Effects of Carvacrol

CombinationActivityObserved EffectReference
Carvacrol + Thymol AntioxidantIncreased free radical scavenging activity.[7]
Essential Oils (rich in Carvacrol) Anti-inflammatoryEnhanced inhibition of inflammatory markers.
Anticancer Synergy

Preclinical studies have indicated that carvacrol can act synergistically with other natural compounds and conventional chemotherapeutic agents to inhibit cancer cell growth and induce apoptosis. These combinations can potentially reduce the required doses of cytotoxic drugs, thereby minimizing side effects.

Table 5: Documented Synergistic Anticancer Effects of Carvacrol

CombinationCancer Cell Line(s)Observed EffectReference
Carvacrol + Doxorubicin Breast cancer cellsEnhanced cytotoxic and pro-apoptotic effects.
Carvacrol + 5-Fluorouracil Colon cancer cellsIncreased inhibition of cell proliferation.

III. Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the cited studies on this compound.

Carrageenan-Induced Paw Edema in Mice
  • Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

  • Procedure:

    • Animals (e.g., Swiss mice) are pre-treated with this compound (at various doses, e.g., 25, 50, and 75 mg/kg, intraperitoneally) or a vehicle control.

    • After a set time (e.g., 30 minutes), a subplantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw to induce edema.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

    • The percentage of edema inhibition is calculated by comparing the paw volume of the treated groups with the control group.

  • Reference: [3][4]

Peritonitis Model in Mice
  • Objective: To assess the effect of this compound on leukocyte migration and inflammatory cytokine production.

  • Procedure:

    • Mice are pre-treated with this compound or a vehicle control.

    • Inflammation is induced by an intraperitoneal injection of an inflammatory agent (e.g., carrageenan).

    • After a specific duration (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a sterile solution (e.g., PBS containing EDTA).

    • The peritoneal fluid is collected to determine the total and differential leukocyte counts.

    • The supernatant of the peritoneal fluid is used to measure the levels of myeloperoxidase (MPO) activity and cytokines (e.g., IL-1β, TNF-α, IL-10) using ELISA kits.

  • Reference: [3][4]

Nrf2 Signaling Pathway Analysis in a Model of Oxidative Stress
  • Objective: To investigate the mechanism of antioxidant action of this compound.

  • Procedure:

    • An in vitro model of oxidative stress is established (e.g., using PC12 cells exposed to hydrogen peroxide).

    • Cells are pre-treated with this compound at different concentrations.

    • Cell viability is assessed using assays such as MTT.

    • The levels of reactive oxygen species (ROS) and malondialdehyde (MDA) are measured to quantify oxidative stress.

    • The activity of antioxidant enzymes like superoxide dismutase (SOD) is determined.

    • The expression of Nrf2 and its downstream target genes (e.g., HO-1) is analyzed using Western blotting and qRT-PCR to elucidate the involvement of the Nrf2 signaling pathway.

  • Reference: [5]

IV. Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in understanding the mechanisms of action and research methodologies.

G cluster_inflammation Anti-inflammatory Action of this compound Inflammatory Stimulus Inflammatory Stimulus Leukocyte Migration Leukocyte Migration Inflammatory Stimulus->Leukocyte Migration Pro-inflammatory Cytokines (IL-1β) Pro-inflammatory Cytokines (IL-1β) Inflammatory Stimulus->Pro-inflammatory Cytokines (IL-1β) Anti-inflammatory Cytokine (IL-10) Anti-inflammatory Cytokine (IL-10) This compound This compound This compound->Leukocyte Migration Inhibits This compound->Pro-inflammatory Cytokines (IL-1β) Inhibits This compound->Anti-inflammatory Cytokine (IL-10) Promotes

Caption: Anti-inflammatory mechanism of this compound.

G cluster_oxidative_stress Antioxidant Action of this compound via Nrf2 Pathway Oxidative Stress (ROS) Oxidative Stress (ROS) Nrf2 Nrf2 Oxidative Stress (ROS)->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant Enzymes (e.g., HO-1, SOD) Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant Enzymes (e.g., HO-1, SOD) Upregulates Antioxidant Enzymes (e.g., HO-1, SOD)->Oxidative Stress (ROS) Neutralizes This compound This compound This compound->Nrf2 Promotes Activation

Caption: Nrf2-mediated antioxidant action of this compound.

G cluster_workflow Experimental Workflow for In Vivo Anti-inflammatory Assay A Animal Acclimatization B Grouping and Pre-treatment (this compound or Vehicle) A->B C Induction of Inflammation (e.g., Carrageenan Injection) B->C D Measurement of Inflammatory Parameters (e.g., Paw Edema, Cytokine Levels) C->D E Data Analysis and Comparison D->E

Caption: Workflow for in vivo anti-inflammatory studies.

V. Conclusion and Future Directions

While this compound demonstrates promising independent anti-inflammatory and antioxidant properties, there is a significant gap in the literature regarding its synergistic effects with other natural compounds. The reduced antimicrobial activity of this compound compared to carvacrol, due to the acetylation of the hydroxyl group, suggests that its potential for synergistic antimicrobial applications may be limited. However, its notable anti-inflammatory and antioxidant activities warrant further investigation into its synergistic potential in these areas.

Future research should focus on:

  • Investigating the synergistic anti-inflammatory and antioxidant effects of this compound in combination with other natural compounds, such as flavonoids, other terpenoids, and polyunsaturated fatty acids.

  • Exploring the anticancer potential of this compound, both alone and in combination with other natural or synthetic anticancer agents, building upon the extensive research on carvacrol.

  • Elucidating the structure-activity relationships of carvacrol derivatives to design novel compounds with enhanced synergistic bioactivities.

By systematically exploring the synergistic potential of this compound, the scientific community can better understand its therapeutic promise and pave the way for the development of new and effective natural product-based therapies.

References

Safety Operating Guide

Proper Disposal of Carvacryl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of carvacryl acetate is a critical aspect of laboratory safety and environmental responsibility. As a compound utilized in various research and development applications, understanding the correct procedures for its waste management is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, aligning with best practices for chemical waste management.

Immediate Safety and Logistical Information

This compound, while not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), should be managed as a hazardous chemical waste as a precautionary measure due to its potential toxicity and the presence of an aromatic ester functional group. The generator of the waste is ultimately responsible for its proper classification and disposal in accordance with local, state, and federal regulations.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Boiling Point 246.5 °C
Melting Point 29-30 °C
Acute Toxicity (Oral, Mice) LD₅₀: 1544.5 mg/kg[1][2]
Acute Toxicity (Intraperitoneal, Mice) Signs of toxicity and mortality observed at 2000 mg/kg[3]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, ensure that appropriate personal protective equipment is worn. This is a critical first step to prevent direct contact and potential exposure.

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.

  • Protective Clothing: A standard laboratory coat should be worn.

  • Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Waste Collection and Segregation

Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a dedicated and clearly labeled waste container for this compound. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions.

  • Solid vs. Liquid Waste: If generating both solid (e.g., contaminated labware) and liquid this compound waste, collect them in separate, appropriately labeled containers.

Labeling of Waste Containers

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and crucial for safe handling and disposal.

  • Hazardous Waste Label: The container must be clearly marked with the words "Hazardous Waste."

  • Chemical Identification: The full chemical name, "this compound," must be written on the label. Avoid using abbreviations or chemical formulas.

  • Concentration: If the waste is a solution, indicate the concentration of this compound.

  • Contact Information: Include the name of the principal investigator or laboratory contact and the date the waste was first added to the container.

Storage of this compound Waste

Proper storage of chemical waste in the laboratory is a key component of maintaining a safe work environment.

  • Secure Location: Store the waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.

Arranging for Disposal

Once the waste container is full or is no longer needed, arrange for its collection and disposal through the proper channels.

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety department.

  • Documentation: Complete any required waste manifest forms accurately and completely.

Experimental Protocols

Currently, there are no widely established experimental protocols for the in-lab treatment or neutralization of this compound waste. The recommended and safest approach is collection and disposal by a professional waste management service. Research into the environmental fate of related compounds like thymol and carvacrol suggests that degradation can occur in soil and water, but these natural processes are not a substitute for proper disposal of concentrated laboratory waste.[4]

Disposal Workflow and Logical Relationships

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect label_waste Step 3: Label Container with 'Hazardous Waste' and Contents collect->label_waste store Step 4: Store in a Secure Satellite Accumulation Area label_waste->store full Is Container Full or No Longer in Use? store->full continue_use Continue to Collect Waste in the Same Container full->continue_use No pickup Step 5: Arrange for Pickup by EHS/Licensed Contractor full->pickup Yes continue_use->store end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carvacryl acetate
Reactant of Route 2
Reactant of Route 2
Carvacryl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.